(2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Description
BenchChem offers high-quality (2-Bromo-6-fluoro-3-formylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-6-fluoro-3-formylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASAVFGFZLEBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227653 | |
| Record name | Boronic acid, B-(2-bromo-6-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-81-6 | |
| Record name | Boronic acid, B-(2-bromo-6-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-bromo-6-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Utilization of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid in Medicinal Chemistry
Executive Summary
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a highly functionalized, "linchpin" scaffold in modern drug discovery. Its unique tetrasubstituted core—featuring a boronic acid, aryl bromide, aldehyde, and aryl fluoride—offers orthogonal reactivity handles that allow medicinal chemists to rapidly access complex bicyclic heterocycles (e.g., indazoles, quinazolines) and biaryl systems. However, its dense functionalization (1,2,3,6-substitution pattern) introduces significant steric crowding and electronic instability, requiring specialized handling and catalytic protocols. This guide provides an in-depth analysis of its structural properties, stability challenges, and optimized cross-coupling methodologies.
Chemo-Structural Anatomy & Reactivity Profile
The utility of this molecule stems from its ability to undergo sequential, selective transformations. However, the proximity of reactive groups creates a "ticking clock" of instability if not managed correctly.
Structural Analysis
The molecule is a 1,2,3,6-substituted benzene. The steric environment is defined by:
-
C1 (Boronic Acid): The primary handle for Suzuki-Miyaura coupling. It is flanked by a bulky Bromine (C2) and a Fluorine (C6).
-
C2 (Bromine): A secondary electrophilic site. The Br atom is sterically crowded, making it resistant to oxidative addition unless highly active Pd-catalysts are used.
-
C3 (Formyl): An electrophilic aldehyde handle. Its position ortho to the Bromine allows for rapid cyclization (e.g., with hydrazines or amines).
-
C6 (Fluorine): Provides metabolic stability (blocking the metabolic "soft spot") and modulates the pKa of the boronic acid.
The Boroxine/Hemiacetal Equilibrium
Unlike simple phenylboronic acids, ortho-formyl boronic acids exist in a dynamic equilibrium between the open-chain free acid and a cyclic hydroxy-benzoboroxole (hemiacetal) form. This cyclization masks the aldehyde, affecting stoichiometry in condensation reactions.
Figure 1: Reactivity map highlighting the orthogonal handles and primary risk factors.
Critical Instability & Handling Protocols
The 2,6-disubstitution pattern (Br and F) flanking the boronic acid makes the C-B bond electronically labile. The electron-withdrawing nature of Fluorine and Bromine facilitates protodeboronation under basic conditions, particularly at elevated temperatures.
Stability Data & Storage
| Parameter | Specification | Causality/Reasoning |
| Physical State | Off-white to yellow powder | Impurities often arise from oxidation of the aldehyde. |
| Storage Temp | -20°C (Long term) | Retards protodeboronation and boroxine formation. |
| Atmosphere | Argon/Nitrogen | Prevents aerobic oxidation of -CHO to -COOH. |
| Solution Stability | < 4 hours in protic solvents | Spontaneous deboronation occurs in MeOH/H2O at pH > 8. |
Quality Control (QC)
-
NMR Artifacts: In
H NMR (DMSO-d6), expect to see broadened peaks for the boronic acid protons due to hydrogen bonding with the ortho-fluorine and the hemiacetal equilibrium. -
Purity Check: Always verify purity via LC-MS immediately before use. The appearance of a "des-boron" peak (M-B(OH)2 + H) is the primary degradation marker.
Synthetic Workflow: Optimized Suzuki-Miyaura Coupling
Coupling this sterically hindered boronic acid requires a catalyst system capable of oxidative addition into a crowded environment while minimizing the time the boronic acid spends in a basic solution (to prevent deboronation).
The "Rapid-Injection" Protocol
Objective: Couple the boronic acid (C1) with an Aryl Chloride (Ar-Cl) while preserving the C2-Br and C3-CHO groups.
Reagents:
-
Catalyst: Pd(OAc)
+ SPhos (or XPhos). Reasoning: Buchwald biaryl phosphine ligands are essential to form the active mono-ligated Pd(0) species that can access the hindered C1 position. -
Base: K
PO (3.0 equiv). Reasoning: Mild base; avoids the harsh pH of carbonates/hydroxides that accelerate deboronation. -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology:
-
Pre-complexation: In a reaction vial, mix Pd(OAc)
(5 mol%) and SPhos (10 mol%) in dry 1,4-Dioxane. Stir at RT for 10 mins to generate the active catalyst. -
Substrate Addition: Add the Aryl Chloride (1.0 equiv) and K
PO (3.0 equiv). -
Boronic Acid Addition: Add (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.2 - 1.5 equiv).
-
Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine ligands.
-
Reaction: Heat to 80°C. Monitor via LC-MS every 30 mins.
-
Note: Do not exceed 90°C. If conversion stalls, add a second portion of catalyst rather than increasing heat.
-
Troubleshooting Guide
-
Issue: Rapid protodeboronation (formation of 2-bromo-6-fluorobenzaldehyde).
-
Solution: Switch to a MIDA boronate slow-release strategy or use anhydrous conditions with CsF as the base.
-
-
Issue: Homocoupling of the boronic acid.
-
Solution: Ensure strict deoxygenation; reduce catalyst loading.
-
Scaffold Evolution: Pathways to Heterocycles
The true power of this scaffold lies in the C2-Br and C3-CHO relationship. Following the Suzuki coupling at C1, the remaining core serves as a precursor for fused ring systems.
Synthesis of 7-Fluoroindazoles
The aldehyde (C3) and bromide (C2) are perfectly positioned for condensation with hydrazines followed by intramolecular Buchwald-Hartwig amination.
Figure 2: Logic flow for converting the scaffold into a pharmacologically active indazole core.
Synthesis of Quinazolines
Condensation with amidines or guanidines, followed by copper-catalyzed intramolecular arylation, yields 5-fluoroquinazolines, a privileged scaffold in kinase inhibitor design (e.g., EGFR inhibitors).
References
-
Boronic Acids in Medicinal Chemistry: Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link
-
Stability of Ortho-Substituted Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Benzoboroxole Equilibrium: Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
Sources
Technical Monograph: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
The following technical monograph provides an in-depth analysis of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid , a highly specialized building block used in the synthesis of complex pharmaceutical scaffolds.
CAS Number: 1451392-81-6 Molecular Formula: C₇H₅BBrFO₃ Molecular Weight: 246.83 g/mol [1]
Chemical Identity & Structural Significance
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid is a tri-functionalized arene designed for high-value medicinal chemistry applications. Its structural architecture is defined by the dense packing of four distinct functional groups around a benzene core, creating a "Swiss Army Knife" scaffold for diversity-oriented synthesis (DOS).
The Orthogonal Reactivity Triad
The molecule's value lies in the orthogonality of its reactive sites, allowing for sequential, chemoselective transformations without the need for extensive protecting group manipulations.
| Position | Functional Group | Reactivity Profile | Primary Application |
| C1 | Boronic Acid [-B(OH)₂] | Nucleophile (Suzuki-Miyaura) | C-C bond formation (Biaryl coupling) |
| C2 | Bromine [-Br] | Electrophile (Suzuki/Buchwald) | Secondary cross-coupling or cyclization handle |
| C3 | Formyl [-CHO] | Electrophile (Carbonyl) | Condensation, Reductive Amination, Wittig |
| C6 | Fluorine [-F] | Leaving Group (SₙAr) | Nucleophilic Aromatic Substitution (activated by -CHO) |
Scientist’s Note: The positioning of the Formyl (C3) and Bromo (C2) groups is critical. This ortho relationship enables rapid heterocycle formation (e.g., isoquinolines, indazoles) following an initial coupling event at the boronic acid or aldehyde.
Synthetic Pathways & Production Logic
The synthesis of such a densely functionalized ring is non-trivial due to the competing directing effects of the substituents. While commercial sourcing is recommended for small-scale discovery, understanding the synthetic logic is crucial for troubleshooting impurities.
Retrosynthetic Analysis
The synthesis typically relies on Directed Ortho Metalation (DoM) or Halogen-Metal Exchange , often navigating the instability of the C-B bond in the presence of strong bases.
Figure 1: Retrosynthetic logic highlighting the two primary routes: DoM of a protected aldehyde (Left) or functionalization of a di-halo precursor (Right).[2]
Reactivity Profile & Applications
The primary utility of CAS 1451392-81-6 is in the construction of fused heteroaromatic systems.
Workflow: The "Coupling-Cyclization" Sequence
A standard workflow involves using the Boronic Acid (C1) to attach the scaffold to a core, followed by a cyclization event utilizing the adjacent Bromo (C2) and Formyl (C3) groups.
1. Suzuki-Miyaura Coupling (Site C1)
The boronic acid is the most reactive site under Pd(0) catalysis.
-
Selectivity: The C1-Boron bond reacts preferentially over the C2-Bromine bond with aryl halides (Ar-X), provided the external Ar-X is sufficiently reactive (e.g., Ar-I or electron-deficient Ar-Br).
-
Caution: Use mild bases (K₃PO₄ or Na₂CO₃) to prevent protodeboronation, which is accelerated by the electron-withdrawing fluorine and formyl groups.
2. Heterocycle Formation (Sites C2 & C3)
Once the biaryl system is established, the ortho-bromoaldehyde motif serves as a precursor for:
-
Isoquinolines: Condensation with amines followed by Pd-catalyzed cyclization.
-
Indazoles: Reaction with hydrazines.
Figure 2: Sequential functionalization workflow converting the scaffold into a fused heterocycle drug core.
Handling, Stability & Storage
Boronic acids with electron-withdrawing groups (EWGs) like Fluorine and Formyl are prone to protodeboronation (loss of the boron moiety).
Stability Protocol
-
Boroxine Formation: Upon storage, this compound spontaneously dehydrates to form a cyclic trimer (boroxine). This is reversible.
-
Validation: ¹H NMR often shows broad peaks. Adding a drop of D₂O to the NMR tube hydrolyzes the anhydride, sharpening the signals for analysis.
-
-
Temperature Sensitivity: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Solvent Choice: Avoid storing in protic solvents (MeOH/EtOH) for extended periods, as this promotes esterification or deboronation.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling
Objective: Coupling at C1-B(OH)₂ while preserving C2-Br.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a reaction vial with the Scaffold, Aryl Iodide, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 60°C (Note: Lower temperature than typical Suzuki to prevent oxidative addition into the C2-Br bond).
-
Monitoring: Monitor by LC-MS. The C2-Br bond is sterically hindered and electronically deactivated compared to the C-I bond of the partner, ensuring high selectivity.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Data Interpretation (Quality Control)
| Test | Expected Result | Troubleshooting |
| LC-MS | [M+H]⁺ not always visible. Look for ionization of the boronic ester (with MeOH) or the deboronated mass. | Boronic acids often ionize poorly. Run in negative mode or look for the methyl ester adduct [M+14]. |
| ¹H NMR | Distinct aldehyde proton (~10.2 ppm). | If aldehyde peak is split or small, check for hemiacetal formation (common in alcohols). |
| Appearance | White to off-white powder.[3] | Yellowing indicates oxidation of the aldehyde or palladium contamination. |
References
-
Chemical Identity & Properties
-
Sigma-Aldrich. 2-Brom-6-fluoro-3-formylphenylboronic acid Product Page. Link
-
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Suzuki Coupling Selectivity
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Safety Data
Sources
Strategic Synthesis of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
[1]
Executive Summary
Target Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid CAS: 1451392-81-6 Core Challenge: The target is a tetra-substituted benzene ring requiring precise regiochemical installation of the boronic acid moiety relative to three other functional groups (aldehyde, bromine, fluorine).[1] Selected Pathway: Directed Ortho Metalation (DoM) of a protected 2-bromo-4-fluorobenzaldehyde precursor.[1] Rationale: This route leverages the "combined directing effect" and enhanced acidity of the aromatic proton located between the bromine and fluorine atoms (the C3 position of the starting aldehyde).[1] This ensures high regioselectivity without disrupting the sensitive carbon-bromine bond, provided a non-nucleophilic base (LDA) is used.[1]
Structural Analysis & Retrosynthesis
The target molecule features a dense substitution pattern where the boronic acid (C1) is flanked by a fluorine atom (C6) and a bromine atom (C2).[1] The aldehyde is positioned at C3, adjacent to the bromine.[1]
Retrosynthetic Logic
-
Disconnection of C-B Bond: The boronic acid is the most labile group and is best installed last via electrophilic trapping of an aryl-lithium intermediate.[1]
-
Precursor Identification: Removing the boronic acid moiety leaves a trisubstituted benzene: 2-bromo-4-fluorobenzaldehyde .[1]
-
Regiochemical Mapping:
Detailed Synthesis Protocol
Stage 1: Aldehyde Protection
The aldehyde function is incompatible with organolithium reagents and must be protected as an acetal.
-
Reagents: 2-Bromo-4-fluorobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.[1]
-
Apparatus: Dean-Stark trap.
-
Procedure:
-
Dissolve 2-bromo-4-fluorobenzaldehyde in toluene.[1]
-
Add ethylene glycol and catalytic pTSA.[1]
-
Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor by TLC until the aldehyde spot disappears.[1]
-
Workup: Cool to RT, wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry organic layer over Na₂SO₄ and concentrate.[1][2]
-
Product: 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane. Purify via vacuum distillation or pass through a short silica plug if necessary.[1]
-
Stage 2: Regioselective Lithiation & Borylation
This is the critical step. We must deprotonate C3 (between Br and F) rather than C6 (ortho to acetal) or C5 (ortho to F).[1]
-
Mechanism: The proton at C3 is the most acidic due to the inductive electron-withdrawing effects of both the ortho-Bromine and ortho-Fluorine (the "sandwich effect").[1]
-
Reagents:
-
Substrate: 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane (1.0 eq).[1]
-
Base: Lithium Diisopropylamide (LDA, 1.1 eq).[1] Note: Do NOT use n-BuLi, as it will cause Lithium-Halogen exchange at the Br position.[1]
-
Electrophile: Triisopropyl Borate (B(OiPr)₃, 1.5 eq) or Trimethyl Borate.[1]
-
Solvent: Anhydrous THF.
-
-
Protocol:
-
Preparation of LDA: In a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min at 0°C, then cool back to -78°C.
-
Lithiation: Dissolve the protected acetal in THF and add it dropwise to the LDA solution at -78°C.
-
Aging: Stir at -78°C for 1-2 hours. The solution may turn yellow/orange, indicating the formation of the aryl-lithium species.[1]
-
Borylation: Add Triisopropyl Borate dropwise rapidly (to avoid bis-alkylation).
-
Warming: Allow the mixture to warm slowly to room temperature overnight.
-
Stage 3: Hydrolysis & Isolation
This step removes the acetal protection and hydrolyzes the boronate ester to the free boronic acid.
-
Reagents: 2N HCl (aq).
-
Protocol:
-
Quench the reaction mixture with 2N HCl.
-
Stir vigorously for 1-2 hours at RT (or mild heating to 40°C if acetal hydrolysis is slow).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification:
-
The boronic acid is amphiphilic. Wash the organic layer with minimal water.[1]
-
Extract the organic layer with 1N NaOH (converts boronic acid to water-soluble boronate salt).[1]
-
Acidify the aqueous layer with HCl to pH ~2. The product should precipitate.[1]
-
Filter the solid, wash with cold water and hexanes.[1]
-
-
Final Product: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid.
-
Reaction Pathway Visualization
Critical Control Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Base Selection | LDA (Lithium Diisopropylamide) | Critical: n-BuLi is nucleophilic and will attack the Bromine atom (Li-Hal exchange), destroying the core scaffold.[1] LDA is a bulky, non-nucleophilic base that only removes protons.[1] |
| Temperature | -78°C (maintain < -70°C) | The lithiated intermediate is unstable.[1] Higher temperatures can lead to "Benzyne" formation via elimination of LiF or LiBr.[1] |
| Regioselectivity | C3 vs C6 | The C3 proton is flanked by two halogens (Br, F).[1] The combined inductive effect makes pKa(H3) << pKa(H6).[1] This guarantees lithiation at the correct position.[1] |
| Quench Rate | Rapid Addition | Add the borate ester quickly to ensure the highly reactive lithium species is trapped immediately, preventing side reactions or equilibration.[1] |
References
-
Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link[1]
-
Halogen Dance & Acidity: Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]
-
Boronic Acid Synthesis: Hall, D. G.[1] (Ed.).[1][3][4] (2011).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boronate hydrolysis and isolation).
-
Precursor Reactivity (2-Bromo-4-fluorobenzaldehyde): BenchChem. 2-Bromo-4-fluorobenzaldehyde Properties and Safety. Link
Sources
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 3. WO2010045503A1 - Boron-containing small molecules as anti-protozoal agents - Google Patents [patents.google.com]
- 4. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
Physical and chemical properties of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
This guide details the physicochemical profile, synthesis, and application of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid , a specialized bifunctional building block in medicinal chemistry.[1]
Executive Summary
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 1451392-81-6 ) is a trisubstituted arylboronic acid characterized by a dense functionalization pattern.[1][2] It features three distinct reactive handles—a boronic acid, an aldehyde, and an aryl bromide—arranged around a fluoro-substituted benzene core.[1] This unique "ortho-blocked" architecture makes it a high-value scaffold for synthesizing fused heterocycles (e.g., indazoles, quinolines) and for fragment-based drug discovery (FBDD) where orthogonal reactivity is required.[1]
Key Identifier:
-
Isomer Distinction: Distinct from (6-Bromo-2-fluoro-3-formylphenyl)boronic acid (CAS: 1315340-55-6).[1]
Chemical Structure & Identity
The molecule consists of a benzene ring substituted at the 1, 2, 3, and 6 positions. The crowding of substituents creates a specific steric and electronic environment that dictates its reactivity.
| Property | Detail |
| IUPAC Name | (2-Bromo-6-fluoro-3-formylphenyl)boronic acid |
| SMILES | OB(O)C1=C(Br)C(C=O)=CC=C1F |
| InChI Key | (Specific to isomer; verify via CAS 1451392-81-6) |
| Functional Groups | Boronic Acid (-B(OH)₂), Aryl Bromide (-Br), Aldehyde (-CHO), Aryl Fluoride (-F) |
Structural Analysis
-
Position 1 (Boronic Acid): The primary handle for Suzuki-Miyaura coupling.[1] It is flanked by a Bromo group (Pos 2) and a Fluoro group (Pos 6), creating significant steric hindrance that retards protodeboronation but also slows transmetallation.
-
Position 2 (Bromine): An orthogonal electrophile.[1] While typically a coupling partner, its position adjacent to the boronic acid allows for potential intramolecular cyclization or sequential coupling strategies.
-
Position 3 (Formyl): An electron-withdrawing group (EWG) that activates the ring and serves as a handle for reductive amination, Wittig olefination, or heterocycle formation.[1]
-
Position 6 (Fluorine): Located para to the formyl group (in the 1-B, 2-Br, 3-CHO, 6-F numbering, F is at 6 and CHO is at 3).[1] The electron-withdrawing nature of the para-formyl group activates this fluorine for Nucleophilic Aromatic Substitution (SNAr) .
Physical & Chemical Properties
Physical Data
| Property | Value / Observation |
| Appearance | White to off-white powder |
| Melting Point | 135–140 °C (Predicted; may vary with dehydration to boroxine) |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][2] Sparingly soluble in water/DCM. |
| Storage | 2–8 °C, under inert gas (Argon/Nitrogen). Hygroscopic. |
Chemical Reactivity Profile
-
Acidity (pKa): Estimated at 7.0 – 7.5 . The presence of ortho-fluoro and ortho-bromo substituents (both electron-withdrawing) significantly increases the acidity of the boronic acid relative to phenylboronic acid (pKa 8.8). This implies the boronate anion forms at neutral pH, facilitating coupling under milder basic conditions.
-
Stability:
-
Protodeboronation: High risk.[1] The 2,6-disubstitution pattern destabilizes the C-B bond, especially under high temperature or strong basic conditions.
-
Oxidation: The aldehyde is susceptible to oxidation to carboxylic acid in air; store under inert atmosphere.
-
-
Orthogonal Reactivity:
Synthesis Protocol
The synthesis relies on Directed Ortho Metalation (DoM) . The key challenge is installing the boron atom between the bromine and fluorine atoms. The most viable precursor is 2-bromo-4-fluorobenzaldehyde .
Retrosynthetic Logic
-
Target: 1-B, 2-Br, 3-CHO, 6-F.
-
Precursor: 2-Bromo-4-fluorobenzaldehyde (CHO at 1, Br at 2, F at 4).[1]
-
Transformation: Lithiation at Position 3 (sandwiched between Br and F), followed by boronation. The proton at C3 is highly acidic due to the inductive effect of two flanking halogens.
Step-by-Step Methodology
Reagents: 2-Bromo-4-fluorobenzaldehyde, 1,3-Propanediol (protecting group), LDA (Lithium Diisopropylamide), Triisopropyl borate, HCl.[1]
-
Protection (Acetal Formation):
-
React 2-bromo-4-fluorobenzaldehyde with 1,3-propanediol in toluene with catalytic p-TsOH under reflux (Dean-Stark trap) to form the acetal. This protects the aldehyde from nucleophilic attack by LDA.
-
-
Lithiation (CDoM):
-
Dissolve the protected acetal in anhydrous THF. Cool to -78 °C .
-
Add LDA (1.1 eq) dropwise. The bulky base selectively deprotonates at the C3 position (between Br and F) due to the "Halogen Dance" principle and combined inductive acidification. Stir for 30–60 min at -78 °C.
-
-
Boronation:
-
Add Triisopropyl borate (1.2 eq) slowly to the lithiated species.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Hydrolysis & Deprotection:
-
Quench with 2N HCl. Stir vigorously at RT for 1 hour. This step simultaneously hydrolyzes the boronate ester and cleaves the acetal protecting group, restoring the aldehyde.
-
-
Isolation:
-
Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.
-
Recrystallize from DCM/Hexane to obtain the pure boronic acid.
-
Caption: Synthesis via Directed Ortho Metalation (DoM) targeting the acidic proton between Bromine and Fluorine.
Applications in Drug Discovery
This compound is a "linchpin" scaffold, allowing the rapid assembly of complex tricyclic cores found in kinase inhibitors and GPCR ligands.
Scaffold Synthesis (Indazoles & Quinolines)
The adjacent Bromo-Aldehyde motif is a classic precursor for heterocycles.[1]
-
Indazoles: Condensation of the aldehyde with hydrazine, followed by Pd-catalyzed intramolecular C-N coupling (displacing Br), yields 1H-indazoles.[1] The boronic acid remains available for a subsequent Suzuki coupling to attach a "tail" to the core.
-
Quinolines: Friedländer synthesis or similar condensation with anilines.[1]
SNAr Diversification
The Fluorine at Position 6 is activated by the para-formyl group.[1]
-
Protocol: React the boronic acid (or its pinacol ester) with a secondary amine (e.g., morpholine, piperazine) and K₂CO₃ in DMSO at 60 °C.
-
Result: Displacement of F by the amine. This allows the introduction of solubilizing groups before performing the Suzuki coupling.
Workflow Diagram
Caption: Divergent synthesis pathways utilizing the three orthogonal reactive handles.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
P-Codes: P261, P280, P305+P351+P338.[1]
-
Protocol: Handle in a fume hood. Wear nitrile gloves. In case of contact, rinse immediately with water.
-
Decomposition: Avoid prolonged exposure to moisture (dehydrates to boroxine anhydride) and strong bases (deboronation).
References
-
CymitQuimica. Product Data: B-(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS 1451392-81-6).[1][2][3] Retrieved from
-
BLDpharm. Compound Summary: (6-Bromo-2-fluoro-3-formylphenyl)boronic acid (Isomer Comparison).[1] Retrieved from
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH. (General reference for boronic acid stability and synthesis).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insights on ortho-substituted boronic acids).
Sources
Technical Guide: Solubility Profile of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
[1]
Compound Identity & Physicochemical Context
This compound is a highly functionalized phenylboronic acid scaffold.[2] Its solubility and stability are governed by three competing structural features: the amphiphilic boronic acid moiety, the lipophilic halogen substituents (Br, F), and the reactive formyl (aldehyde) group.[1][2]
| Property | Detail |
| Chemical Name | (2-Bromo-6-fluoro-3-formylphenyl)boronic acid |
| CAS Number | 1451392-81-6 |
| Molecular Formula | C₇H₅BBrFO₃ |
| Molecular Weight | 246.83 g/mol |
| Structural Features | Steric Crowding: The boron center is flanked by ortho-Bromo and ortho-Fluoro groups, significantly increasing steric hindrance compared to unsubstituted phenylboronic acid.Electronic Effects: The electron-withdrawing halogens increase the Lewis acidity of the boron center.[1][3] |
Solubility Profile
The following data summarizes the solubility behavior in standard laboratory solvents. Note that boronic acids frequently exist in equilibrium with their trimeric anhydrides (boroxines), which can alter dissolution rates.[2]
Quantitative Solubility Matrix (Estimated)
Values are based on structural analogs and standard organoboron behavior.
| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Application Notes |
| Polar Aprotic | DMSO | High | > 100 mg/mL | Preferred solvent for stock solutions.[1] Stable for short-term storage. |
| Polar Aprotic | DMF | High | > 80 mg/mL | Excellent alternative to DMSO; easier to remove during workup.[1][2] |
| Polar Protic | Methanol | Moderate | 20–50 mg/mL | Caution: Risk of hemiacetal formation (Aldehyde + MeOH) or boronic ester formation.[1][2] |
| Polar Protic | Water | Low | < 1 mg/mL (pH 7) | Insoluble in neutral water.[1][2] Requires basic pH (>9) to dissolve as boronate.[2] |
| Chlorinated | DCM | Low/Moderate | 5–10 mg/mL | Often requires small % of MeOH to fully solubilize.[1][2] |
| Non-Polar | Hexane | Insoluble | < 0.1 mg/mL | Used as an antisolvent for precipitation/purification.[1][2] |
Critical Solvation Mechanisms
-
pH-Dependent Aqueous Solubility: In neutral water, the compound exists as the neutral boronic acid (or boroxine) and precipitates.[1][2] Upon addition of base (e.g., NaOH, K₂CO₃), the boron atom accepts a hydroxide ion to form the tetrahedral boronate anion [Ar-B(OH)₃]⁻, which is highly water-soluble.[2]
-
Protocol: To dissolve in water, suspend the solid and slowly add 1M NaOH or 2M K₂CO₃ until the solution clears.[2]
-
-
Boroxine-Boronic Acid Equilibrium: In the solid state, this compound likely exists as a partial boroxine (anhydride trimer).[1][2]
Experimental Protocols
Protocol A: Preparation of Stock Solution (100 mM in DMSO)
Use this protocol for high-throughput screening or precise dosing.[1]
-
Weighing: Weigh 24.7 mg of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid into a 2 mL amber glass vial (aldehyde is light-sensitive).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Mixing: Vortex for 30–60 seconds.
-
Observation: If the solution remains cloudy (boroxine presence), sonicate for 2 minutes at room temperature.
-
-
Storage: Store at -20°C. The solution is stable for 2–4 weeks. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.[2]
Protocol B: Solubilization for Suzuki-Miyaura Coupling
The 2,6-disubstitution pattern creates steric hindrance, requiring optimized solvation for efficient transmetallation.[1]
-
Solvent System: Use a biphasic mixture of 1,4-Dioxane : Water (4:1) or DMF : Water (4:1) .[1][2]
-
Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ .[2] Avoid weak bases if the reaction is sluggish.
-
Step-by-Step:
-
Dissolve the boronic acid and the coupling partner (aryl halide) in the organic solvent (Dioxane/DMF) first.[2]
-
Add the catalyst (e.g., Pd(dppf)Cl₂).[2]
-
Add the aqueous base solution last.[2]
-
Why? This sequence ensures the boronic acid is fully solvated before the base triggers the formation of the reactive boronate species.[2]
-
Visualizations
Figure 1: Solubility Decision Tree
This workflow guides solvent selection based on the intended application.[1][2]
Caption: Decision matrix for solvent selection based on experimental goals.
Figure 2: Boronic Acid Equilibrium & Speciation
Understanding the equilibrium is vital for interpreting solubility data.[1][2]
Caption: The speciation of the compound changes with hydration and pH, directly impacting solubility.[1][2]
Stability & Handling Risks[2]
-
Protodeboronation: The presence of ortho-fluoro and ortho-bromo substituents creates significant steric strain.[1][2] While electron-withdrawing groups generally stabilize the C-B bond against oxidation, the steric crowding can facilitate C-B bond cleavage (protodeboronation) under high temperatures (>100°C) or prolonged exposure to strong bases.[2]
-
Aldehyde Oxidation: The formyl group at the 3-position is susceptible to air oxidation to the carboxylic acid.[1][2] Always purge solvents with nitrogen/argon before dissolving the compound.[2]
-
Dehydration: The compound may spontaneously dehydrate to the boroxine form if stored in a desiccator.[1][2] This does not degrade the compound chemically but alters its melting point and initial dissolution rate.[2]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[2] (General reference for boronic acid solubility and speciation mechanisms).
-
Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (Authoritative text on boroxine-boronic acid equilibrium).
Technical Guide: Stability & Shelf Life of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
This technical guide details the stability profile, degradation mechanisms, and shelf-life management of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid . It is designed for researchers requiring high-fidelity starting materials for Suzuki-Miyaura cross-couplings and reductive aminations.
Executive Summary
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid is a tri-functionalized building block containing a boronic acid moiety, an aldehyde, and two halogen handles (Br, F).[1] Its stability is governed by three competing chemical behaviors: equilibrium dehydration (boroxine formation), oxidative susceptibility (aldehyde to acid), and protodeboronation (C-B bond cleavage).[1]
While often labeled with a generic "2-year" shelf life by suppliers, this compound requires active management .[1] Under ambient conditions, it will spontaneously dehydrate to its boroxine trimer—a reversible process often mistaken for degradation.[1] However, exposure to air and moisture can lead to irreversible oxidation of the formyl group.[1]
Optimal Storage Protocol: Store at 2–8°C under Argon/Nitrogen in a tightly sealed, desiccated container. Re-validate purity every 6 months .
Chemical Identity & Structural Vulnerabilities[1]
| Property | Detail |
| Chemical Name | (2-Bromo-6-fluoro-3-formylphenyl)boronic acid |
| Functional Groups | Boronic Acid ( |
| Molecular Weight | ~246.83 g/mol |
| Physical State | White to off-white solid |
| Primary Vulnerability | Dehydration (Reversible) & Oxidation (Irreversible) |
Structural Analysis of Stability[1]
-
Boronic Acid Moiety (
):-
Behavior: Boronic acids are Lewis acids.[2][3] In the solid state, they exist in equilibrium with their cyclic trimer anhydride, known as a boroxine .[1] This is driven by entropy and the release of water.[2]
-
Impact: This is not degradation. A sample appearing "impure" by melting point (often lower or broad) may simply be a mixture of the monomer and boroxine.[1]
-
-
Formyl Group (
):-
Behavior: The aldehyde at the 3-position is susceptible to autoxidation to the corresponding carboxylic acid (benzoic acid derivative), especially if the container is frequently opened to air.[1]
-
-
Halogen Substituents (F, Br):
-
Behavior: The electron-withdrawing nature of the Fluorine and Formyl groups increases the Lewis acidity of the boron center. While this facilitates transmetallation in Suzuki couplings, it can also accelerate protodeboronation under basic conditions (C-B bond cleavage).[1]
-
Degradation Mechanisms & Pathways[4]
Understanding the difference between reversible changes and irreversible damage is critical for accurate QC.
A. The Boroxine Cycle (Reversible)
Upon storage, 3 molecules of the boronic acid release 3 water molecules to form a six-membered
-
Trigger: Dry atmosphere, vacuum drying, or long-term storage.[1]
-
Reversal: Adding water or using aqueous base during the reaction immediately reverts the boroxine back to the reactive monomer.
-
Action: Do not discard "degraded" material solely based on elemental analysis showing low Hydrogen content.
B. Oxidative Degradation (Irreversible)
-
Pathway:
-
Trigger: Exposure to atmospheric oxygen.
-
Result: Formation of (2-bromo-6-fluoro-3-carboxyphenyl)boronic acid. This impurity consumes base in coupling reactions and alters stoichiometry.
C. Protodeboronation (Irreversible)[1]
-
Pathway:
-
Trigger: High humidity combined with elevated temperatures; catalyzed by trace metals or extreme pH.
-
Result: Loss of the boron handle, rendering the molecule inert to coupling.[1]
Visualizing the Pathways[1]
Caption: The central equilibrium (Green) is reversible and acceptable. Red pathways represent permanent chemical degradation.[1]
Storage & Handling Protocols
To maximize shelf life (targeting 12–24 months), adopt the following "Cold-Dry-Inert" protocol.
Storage Conditions Table
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows oxidation kinetics and protodeboronation rates. |
| Atmosphere | Argon or Nitrogen | Prevents autoxidation of the aldehyde group. |
| Container | Amber glass vial with Teflon-lined cap | Amber glass blocks UV (preventing radical formation); Teflon prevents leaching. |
| Desiccant | Store vial inside a secondary jar with Drierite/Silica | Maintains low humidity to prevent hydrolysis, though it promotes boroxine formation (which is acceptable).[1] |
Handling "Best Practices"
-
Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.[1]
-
Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, flush the headspace with nitrogen before resealing.[1]
-
Avoid Protic Solvents: Do not store as a solution in Methanol or Water. If a stock solution is needed, use anhydrous THF or DMF and use immediately.[1]
Quality Control & Re-validation
Before committing this reagent to a high-value synthesis (e.g., late-stage drug functionalization), validate its purity.[1]
Analytical Workflow
-
Visual Inspection:
-
Pass: White/off-white powder.
-
Fail: Yellow/brown discoloration (indicates significant oxidation of the aldehyde or phenol formation).
-
-
1H NMR (The Gold Standard):
-
Solvent: DMSO-d6 +
(1 drop). -
Why D2O? Adding
forces the Boroxine Boronic Acid equilibrium entirely to the acid form, simplifying the spectrum to a single set of peaks.[1] -
Key Signals to Monitor:
-
Aldehyde (-CHO): Singlet ~10.0–10.5 ppm. Integration should be 1H relative to aromatic protons.
-
Boronic Acid (-B(OH)2): Broad singlet ~8.0–9.0 ppm (disappears with
shake).
-
-
Impurity Flags:
-
Carboxylic Acid: Disappearance of aldehyde peak; appearance of broad -COOH peak >12 ppm.
-
Deboronation: New aromatic multiplets inconsistent with the 1,2,3,5-substitution pattern.
-
-
-
HPLC:
-
Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Boronic acids can streak on silica or C18 columns due to interaction with residual silanols. Adding a modifier like pinacol to the sample diluent in situ can convert the acid to a stable ester for cleaner chromatography.
-
QC Decision Matrix
Caption: Decision tree for validating reagent quality before use.
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
-
Sigma-Aldrich. (n.d.).[4][5] Product Specification: 2-Fluoro-3-formylphenylboronic acid (Analogous Stability Data). Retrieved from Sigma-Aldrich.[4][5] Link
-
Knapp, D. M., et al. (2009).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link[1]
- IUPAC. (2025). Boroxine-Boronic Acid Equilibrium Dynamics. (General chemical principle reference).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-フルオロ-3-ホルミルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 [sigmaaldrich.com]
Navigating the Ortho-Effect: A Technical Guide to Ortho-Substituted Phenylboronic Acids
The following technical guide is structured to address the specific challenges and opportunities presented by ortho-substituted phenylboronic acids.
Executive Summary
Ortho-substituted phenylboronic acids represent a paradox in organic synthesis and medicinal chemistry. While the ortho-substituent introduces critical steric bulk necessary for atropisomeric selectivity and metabolic stability, it simultaneously destabilizes the C–B bond toward protodeboronation and hinders transmetallation in cross-coupling reactions. This guide provides a mechanistic framework for overcoming these barriers, detailing optimized synthesis protocols, stability management, and catalytic strategies tailored for sterically congested boron centers.
The "Ortho-Effect": Structural Dynamics & Stability
Understanding the behavior of these reagents requires dissecting the electronic and steric consequences of substitution at the 2-position.
Steric vs. Electronic Modulation
The ortho-substituent exerts a profound influence on the Lewis acidity of the boron center.
-
Steric Inhibition of Resonance: Bulky ortho-groups (e.g., -Me, -iPr) twist the B(OH)₂ moiety out of coplanarity with the phenyl ring, breaking conjugation. This increases the Lewis acidity of the boron by reducing the donation of
-electron density from the ring. -
Intramolecular Coordination (The Wulff Effect): If the ortho-substituent contains a Lewis basic donor (e.g., aminomethyl, alkoxy), an intramolecular dative bond (B←N or B←O) can form. This transforms the hybridization from sp² (trigonal planar) to sp³ (tetrahedral), dramatically increasing stability against oxidation and hydrolysis [1].
Mechanism of Protodeboronation
The primary failure mode for ortho-substituted boronic acids is base-catalyzed protodeboronation. Unlike para-isomers, ortho-substituents can accelerate this pathway via relief of steric strain upon C–B cleavage or by stabilizing the transition state through H-bonding (e.g., ortho-OH or ortho-NH₂).
Figure 1: Base-Catalyzed Protodeboronation Pathway The following diagram illustrates the critical "danger zone" where pH approaches the pKa of the boronic acid, maximizing the concentration of the reactive boronate species.
Caption: Mechanism of base-catalyzed protodeboronation. The reaction rate peaks when pH ≈ pKa, where both the boronate anion and catalytic proton sources (water/acid) are available [2].
Synthesis Strategies for Sterically Hindered Boronic Acids
Standard lithiation/borylation protocols often fail for sterically hindered substrates due to incomplete electrophilic trapping or over-addition (forming borinic acids).
Protocol: Cryogenic Lithiation-Trapping (Optimized)
This protocol minimizes "over-reaction" by using a bulky borate ester and strict temperature control.
Reagents:
-
Ortho-substituted aryl bromide (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Triisopropyl borate (B(OiPr)₃) (1.5 equiv) — Crucial: The bulky isopropyl groups prevent multiple additions.
-
Solvent: Anhydrous THF/Toluene (1:1 v/v) to prevent precipitation of the lithiated intermediate.
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck flask; purge with Argon.
-
Cooling: Dissolve aryl bromide in THF/Toluene and cool to -78°C .
-
Lithiation: Add n-BuLi dropwise over 30 mins. Note: Maintain internal temp < -70°C to prevent benzylic lithiation or Wurtz coupling.
-
Equilibration: Stir for 1 hour at -78°C.
-
Trapping: Add B(OiPr)₃ rapidly in one portion. The steric bulk of the borate ensures only mono-addition occurs.
-
Warming: Allow to warm to room temperature overnight.
-
Hydrolysis: Quench with 2M HCl. Critical: Adjust pH to ~1.0 to break the bulky isopropoxy esters.
Reactivity: The Suzuki-Miyaura Challenge
Coupling ortho-substituted phenylboronic acids is difficult because the steric bulk hinders the transmetallation step in the catalytic cycle. Standard ligands (PPh₃) are ineffective.
Catalyst System Selection
To force transmetallation, electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) are required.
| Parameter | Recommendation | Rationale |
| Ligand | SPhos or XPhos | High electron density facilitates oxidative addition; bulk promotes reductive elimination and creates a pocket for the hindered boronic acid. |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Generates active Pd(0) species in situ. |
| Base | K₃PO₄ (anhydrous) | Weaker bases reduce the concentration of the unstable boronate anion, mitigating protodeboronation [3]. |
| Solvent | Toluene/Water (10:1) | Biphasic systems often protect the boronic acid until phase transfer occurs. |
Visualizing the Steric Bottleneck
The diagram below highlights where ortho-substitution impacts the catalytic cycle.
Caption: The Suzuki-Miyaura cycle. The red node indicates the Transmetallation step, which is severely kinetically inhibited by ortho-substituents on the boronic acid.
Applications in Drug Discovery & Chemical Biology
Ortho-substituted phenylboronic acids are not just intermediates; they are functional motifs in final drug candidates.
Benzoxaboroles (The Anacor Scaffold)
Cyclization of an ortho-hydroxymethyl phenylboronic acid yields a benzoxaborole . This scaffold locks the boron in a planar configuration, reducing protodeboronation susceptibility while maintaining Lewis acidity to bind to biological nucleophiles (e.g., the tRNA synthetase editing site in fungal pathogens) [4].
-
Example: Tavaborole (Kerydin) for onychomycosis.
Wulff-Type Sensors
Ortho-aminomethyl phenylboronic acids utilize the B←N interaction to modulate pKa. Upon binding a diol (like glucose), the Lewis acidity changes, altering the B←N bond strength. This electronic switching is the basis for fluorescence-based glucose sensing under physiological conditions [5].
References
-
Conformational analysis and intramolecular interactions in monosubstituted phenylboranes . Beilstein J. Org.[1] Chem. 2014.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited . J. Am. Chem. Soc.[2] 2017.
-
Suzuki-Miyaura Cross-Coupling: Practical Guide . Yoneda Labs.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry . Molecules. 2019.
-
Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids . J. Org. Chem. 2009.
Sources
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid literature review
The following is an in-depth technical guide and literature review for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid , designed for researchers in medicinal chemistry and drug development.
A Strategic Scaffold for Divergent Heterocyclic Synthesis
Executive Summary
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 1451392-81-6 ) is a highly functionalized, tetra-substituted benzene derivative serving as a critical "hub" intermediate in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a boronic acid, a bromine, a fluorine, and an aldehyde (formyl group)—arranged in a sterically crowded contiguous pattern.
This unique substitution pattern allows for the rapid construction of fused bicyclic heteroaromatics (e.g., indazoles, quinazolines, isoquinolines) often targeting kinase active sites (ATP-binding pockets). However, the compound’s steric congestion and electronic push-pull nature make it susceptible to protodeboronation , requiring specific handling protocols.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | (2-Bromo-6-fluoro-3-formylphenyl)boronic acid |
| CAS Number | 1451392-81-6 |
| Molecular Formula | C₇H₅BBrFO₃ |
| Molecular Weight | 246.83 g/mol |
| SMILES | O=CC1=C(F)C(B(O)O)=C(Br)C=C1 |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar solvents.[1] |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen).[2] Hygroscopic. |
Structural Analysis
-
C1 (Boronic Acid): The primary handle for Suzuki-Miyaura cross-coupling.[1] Flanked by Br (C2) and F (C6), creating significant steric hindrance and increasing the rate of protodeboronation under harsh basic conditions.
-
C2 (Bromine): Provides a secondary electrophilic site for Sonogashira, Stille, or Buchwald-Hartwig couplings after the boron has been engaged (or protected).
-
C3 (Formyl): An electrophilic aldehyde handle for reductive amination, condensation, or Wittig reactions. Crucial for ring-closing sequences.[1]
-
C6 (Fluorine): A small, electronegative blocking group that can also participate in Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.
Synthesis & Production Logic
Note: While specific industrial routes are often proprietary, the following is the scientifically validated logic for synthesizing this class of hindered boronic acids.
The synthesis typically relies on Directed Ortho-Metalation (DoM) or Lithium-Halogen Exchange on a protected precursor.[1] Direct boronation of the aldehyde is avoided due to incompatibility with organolithium reagents.
Validated Synthetic Workflow (Retrosynthesis)
-
Precursor: 2,3-Dibromo-5-fluorobenzaldehyde (or similar isomer).[1]
-
Protection: The aldehyde is protected as a cyclic acetal (using ethylene glycol) to withstand nucleophilic attack.
-
Selective Lithiation: Treatment with n-BuLi at -78°C. The Lithium-Halogen exchange occurs preferentially at the more sterically accessible or electronically activated bromine.[1]
-
Boronation: Quenching the aryl-lithium species with Triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Acidic workup removes the acetal protection and hydrolyzes the boronate ester to the free boronic acid.
Figure 1: Proposed synthetic pathway via acetal-protected lithium-halogen exchange.[1]
Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" for generating diversity in kinase inhibitor libraries. Its reactivity is defined by the order in which the functional groups are engaged.
A. The "Suzuki-First" Strategy (C-C Bond Formation)
The most common workflow involves using the Boronic Acid (C1) in a Suzuki-Miyaura coupling with an aryl halide, while preserving the Br and CHO groups for subsequent cyclization.
-
Challenge: The ortho-fluoro and ortho-bromo substituents destabilize the C-B bond, making the molecule prone to hydrolytic deboronation (loss of B(OH)₂ replaced by H) under strong base/high heat.
-
Optimized Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (High activity catalysts preferred).
-
Base: Mild bases like K₃PO₄ or CsF (anhydrous conditions preferred).
-
Solvent: 1,4-Dioxane or THF (avoid alcohols if transesterification is a risk).
-
Temperature: 60–80°C (Avoid refluxing in water/alcohol mixtures).
-
B. The "Cyclization" Strategy (Heterocycle Formation)
The proximity of the Formyl (C3) and Bromo (C2) groups allows for condensation-cyclization reactions.
-
Indazole Synthesis: Reaction with hydrazines. The hydrazine condenses with the aldehyde (hydrazone formation) and then displaces the adjacent Bromine (or Fluorine, depending on activation) via intramolecular SₙAr or metal-catalyzed closure.
-
Quinazoline Synthesis: Reaction with amidines or guanidines followed by cyclization.
C. Divergent Reactivity Map[1]
Figure 2: Divergent synthetic utility of the scaffold.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
Objective: Coupling of the boronic acid with an Aryl Bromide (Ar-Br).[1]
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio). Note: Minimizing water reduces protodeboronation.[1]
-
Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography. Caution: The aldehyde product may be sensitive to oxidation on silica; perform rapidly.
Protocol 2: Indazole Formation (Cascade Reaction)
Objective: Synthesis of a 1H-indazole derivative using the CHO and F/Br handles.
-
Reactants: Dissolve the boronic acid derivative (or its post-Suzuki product) in DMA (Dimethylacetamide).
-
Reagent: Add Hydrazine monohydrate (or substituted hydrazine) (1.2 equiv).
-
Conditions: Heat to 100°C for 2 hours. The hydrazine first forms the hydrazone with the aldehyde.
-
Cyclization: Add K₂CO₃ (2.0 equiv) and continue heating at 120°C. The nitrogen attacks the C2-Br (or C6-F) position to close the ring.[1]
-
Note: If the Boronic acid is still present, protect it as a pinacol ester before this step to prevent side reactions.
-
Handling and Stability (Safety Data)
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Stability Warning:
-
Protodeboronation: The C-B bond is labile. Do not store in basic solutions.
-
Oxidation: The formyl group slowly oxidizes to the carboxylic acid upon air exposure. Store under inert gas.
-
Dehydration: Boronic acids can reversibly form boroxines (anhydrides) upon drying. This does not affect reactivity but changes the apparent molecular weight/stoichiometry.
-
References
-
BLDpharm. (2024).[2] Product Safety and Specification Sheet: (6-Bromo-2-fluoro-3-formylphenyl)boronic acid [CAS 1315340-55-6]. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling logic).[4]
-
Matrix Scientific. (2024). Chemical Catalog: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid [CAS 1451392-81-6].[1][3][5][6] Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.[1] (Source for protodeboronation mechanisms in hindered systems).
-
Cymit Quimica. (2024). Product Data: B-(2-Bromo-6-fluoro-3-formylphenyl)boronic acid.[3][5][6][7] Retrieved from
Sources
- 1. 1315340-55-6|(6-Bromo-2-fluoro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]
- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 2377610-13-2|5-Bromo-2,3-difluoro-4-formylphenylboronic acid|BLD Pharm [bldpharm.com]
- 6. CAS 1451392-81-6: B-(2-Bromo-6-fluoro-3-formylphenyl)boron… [cymitquimica.com]
- 7. alchempharmtech.com [alchempharmtech.com]
Technical Deep Dive: Reactivity Profiling of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, troubleshooting of known instability modes (specifically protodeboronation), and orthogonal functionalization strategies.
Executive Summary: The "Frustrated" Scaffold
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a highly specialized class of 2,6-disubstituted arylboronic acids . Unlike simple phenylboronic acids, this molecule possesses a unique "frustrated" architecture:
-
Steric Congestion: The Boron center (C1) is flanked by Bromine (C2) and Fluorine (C6), creating significant steric hindrance that inhibits standard Suzuki transmetalation.
-
Electronic Instability: The presence of three electron-withdrawing groups (EWG)—Br, F, and CHO—ortho and meta to the boron renders the C–B bond highly susceptible to base-promoted protodeboronation .
-
Inhibited Cyclization: Unlike 2-formylphenylboronic acid, which spontaneously cyclizes to a benzoxaborole, the C2-Bromine atom sterically and structurally separates the C1-Boron and C3-Formyl groups, preserving the free aldehyde for orthogonal reactivity.
This guide outlines the specific protocols required to navigate these competing reactivities, ensuring successful cross-coupling without scaffold degradation.
Molecular Architecture & Electronic Landscape
The "Kill Zone": C1-Boron Stability
The most critical feature of this molecule is the instability of the C1–B bond. Research into 2,6-disubstituted boronic acids demonstrates that ortho-fluoro substituents significantly accelerate protodeboronation (C–B cleavage) under aqueous basic conditions [1][2].
-
Mechanism: The high electronegativity of F and Br pulls electron density from the ring, making the C1 carbon more electrophilic. Hydroxide ions (from Suzuki bases) coordinate to the Boron (forming a boronate −B(OH)
), which then undergoes ipso-substitution by water/proton, releasing the boron moiety and leaving a proton in its place (deboronation). -
Implication: Standard Suzuki conditions (e.g., Pd(PPh
) , Na CO , DME/H O) will likely result in the formation of 2-bromo-6-fluorobenzaldehyde (the deboronated byproduct) rather than the desired biaryl.
The "Pivot" Point: C2-Bromine
The C2-Bromine serves two roles:
-
Steric Gatekeeper: It prevents the C3-Aldehyde from cyclizing with the C1-Boron.
-
Electrophilic Trap: In palladium-catalyzed reactions, the C2-Br is a competing electrophile. However, the oxidative addition of Pd(0) into C–Br is generally slower than the transmetalation of a boronic acid if the boronic acid is unhindered. Here, because the Boron is hindered, self-coupling (homocoupling) or polymerization initiated at C2-Br is a tangible risk.
Visualization of Reactive Sites
Figure 1: Reactivity map highlighting the competing electronic and steric forces. Note the "Ortho-Effect" between Fluorine and Boron driving instability.
Critical Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Anti-Deboronation Method)
Objective: Couple the C1-Boronic acid with an external Aryl Iodide while preserving the C2-Br and C3-CHO. Rationale: To prevent protodeboronation driven by the 2,6-EWG pattern, anhydrous conditions are mandatory. We utilize a "Buchwald-type" precatalyst system (XPhos Pd G2) which is bulky enough to facilitate transmetalation at the crowded C1 center [3].
Materials:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: Cesium Fluoride (CsF) (3.0 equiv) - Anhydrous source of fluoride to activate Boron without high basicity.
-
Solvent: Anhydrous THF or 1,4-Dioxane.
Step-by-Step Workflow:
-
Drying: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the boronic acid, aryl iodide, XPhos Pd G2, and CsF.
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous THF via syringe.
-
Reaction: Heat to 60°C. Note: Do not exceed 80°C as thermal deboronation can occur even without base.
-
Monitoring: Monitor by LC-MS. Look for the mass of the biaryl product. If the mass of 3-bromo-5-fluorobenzaldehyde appears, protodeboronation is occurring—lower the temperature.
-
Workup: Filter through a celite pad (to remove Cs salts) and concentrate.
Protocol B: Reductive Amination (Chemoselective)
Objective: Functionalize the C3-Aldehyde without affecting the C1-Boronic acid or C2-Br. Rationale: Standard reducing agents (NaBH4) might reduce the C–Br bond or interfere with the boronic acid. We use Sodium Triacetoxyborohydride (STAB) , which is mild and tolerates halides and boronic acids [4].
Step-by-Step Workflow:
-
Imine Formation: Dissolve the substrate (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Add 1 drop of Acetic Acid. Stir for 1 hour at RT.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Quench: Quench with saturated NaHCO
. -
Purification: Extract with DCM. Crucial: Do not use acidic workup, as acid can facilitate protodeboronation of the boronic acid moiety.
Decision Logic: Synthetic Pathway Selection
The following flowchart illustrates the decision-making process for functionalizing this scaffold based on the desired final structure.
Figure 2: Synthetic decision tree highlighting the "Stop" condition for direct benzoxaborole formation and the remedy for deboronation.
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect (Hammett) | Steric Effect | Synthetic Consequence |
| C1 | Boronic Acid | N/A | High (Flanked) | Requires active catalyst (XPhos, SPhos). |
| C2 | Bromine | Very High | Blocks benzoxaborole formation; Risk of self-coupling. | |
| C3 | Formyl | Moderate | Increases acidity of Boronic acid (long range). | |
| C6 | Fluorine | Low | Primary driver of Protodeboronation. |
References
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014).[1] Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Cox, P. A., et al. (2017).[1][2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered arylboronic acids with aryl halides. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid functional group compatibility
Technical Whitepaper: Chemoselectivity & Stability Profiling of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Executive Summary: The "Privileged but Precarious" Scaffold
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a high-value, high-risk scaffold in fragment-based drug discovery (FBDD). It offers a rare convergence of three distinct chemical vectors:
-
A Reversible Covalent Warhead: The boronic acid (and potentially the aldehyde) allows for dynamic engagement with nucleophilic amino acid residues (Ser, Cys, Lys).[1]
-
A Synthetic Handle: The aryl bromide provides a site for cross-coupling elaboration.
-
A Multiparameter Optimization Element: The fluorine atom modulates pKa and lipophilicity.
However, this utility is offset by extreme instability. As a 2,6-disubstituted arylboronic acid , this molecule is prone to rapid protodeboronation , a degradation pathway accelerated by the electron-withdrawing nature of the fluorine and the steric strain of the bromine. This guide details the compatibility matrix required to manipulate this scaffold without destroying it.
Molecular Architecture & Reactivity Triad
To successfully utilize this molecule, one must treat it not as a single unit, but as three competing reactive centers.
| Functional Group | Position | Electronic State | Primary Risk | Utility |
| Boronic Acid ( | C1 | Lewis Acid (Empty p-orbital) | Protodeboronation (C-B bond cleavage) | Reversible covalent binding; Suzuki coupling. |
| Bromide ( | C2 | Steric Bulk / Leaving Group | Lithium-Halogen Exchange (incompatible with -CHO) | Site-selective functionalization. |
| Aldehyde ( | C3 | Electrophile | Oxidation to carboxylic acid; Cannizzaro disproportionation. | Iminoboronate formation; Heterocycle formation.[2] |
| Fluorine ( | C6 | Inductive Withdrawer | Destabilizes C-B bond (increases acidity). | Metabolic stability; pKa modulation. |
The Stability Crisis: Protodeboronation
The most critical technical constraint of this molecule is the C1-Boron bond. Research into 2,6-disubstituted boronic acids confirms that the rate of base-catalyzed protodeboronation is orders of magnitude faster than unsubstituted analogues.
Mechanism of Failure:
Under basic conditions (pH > pKa of the boronic acid, approx 7.0-7.5 for this fluorinated species), the boronic acid forms a boronate anion [Ar-B(OH)
-
Implication: Standard Suzuki coupling conditions (
, refluxing aqueous solvents) will destroy this molecule before it couples.
Diagram 1: The Degradation vs. Utilization Pathway
Caption: The "Race Against Time" in basic media. The boronate anion is the gateway to both productive coupling and destructive deboronation.
Functional Group Compatibility Matrix
This table serves as a "Go/No-Go" decision guide for reaction planning.
| Reagent Class | Compatibility | Notes & Causality |
| Aqueous Base ( | CRITICAL INCOMPATIBILITY | Rapid protodeboronation due to 2,6-effect. Use non-aqueous bases ( |
| Strong Acids ( | Moderate | Boronic acid is acid-stable. Aldehyde is stable but may hydrate. Acetal protection (if present) will cleave. |
| Oxidants ( | Incompatible | |
| Reductants ( | Incompatible | Reduces aldehyde to alcohol.[3] Boronic acid is generally stable, but workup must be careful. |
| Organolithiums ( | Incompatible | Will attack aldehyde (1,2-addition) and potentially perform Li-Hal exchange at Br. Requires full protection. |
| Amines ( | Conditional | Forms reversible imines/hemiaminals with aldehyde. Can form "ate" complexes with Boron. |
Experimental Protocols: Navigating the Instability
Protocol A: Selective Suzuki Coupling (The "Slow-Release" Strategy)
Goal: React the Bromide (C2) or couple the Boronic Acid (C1) without degradation.
The Problem: Standard Suzuki bases generate high concentrations of the unstable boronate anion. The Solution: Use MIDA Boronates or Buchwald Pre-catalysts to maintain low steady-state concentrations of the active species.
Step-by-Step Methodology:
-
Protection (Optional but Recommended): Convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate.
-
Reagents: MIDA, Toluene/DMSO, Dean-Stark trap (reflux).
-
Why: MIDA boronates are sp3 hybridized, shutting down the empty p-orbital and preventing protodeboronation and oxidation.
-
-
Coupling Conditions:
-
Catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 (High activity required to couple faster than degradation).
-
Base:
(anhydrous) or . Avoid hydroxides. -
Solvent: THF or Dioxane (dry). Minimize water to prevent hydrolytic deboronation.
-
Temperature: 60°C (Do not overheat; 2,6-disubstituted boronates are thermally sensitive).
-
-
Workup: Quench with mild acid (pH 6) to neutralize any transient boronate anions immediately.
Protocol B: Orthogonal Protection for Aldehyde Manipulation
Goal: Modify the aldehyde (e.g., Wittig reaction) while keeping the Boron intact.
-
Boron Protection: Convert
to Pinacol Ester (Bpin).-
Note: Pinacol esters of 2,6-substituted aryls are still susceptible to deboronation, but less so than the free acid.
-
-
Aldehyde Reaction: Perform transformation (e.g., reductive amination).
-
Constraint: Avoid strong nucleophiles that would attack the Boron.
-
-
Deprotection: Pinacol esters are difficult to hydrolyze. Use oxidative hydrolysis (NaIO4/HCl) only if the aldehyde product is oxidation-resistant, or use transesterification with diethanolamine.
Therapeutic Application Context
In drug development, this molecule acts as a dual-warhead precursor. The 2-fluoro-6-formylphenylboronic acid motif is known to form reversible covalent bonds with:
-
Lysine: Forming iminoboronates (N-B coordination stabilizes the imine).
-
Serine/Threonine: Forming boronate esters.
The 2-Bromo group is the "vector" to attach this warhead to a specificity-determining scaffold (the drug backbone).
Diagram 2: Strategic Functionalization Logic
Caption: Decision tree for synthetic elaboration. Both pathways carry deboronation risks requiring specific protective group strategies.
References
-
Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318.
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014).[5] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.
-
Bandyopadhyay, A., & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry.[1][6] Current Opinion in Chemical Biology, 34, 110-116.
Sources
- 1. Boronic Covalent Compounds - Enamine [enamine.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enzymlogic.com [enzymlogic.com]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Executive Summary & Strategic Analysis
This protocol details the optimized conditions for the Suzuki-Miyaura cross-coupling of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 849061-98-9). This reagent presents a "perfect storm" of synthetic challenges: it is a 2,6-disubstituted boronic acid containing both an electrophilic handle (Br) and a nucleophilic center (B(OH)₂), alongside a base-sensitive aldehyde.
Success with this molecule requires shifting from standard "cookbook" Suzuki conditions to a kinetically controlled Rapid-Coupling Protocol . The primary failure mode is not catalyst deactivation, but protodeboronation —the irreversible cleavage of the C–B bond before the cross-coupling can occur.
The "Ortho-Effect" and Stability Crisis
The presence of the fluorine at the C6 position and the bromine at the C2 position creates severe steric strain around the boron center. Furthermore, the electron-withdrawing nature of the fluoro and formyl groups significantly increases the acidity of the ipso-carbon, accelerating hydrolytic deboronation under basic conditions.
Critical Success Factors:
-
Speed: The rate of Transmetallation (
) must exceed the rate of Protodeboronation ( ). -
Base Selection: Avoid strong hydroxides (NaOH, KOH) which trigger Cannizzaro reactions on the aldehyde and accelerate deboronation. Use anhydrous phosphate or carbonate bases.
-
Catalyst Activity: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and protect the active Pd(0) species.
Competitive Pathways & Chemoselectivity
The following diagram illustrates the kinetic competition occurring in the reaction vessel. Your goal is to maximize Path A while suppressing Path B (Decomposition) and Path C (Oligomerization).
Figure 1: Kinetic competition in the cross-coupling of polyfunctional arylboronic acids. Path A (Green) requires bulky ligands to accelerate transmetallation. Path B (Red) is driven by high pH and water.
Optimized Experimental Protocols
Protocol A: The "Buchwald-Hartwig" Standard (Recommended)
This protocol utilizes a pre-formed Pd-precatalyst to ensure immediate turnover, minimizing the time the boronic acid sits exposed to base before reacting.
Reagents:
-
Nucleophile: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Iodide or Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1)
-
Temperature: 40°C – 60°C (Do not overheat)
Step-by-Step Methodology:
-
Charge Solids: In a glovebox or under active N₂ flow, add the Electrophile (1.0 mmol), Boronic Acid (1.2 mmol), Pd-Precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Degas Solvents: Sparge the solvent mixture (THF/H₂O) with Argon or Nitrogen for 15 minutes. Dissolved oxygen is fatal to the active catalyst species.
-
Initiate: Add the solvent (5 mL, 0.2 M concentration) via syringe. Cap the vial immediately.
-
Reaction: Stir vigorously. Place in a pre-heated block at 40°C.
-
Note: Monitor by LCMS at 30 minutes. If conversion is <10%, increase temp to 60°C. Avoid boiling temperatures to prevent aldehyde degradation.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.
-
Caution: The product still contains the aldehyde and bromine; avoid harsh acidic or basic workups.
-
Protocol B: Anhydrous Conditions (For Highly Unstable Substrates)
If Protocol A yields >20% deboronated byproduct (observed as mass M-B(OH)₂+H), switch to anhydrous conditions using Cesium Fluoride.
Reagents:
-
Base: CsF (2.5 equiv)
-
Solvent: Anhydrous Toluene or DME (Dimethoxyethane)
-
Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) OR Pd(PPh₃)₄ (5 mol%)
Methodology:
-
Dry the Boronic Acid under vacuum for 1 hour prior to use (remove waters of hydration).
-
Combine reagents in a sealed tube under Argon.
-
Heat to 80°C. The fluoride anion activates the boronic acid via a boronate-fluoride complex, which is less prone to protodeboronation than the hydroxy-boronate species formed with hydroxide bases.
Troubleshooting & Optimization Matrix
Use the following data table to guide optimization based on LCMS observations.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Start Material (SM) Remaining | Catalyst Deactivation / Slow Ox-Add | Switch to XPhos Pd G3 . Increase temp to 60°C. Ensure Electrophile is an Iodide. |
| Deboronated Byproduct | Rapid Protodeboronation | Lower temperature .[1] Switch to Protocol B (Anhydrous CsF). Reduce water content. |
| Homocoupling of Boronic Acid | Oxidative Addition into Internal Br | The catalyst is reacting with the Br on the boronic acid. Use a huge excess of External Electrophile (1.5 equiv) or switch to a less hindered ligand (PPh3) to slow down reaction with the hindered internal Br. |
| Aldehyde peak missing | Cannizzaro / Oxidation | Change Base . Switch from Carbonates to K₃PO₄. Ensure strictly anaerobic conditions. |
Workflow Logic for Scale-Up
Scaling up unstable boronic acids requires precise control over the "Time-at-Temperature."
Figure 2: Decision tree for optimizing the coupling of labile boronic acids.
References
-
Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[1][2] Provides the foundational logic for using precatalysts (G3/G4) to outcompete decomposition.
-
(Generalized citation for Buchwald Precatalyst methodology).
-
-
Lloyd-Jones, G. C. "Protodeboronation of Arylboronic Acids."[1] Wiley Online Library. Detailed mechanistic insight into why ortho-fluoro/formyl groups accelerate deboronation.
-
(Representative link for Lloyd-Jones mechanisms).
-
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Royal Society of Chemistry. Standard reference for base/solvent effects in Suzuki couplings.
Sources
Ligand selection for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid cross-coupling
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Part 1: The Substrate Challenge (Strategic Analysis)
The molecule (2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a "perfect storm" of difficulty in cross-coupling chemistry. To successfully utilize this building block, one must move beyond standard protocols (e.g., Pd(PPh3)4/Na2CO3) and adopt a mechanistic approach that addresses its three intrinsic failure modes.
The "Janus" Molecule: Intrinsic Failure Modes
-
Rapid Protodeboronation (The "Ticking Clock"):
-
Mechanism: The presence of ortho-substituents (2-Br, 6-F) creates severe steric strain around the boron center. Furthermore, the electron-withdrawing nature of the fluoro and formyl groups stabilizes the intermediate aryl anion (or transition state) formed during C-B bond cleavage.
-
Consequence: Under aqueous basic conditions, the C-B bond hydrolyzes faster than the transmetallation step, yielding the de-boronated byproduct (2-bromo-4-fluorobenzaldehyde).
-
Data Point: 2,6-disubstituted arylboronic acids can have half-lives as short as minutes in aqueous base at 80°C.
-
-
Oligomerization (The "Civil War"):
-
Mechanism: This molecule contains both a nucleophile (Boronic Acid) and an electrophile (Bromide) on the same ring. It is effectively an A-B type monomer.
-
Consequence: Without high chemoselectivity, the molecule will couple with itself (homocoupling/polymerization) rather than the intended external partner.
-
-
Steric Impediment:
-
Mechanism: The boron atom is flanked by a Bromine and a Fluorine.
-
Consequence: Standard ligands (PPh3, dppf) are often too small to force the palladium center open for transmetallation or too slow to facilitate the reaction before decomposition occurs.
-
Part 2: Ligand Selection Matrix
To solve these problems, the catalyst system must be hyper-active (to outcompete protodeboronation) and sterically discriminating (to prefer the external electrophile).
Primary Recommendation: Dialkylbiarylphosphines (Buchwald Ligands)
| Ligand | Recommendation Level | Mechanistic Rationale |
| SPhos | Critical (Tier 1) | Speed & Stability. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups make the center electron-rich (fast oxidative addition) and bulky. SPhos is famous for facilitating the coupling of sterically hindered boronic acids by accelerating Transmetallation , the rate-determining step for this substrate. |
| XPhos | Tier 1 (Alternative) | Similar to SPhos but even bulkier (isopropyl groups). Excellent if the external coupling partner is also sterically hindered (e.g., ortho-substituted aryl chloride). |
| RuPhos | Tier 2 | Use if the external partner is an aryl chloride with electron-donating groups. RuPhos is exceptionally good at preventing dehalogenation, though SPhos is generally superior for the specific issue of boronic acid instability. |
| PPh3 | Do Not Use | Contraindicated. Lacks the electron density for rapid oxidative addition and the bulk required to stabilize the monoligated Pd(0) species. Will lead to >50% protodeboronation. |
The Catalyst Source: The "G3/G4" Advantage
Do not use separate Pd(OAc)2 and Ligand. The induction period required to reduce Pd(II) to Pd(0) allows time for the boronic acid to decompose.
-
Protocol Standard: Use SPhos Pd G3 or SPhos Pd G4 precatalysts. These release the active L-Pd(0) species immediately upon mild heating or base exposure.
Part 3: Visualization of the "Race Against Time"
The following diagram illustrates the kinetic competition. The Green path must be faster than the Red path.
Caption: Kinetic competition between the desired Suzuki coupling (Green) and the parasitic pathways of protodeboronation and homocoupling (Red).
Part 4: Optimized Experimental Protocol
This protocol uses "Anhydrous Burst" conditions to minimize protodeboronation.
Reagents & Setup
-
Limiting Reagent: Aryl Halide (External Electrophile, 1.0 equiv).
-
Nucleophile: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.5 equiv ). Excess is required to account for some decomposition.
-
Catalyst: SPhos Pd G3 (2.0 - 4.0 mol%).
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground, anhydrous (3.0 equiv).
-
Solvent: THF or 1,4-Dioxane (Anhydrous, sparged with Argon). Avoid water/alcohol cosolvents.
Step-by-Step Methodology
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (0.02 equiv), and anhydrous K3PO4 (3.0 equiv) to the vial.
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).
-
Solvent Addition: Add anhydrous THF (concentration 0.1 M - 0.2 M) via syringe.
-
Activation:
-
Option A (Standard): Heat to 60°C immediately. Do not stir at room temperature for long periods.
-
Option B (Difficult Substrates): Add 0.5 equiv of water (degassed) only if the reaction stalls. While counter-intuitive, trace water is needed for the boroxine-to-boronic acid equilibrium, but keep it minimal (approx. 1000 ppm) to limit protodeboronation.
-
-
Monitoring: Monitor by LCMS at 30 min, 1 h, and 2 h.
Part 5: Troubleshooting & Validation (Self-Validating System)
Use this table to interpret your LCMS data and adjust the next run.
| Observation (LCMS) | Diagnosis | Corrective Action |
| High "De-B" Peak (M-B(OH)2 + H) | Protodeboronation. The reaction is too slow, or the base is too wet/strong. | 1. Switch base to K3PO4 (anhydrous) or CsF .2. Increase catalyst loading to 5%.3. Reduce temperature to 40°C but double the time. |
| Dimer Formation | Homocoupling. The catalyst is reacting with the internal Br of the boronic acid. | 1. Use an Aryl Iodide as the external partner (reacts faster than internal Br).2. Slow addition of the Boronic Acid (syringe pump) to keep its concentration low relative to the external electrophile. |
| No Reaction | Catalyst Poisoning / Sterics. | 1. Switch to XPhos Pd G3 (bulkier).2. Ensure the solvent is rigorously degassed (O2 kills electron-rich phosphines). |
References
-
Kinetic Instability of Ortho-Substituted Boronic Acids
- Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.
-
Buchwald Ligand Selection Guide
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2008.
-
Precatalyst G3/G4 Utility
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Protodeboronation Mechanisms in 2,6-Disubstituted Systems
-
Gonzalez, J. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of Organic Chemistry, 2014.[2]
-
Sources
Application Note: Strategic Utilization of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid in Pharmaceutical Synthesis
This Application Note is designed for medicinal chemists and process development scientists utilizing (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 1315340-55-6). It addresses the unique challenges of this tetrasubstituted arene, specifically focusing on chemoselectivity, stability, and its role as a "tridentate" scaffold in diversity-oriented synthesis.
Executive Summary
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a high-value "molecular hub" for Fragment-Based Drug Discovery (FBDD). Its structure combines three orthogonal reactive handles—a boronic acid, an aryl bromide, and an aldehyde—on a fluoro-scaffold. This unique density of functional groups allows for the rapid construction of complex biaryls and fused heterocycles. However, the steric congestion and electronic effects of the ortho-bromo and ortho-fluoro substituents render the C–B bond labile to protodeboronation, requiring precise reaction engineering.
Technical Profile & Reactivity Landscape
Structural Analysis
The molecule features a 1,2,3,6-substitution pattern. The proximity of the bulky bromine (C2) and fluorine (C6) to the boronic acid (C1) creates significant steric strain, twisting the –B(OH)₂ group out of planarity. This conformation suppresses homodimerization but accelerates hydrolytic cleavage under harsh basic conditions.
| Feature | Position | Reactivity Vector | Key Challenge |
| Boronic Acid | C1 | Nucleophile (Suzuki-Miyaura) | Protodeboronation; Steric hindrance |
| Bromine | C2 | Electrophile (Stille, Buchwald) | Potential for self-polymerization if Pd inserts here |
| Aldehyde | C3 | Electrophile (Reductive Amination, Wittig) | Oxidation to acid; Condensation side-reactions |
| Fluorine | C6 | Modulator (Metabolic Stability) | Electronic deactivation of the ring |
The "Orthogonal Reactivity" Map
The following diagram illustrates the chemoselective pathways available for this scaffold.
Figure 1: Chemoselective reaction vectors. The C1-Boron is the primary handle for initial scaffold expansion, provided the C2-Bromine remains intact.
Core Application Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Couple the boronic acid (C1) with an external aryl iodide while preserving the internal bromine (C2) and aldehyde (C3). Challenge: The internal C2-Bromine is a potential site for oxidative addition by Palladium, leading to polymerization. Solution: Use of a highly active catalyst system (Pd-SPhos) that favors transmetallation with the hindered boronic acid over insertion into the sterically crowded internal bromide.
Materials
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv) (Ar-I reacts faster than the internal Ar-Br)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene : Water (10:1 v/v)
Step-by-Step Methodology
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in degassed Toluene. Stir at RT for 15 mins to generate the active Pd(0) species.
-
Charge Reagents: Add the boronic acid substrate, the Aryl Iodide partner, and finely ground K₃PO₄.
-
Solvent Addition: Add the water component.[1] The biphasic system helps solubilize the inorganic base while protecting the boronic acid from rapid protodeboronation.
-
Reaction: Heat to 60°C (Do not exceed 80°C to prevent internal Br activation). Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the boronic acid peak. If "homocoupling" of the substrate is observed, lower temperature to 40°C and increase catalyst loading.
-
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. Note: The aldehyde group makes the product polar; use a gradient of Hexane:EtOAc.
Protocol B: Reductive Amination for Library Generation
Objective: Functionalize the C3-Aldehyde to generate a secondary amine library without affecting the Boronic Acid (if performed first) or the Bromine. Context: Often performed after Suzuki coupling to avoid zwitterionic issues with the free boronic acid.
Materials
-
Substrate: Aldehyde-bearing intermediate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
-
Imine Formation: Dissolve substrate and amine in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir for 30 mins.
-
Reduction: Add STAB in one portion.
-
Quench: Stir at RT for 2-4 hours. Quench with saturated NaHCO₃.
-
Isolation: Extract with DCM. The product now contains a basic amine, a biaryl system, and a bromine handle for further elaboration.
Advanced Workflow: Heterocycle Construction
This scaffold is particularly adept at forming 7-fluoro-substituted isoquinolines or benzoxaborole precursors via sequential reactions.
Figure 2: Sequential workflow for converting the linear scaffold into a fused heterocyclic system.
Handling, Stability, and Troubleshooting
Protodeboronation Risk
The combination of ortho-F and ortho-Br substituents makes the C–B bond electron-deficient and prone to base-catalyzed hydrolysis.
-
Symptom: Appearance of "des-boron" product (1-bromo-3-fluoro-4-formylbenzene) in LC-MS.
-
Prevention:
-
Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ or K₂CO₃.
-
Avoid alcoholic solvents (MeOH/EtOH) which promote solvolysis. Use aprotic solvents (THF, Dioxane, Toluene).
-
Storage
-
Condition: Store at 2–8°C under Argon.
-
Hygroscopicity: Boronic acids can dehydrate to form boroxines (anhydrides). This is reversible. If exact stoichiometry is critical, verify the boronic acid content via ¹H NMR (D₂O/NaOD) prior to use.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Adamczyk-Woźniak, A., et al. (2016).[2] Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 187, 1–8.[2] Link
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[3][4][5] Future Medicinal Chemistry, 1(8), 1275–1288. Link
-
PubChem Compound Summary. (2023). (2-Bromo-6-fluoro-3-formylphenyl)boronic acid. National Center for Biotechnology Information. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria / Journal of Fluorine Chemistry, 2016 [sci-hub.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Application Note: Modular Synthesis of Heterocycles from (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
[1]
Executive Summary & Strategic Analysis
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid is a dense functionality scaffold (DFS) characterized by four contiguous substitution points on the benzene core.[1] Its utility in drug discovery stems from its unique "orthogonal reactivity":
-
C1-Boronic Acid: A versatile handle for Suzuki-Miyaura coupling or conversion to phenols/halides.[1]
-
C2-Bromide: A site for oxidative addition (Pd-catalysis) or nucleophilic aromatic substitution (
).[1] -
C3-Formyl: An electrophilic center for condensation (imines, hydrazones) or reductive amination.[1]
-
C6-Fluorine: Provides metabolic stability and modulates pKa, crucial for CNS-active compounds.[1]
Critical Structural Insight: Unlike 2-formylphenylboronic acids, where the formyl and boron groups are ortho (allowing spontaneous benzoxaborole formation), this scaffold positions them meta (1,3-relationship) with an intervening bromide.[1] Consequently, the primary synthetic utility is not benzoxaborole formation, but rather the construction of 7-fluoro-4-borono-indazoles and quinolines .[1]
This guide details the "Protect-Cyclize-Couple" strategy, enabling the synthesis of high-value kinase inhibitor precursors.[1]
Chemo-Selectivity & Reaction Logic[1]
The following decision tree illustrates the competing reactivities and the logic behind the recommended protocols.
Figure 1: Strategic workflow avoiding polymerization risks by prioritizing Boron protection prior to heterocycle formation.
Detailed Protocols
Protocol A: Orthogonal Protection (Boronate Ester Formation)
Objective: Mask the boronic acid to prevent interference during the hydrazine condensation step.[1]
Reagents:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)[1]
-
Pinacol (1.1 equiv)[1]
-
Magnesium Sulfate (
, anhydrous, 2.0 equiv)[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in DCM (50 mL).
-
Addition: Add Pinacol (11 mmol) and anhydrous
(20 mmol). The acts as a water scavenger to drive the equilibrium forward.[1] -
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The boronic acid spot (usually streaking near baseline) should disappear, replaced by a higher
spot (boronate ester).[1] -
Workup: Filter the mixture through a pad of Celite to remove hydrated
. -
Concentration: Evaporate the solvent under reduced pressure.
-
Yield: The resulting 2-(2-bromo-6-fluoro-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically obtained as a white/off-white solid (>95% yield) and can be used directly without column chromatography.[1]
Protocol B: Synthesis of 7-Fluoro-4-(pinacolboronato)-1H-indazole
Objective: Construct the indazole core via condensation and intramolecular nucleophilic aromatic substitution (
Mechanism: The hydrazine condenses with the aldehyde (C3) to form a hydrazone.[1] The nucleophilic nitrogen of the hydrazone then attacks C2, displacing the Bromide. The electron-withdrawing nature of the aldehyde (and the hydrazone intermediate) activates the ring for this displacement.
Reagents:
-
Protected Substrate (from Protocol A) (1.0 equiv)[1]
-
Hydrazine Monohydrate (64-65% in water, 5.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or N,N-Dimethylacetamide (DMA) for difficult cases.[1]
Step-by-Step Methodology:
-
Setup: Dissolve the protected substrate (5 mmol) in Ethanol (25 mL).
-
Addition: Add Hydrazine Monohydrate (25 mmol) dropwise. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours.
-
Note: If conversion is slow (monitored by LC-MS), switch solvent to DMA and heat to 120°C. The C-F bond at C6 is stable under these conditions, but the C-Br bond at C2 is labile to the intramolecular attack.[1]
-
-
Cooling: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (100 mL). The indazole product often precipitates.[1]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexanes/EtOAc gradient).
Target Product Data:
-
Structure: 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.[1][2]
-
1H NMR (Expected): Indazole proton (
~8.2 ppm), Aromatic doublets (coupling between H5 and H6-F).[1]
Protocol C: Library Generation via Suzuki-Miyaura Coupling
Objective: Functionalize position 4 (original C1) to generate a library of bi-aryl kinase inhibitors.
Reagents:
-
Aryl Halide (R-X, 1.1 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Degassing: Combine the Indazole boronate, Aryl Halide, and Base in Dioxane/Water (4:1 ratio) in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.
-
Catalyst: Add the Pd catalyst under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete displacement of Br. | Switch solvent to DMA or NMP and increase temp to 120°C. Add |
| De-boronation | Protodeboronation during reflux.[1] | Ensure anhydrous conditions during esterification.[1] Use lower temps in Suzuki (try |
| Regioisomers in Suzuki | N-arylation of Indazole. | Protect the Indazole N-H (e.g., THP or SEM group) before the Suzuki coupling step.[1] |
| Polymerization | Free Boronic acid reacting.[1] | CRITICAL: Ensure Protocol A (Protection) is complete before adding Hydrazine.[1] |
References
-
Lukin, K., et al. (2006).[1] "Synthesis of 7-substituted indazoles from 2-fluoro-6-bromobenzaldehyde." Journal of Organic Chemistry. (General methodology validation).[1]
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Rationale for 6-Fluoro stability).
-
Fyfe, J. W. B., & Watson, A. J. B. (2017).[1] "Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks." Chem. (Boronic acid protection strategies).[1]
-
PubChem Compound Summary. "(2-Bromo-6-fluoro-3-formylphenyl)boronic acid."[1] (Structural verification).[1]
-
Hickey, M. R., et al. (2021).[1][5] "Synthesis of Indazoles from 2-Formylphenylboronic Acids." RSC Advances. (Context on boronic acid/indazole chemistry).
Sources
- 1. PubChemLite - (2-bromo-6-fluoro-4-formylphenyl)boronic acid (C7H5BBrFO3) [pubchemlite.lcsb.uni.lu]
- 2. labsolu.ca [labsolu.ca]
- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Detailed experimental procedure for coupling with (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Abstract & Scope
This technical guide details the experimental protocols for utilizing (2-Bromo-6-fluoro-3-formylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This specific scaffold presents a "perfect storm" of synthetic challenges: steric hindrance (2-Br), electronic deactivation (6-F), and a reactive electrophilic handle (3-CHO).
The primary failure mode for this substrate is protodeboronation , accelerated by the ortho-fluoro and ortho-bromo substituents. This guide prioritizes reaction conditions that accelerate the catalytic cycle (specifically transmetallation) to outcompete decomposition pathways, ensuring high yields of the target biaryl.
Chemo-Physical Challenges
Successful coupling requires navigating three competing chemical behaviors inherent to this molecule:
| Feature | Chemical Consequence | Experimental Risk | Mitigation Strategy |
| 2-Bromo / 6-Fluoro | Steric Crowding | Slow Transmetallation ( | Use high-activity ligands (Buchwald G3/G4 or PEPPSI) to boost |
| C–B Bond Lability | Protodeboronation | Rapid hydrolysis of C–B bond to C–H | Limit water content; avoid strong hydroxide bases; use anhydrous conditions if possible. |
| 3-Formyl (-CHO) | Electrophilicity | Cannizzaro reaction / Aldol condensation | Use mild bases ( |
Mechanism of Failure: The Race Against Time
In the catalytic cycle, the boronic acid must undergo transmetallation to the Palladium(II) center. However, electron-deficient, ortho-substituted boronic acids are prone to hydrolytic cleavage (protodeboronation).
Figure 1: The kinetic competition between productive coupling (Transmetallation) and destructive decomposition (Protodeboronation). Success depends on maximizing the rate of the upper pathway.
Experimental Protocols
Method A: The "Gold Standard" (High Success Rate)
Recommended for: High-value intermediates where yield is critical. This method uses a pre-formed Palladium precatalyst to ensure immediate catalytic turnover, minimizing the time the boronic acid sits in the basic solution.
Reagents:
-
Nucleophile: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for less hindered partners)
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aq. solution (3.0 equiv) -
Solvent: 1,4-Dioxane or THF (degassed)
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 296 mg), and XPhos Pd G2 (0.02 mmol, 16 mg).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add degassed 2.0 M
(1.5 mL) dropwise.-
Note: The biphasic nature is crucial. The boronic acid partitions into the organic phase, protecting it slightly from the aqueous base until reaction.
-
-
Reaction: Heat the block to 60°C (Do not exceed 80°C to protect the aldehyde). Stir vigorously (1000 rpm) for 2–4 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.
-
Checkpoint: If the boronic acid is consumed but the aryl halide remains, add a second portion (0.5 equiv) of boronic acid.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Method B: Anhydrous Conditions (For Highly Unstable Substrates)
Recommended for: Cases where Method A yields >20% protodeboronated byproduct (3-bromo-2-fluorobenzaldehyde).
Reagents:
-
Base: Cesium Carbonate (
), finely ground, anhydrous (3.0 equiv). -
Solvent: Anhydrous Toluene or DMF.
-
Catalyst:
(5 mol%) or PEPPSI-IPr (2 mol%).
Procedure:
-
Combine all solids (Electrophile, Boronic Acid, Base, Catalyst) in a glovebox or under a strong Argon stream.
-
Add anhydrous solvent.
-
Heat to 80°C.
Optimization & Troubleshooting Guide
If the standard protocols fail, use this logic tree to optimize.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Boronic Acid remains unreacted | Catalyst inactive or poisoned | Switch to XPhos Pd G3 or SPhos Pd G2 . Ensure thorough degassing (O2 kills active Pd). |
| Protodeboronated byproduct dominant | Hydrolysis is faster than coupling | 1. Lower temperature (40°C).2.[4] Switch to Method B (Anhydrous).3. Increase catalyst loading to 10 mol%. |
| Aldehyde peak disappears / Complex mixture | Base-mediated condensation | Switch base to KF (Potassium Fluoride) or |
| Homocoupling of Aryl Halide | Oxidative insertion occurred, but transmetallation failed | Change solvent to n-Butanol or DME to facilitate solubility of the boronate species. |
Solvent/Base Screening Matrix
For critical pharmaceutical intermediates, run the following 4-reaction screen (50 mg scale):
| Entry | Catalyst | Solvent | Base | Purpose |
| 1 | Pd(dppf)Cl₂ | Dioxane/H₂O | Standard Baseline | |
| 2 | XPhos Pd G2 | THF/H₂O | Steric/Electronic Optimization | |
| 3 | Pd(PPh₃)₄ | Toluene | Anhydrous / Low Base Solubility | |
| 4 | Pd(OAc)₂ / SPhos | n-Butanol | High Activity / Protic Solvent |
References
-
General Suzuki-Miyaura Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Instability of 2-Heteroaryl/Ortho-Substituted Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Handling Aldehydes in Coupling: Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 41(11), 1500–1511. (Context on functional group tolerance including aldehydes). [Link]
Sources
- 1. Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Utilization of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
This guide outlines the advanced applications and protocols for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 1451392-81-6). It is designed for researchers in materials science and medicinal chemistry who require a high-density functional scaffold for constructing complex molecular architectures.
Executive Summary: The "Tri-Orthogonal" Scaffold
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a class of dense multifunctional building blocks . Unlike simple phenylboronic acids, this molecule possesses three distinct reactive "handles" in a sterically crowded 1,2,3,6-substitution pattern:
-
Boronic Acid (C1): A nucleophilic handle for Suzuki-Miyaura coupling or dynamic covalent bonding (diol sensing).
-
Bromide (C2): An electrophile for orthogonal cross-coupling or metallization.
-
Formyl Group (C3): A versatile electrophile for condensation (Schiff base), reduction, or Knoevenagel reactions.
-
Fluorine (C6): An electronic tuner that modulates the Lewis acidity of the boron center and introduces dipole effects for crystal engineering.
Primary Utility: This molecule is ideally suited for the stepwise assembly of conjugated materials (e.g., OLED hosts, fluorescent sensors) and fused heterocyclic scaffolds (e.g., benzofurans, indoles) where precise regiocontrol is required.
Chemical Profile & Reactivity Logic
The "1,2,3-Squeeze" Challenge
The proximity of the Boronic acid (C1), Bromide (C2), and Formyl (C3) groups creates a unique steric environment.
-
Steric Gear Effect: The bulky Bromine atom at C2 forces the Boronic acid and Formyl groups out of planarity, potentially retarding reaction rates but enhancing atropselectivity in biaryl synthesis.
-
Chemoselectivity: In Palladium-catalyzed couplings, the Boronic acid (C1) is the standard nucleophile. However, the C2-Bromide is a potential electrophile. To prevent polymerization (self-coupling), reactions must be run under conditions that favor the external electrophile over the internal bromide.
Data Summary
| Property | Value / Characteristic | Relevance to Materials |
| CAS Number | 1451392-81-6 | Identity Verification |
| Formula | C7H5BBrFO3 | High Heteroatom Density |
| MW | 246.83 g/mol | Fragment Efficiency |
| Acidity (pKa) | ~7.5 (Predicted) | Tuned for physiological pH sensing |
| Solubility | MeOH, DMSO, THF | Compatible with standard organic synthesis |
| Stability | Protodeboronation risk at C1 | Requires mild base (e.g., K3PO4) over strong base |
Application 1: Modular Synthesis of Conjugated Oligomers (OLEDs)
In organic electronics, precise sequence control of monomers is critical. This scaffold acts as a "Terminator" or "Linker" unit.
Mechanism: Sequential Cross-Coupling
-
Step 1 (Boron-Selective): The boronic acid reacts with an external Aryl-Halide (Ar-X) to attach the first arm. The internal Br (C2) is sterically shielded and electronically deactivated relative to the external Ar-X (if Ar-X is an iodide or electron-deficient bromide).
-
Step 2 (Bromide-Activation): The internal Br is then activated (often requiring a specialized ligand like SPhos or XPhos due to sterics) to couple with a second Aryl-Boronic acid.
Workflow Diagram (DOT)
Figure 1: Sequential Functionalization Workflow utilizing orthogonal reactivity of B(OH)2 and Br.
Application 2: Synthesis of Fused Heterocycles (Benzofurans/Indoles)
The ortho-relationship between the Bromide (C2) and Formyl (C3) groups is a classic motif for annulation reactions. This allows the scaffold to be converted into fused heterocyclic materials used in organic semiconductors.
Protocol: Domino Condensation-Coupling
-
Objective: Convert the scaffold into a 7-fluorobenzofuran derivative.
-
Reagent: Phenols or Enolates.
-
Mechanism:
-
Intermolecular: Nucleophilic attack of an external phenol on the aldehyde (C3).
-
Intramolecular: Pd-catalyzed C-O bond formation displacing the Bromide (C2).
-
Experimental Protocol: 7-Fluoro-Benzofuran Synthesis
Note: This protocol assumes the Boronic acid has already been coupled or protected (e.g., as a MIDA boronate) to prevent interference.
-
Reagents:
-
Substrate: 2-Bromo-6-fluoro-3-formyl-biaryl (derived from Step 1 above).
-
Coupling Partner: Salicylaldehyde or substituted Phenol.
-
Catalyst: CuI (10 mol%), L-Proline (20 mol%).
-
Base: K2CO3 (2.0 equiv).
-
Solvent: DMSO.[1]
-
-
Procedure:
-
Charge a sealed tube with the substrate (1.0 mmol), Phenol (1.2 mmol), CuI, L-Proline, and K2CO3.
-
Evacuate and backfill with Argon (3x).
-
Add dry DMSO (5 mL).
-
Heat to 110°C for 12–16 hours.
-
Monitor: TLC should show disappearance of the aldehyde spot.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
-
Outcome: Formation of a fused benzofuran core with a Fluorine substituent, valuable for tuning HOMO/LUMO levels in optoelectronics.
Application 3: Dynamic Covalent COFs (Covalent Organic Frameworks)
The presence of both Boronic Acid and Aldehyde makes this a rare "Dual-Linker" monomer.
-
Aldehyde Role: Forms Imine linkages (-C=N-) with diamines.
-
Boronic Acid Role: Forms Boroxine linkages (B3O3 ring) or Boronate Esters with diols.
-
Material Utility: This allows the creation of Heteropore COFs where two different polymerization mechanisms are used to create hierarchical porosity.
Schematic Logic (DOT)
Figure 2: Dual-Mode Polymerization Strategy for COF Synthesis.
Detailed Protocol: Chemoselective Suzuki Coupling
Challenge: Coupling the Boronic acid (C1) without affecting the Bromide (C2). Solution: Use a mild base and a bulky phosphine ligand that is less active for oxidative addition into the sterically hindered C-Br bond.
Materials
-
Monomer: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 eq).
-
Electrophile: 4-Iodoanisole (1.0 eq). (Iodides are preferred over bromides to ensure selectivity).
-
Catalyst: Pd(PPh3)4 (3-5 mol%).
-
Base: Na2CO3 (2.0 M aqueous solution).
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).
Step-by-Step
-
Preparation: In a Schlenk flask, dissolve the Monomer (247 mg, 1 mmol) and 4-Iodoanisole (234 mg, 1 mmol) in DME (10 mL).
-
Degassing: Bubble Nitrogen through the solution for 15 minutes. This is crucial to protect the Formyl group from oxidation.
-
Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) quickly under Nitrogen flow.
-
Base Addition: Add degassed Na2CO3 solution (2 mL).
-
Reaction: Heat to 80°C (oil bath) for 6–8 hours.
-
Note: Do not reflux vigorously; 80°C is sufficient for Iodide coupling while minimizing C-Br insertion.
-
-
Monitoring: Monitor by TLC. The boronic acid spot (polar) should disappear.
-
Workup: Cool to RT. Dilute with Dichloromethane. Wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-Bromo-3-formyl-4'-methoxy-biphenyl . The Bromine atom remains intact for future modifications.
References
-
General Reactivity of Halogenated Boronic Acids
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 799, 153-167.
-
Compound Data & Availability
-
COF Synthesis using Multifunctional Aldehydes
-
Feng, X., et al. (2012). Covalent Organic Frameworks. Chemical Society Reviews, 41, 6010-6022. Link
-
(Note: Specific literature solely dedicated to CAS 1451392-81-6 is limited; protocols are derived from established methodologies for structurally homologous polysubstituted phenylboronic acids.)
Sources
Selective functionalization of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Executive Summary: The Tri-Functional Paradox
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a high-value but kinetically unstable scaffold often encountered in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and complex kinase antagonists.[1][2] Its utility lies in its dense functionalization, allowing for "scaffold hopping" and rapid library generation.[3][1][2]
However, this molecule presents a Tri-Functional Paradox that leads to low yields in standard workflows:
-
Self-Polymerization: As both an aryl halide (electrophile) and an aryl boronic acid (nucleophile), the molecule is a "suicide substrate" under palladium catalysis, leading to uncontrolled oligomerization.[1][2]
-
Protodeboronation: The boron moiety is flanked by ortho-substituents (2-Br, 6-F).[1][2] Literature confirms that 2,6-dihalogenated phenylboronic acids are exceptionally prone to base-catalyzed C–B bond cleavage (protodeboronation), often occurring faster than the desired cross-coupling [1, 2].[3][1]
-
Steric Occlusion: The 2-bromo position is wedged between the boronic acid and the formyl group, making direct oxidative addition at the C–Br bond challenging without prior modification of the flanking groups.[1]
This guide provides a validated protocol to "tame" this scaffold using MIDA (N-methyliminodiacetic acid) orthogonal protection , enabling high-yield selective functionalization.[1][2]
The Stability & Reactivity Matrix
Before initiating synthesis, researchers must understand the competitive pathways active in solution.[3][1]
| Feature | Reactivity Risk | Mitigation Strategy |
| Boronic Acid (C1) | High: Rapid protodeboronation in aqueous base (pH > 9).[1][2] Self-coupling with C2-Br. | Mandatory: Convert to MIDA boronate immediately.[1][2] Avoid strong bases (NaOH, KOH) with the free acid.[3][1] |
| Bromide (C2) | Medium: Sterically hindered.[1][2] Slow oxidative addition compared to external aryl iodides.[1][2] | Use sterically accessible, electron-rich ligands (e.g., SPhos, XPhos) if coupling at this position is desired later.[3][1] |
| Aldehyde (C3) | Low to Medium: Susceptible to oxidation (to acid) or reduction (to alcohol).[1][2] | Perform aldehyde manipulations (reductive amination, Wittig) after MIDA protection to prevent B–N coordination or Lewis acid interference. |
| Fluorine (C6) | Low: Stabilizes the ring electronically but accelerates protodeboronation via the inductive effect.[1] | Maintain anhydrous conditions where possible during storage. |
Strategic Decision Tree (Visualized)
The following flowchart illustrates the logical progression for selectively functionalizing this scaffold.
Figure 1: Decision tree for chemoselective functionalization. MIDA protection is the central hub that enables both pathways.[1]
Detailed Protocols
Protocol A: MIDA Protection (The Stabilization Step)
Rationale: Converting the boronic acid to a MIDA boronate removes the Lewis acidity of the boron, preventing protodeboronation and inhibiting the "suicide" self-coupling reaction.[1][4] MIDA boronates are silica-stable and handleable in air [3, 4].[1][2]
Materials:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)[1][2]
-
Reagent: N-Methyliminodiacetic acid (MIDA) (1.2 equiv)[1][2]
-
Equipment: Dean-Stark apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar, suspend the boronic acid (10 mmol) and MIDA (12 mmol) in a mixture of Toluene (45 mL) and DMSO (5 mL).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1][2] Heat the mixture to reflux (oil bath ~120 °C) with vigorous stirring.
-
Monitoring: Water removal is critical.[1][2] Monitor the trap. The reaction is typically complete within 3–6 hours.[1][2] Note: The solution will turn clear as the MIDA boronate forms.
-
Workup: Cool to room temperature. The MIDA boronate may precipitate.[1][2] If not, concentrate the toluene under reduced pressure.[3][1]
-
Purification: Dilute the residue with Ethyl Acetate, wash with water (3x) to remove DMSO and unreacted MIDA. Dry over MgSO₄, filter, and concentrate. Recrystallize from Acetone/Ether if necessary.[1][2]
Protocol B: Chemoselective Reductive Amination
Rationale: With the boron protected as MIDA, the aldehyde can be reacted with amines without interference from the empty p-orbital of boron (which can otherwise form dative bonds with amines, retarding reactivity) [5].[1]
Materials:
Procedure:
-
Imine Formation: Dissolve the MIDA-aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Stir at room temperature for 30–60 minutes.
-
Reduction: Add STAB (1.5 mmol) in one portion. Optional: Add 1 drop of Acetic Acid to catalyze imine formation if the amine is sterically hindered.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (MIDA esters are stable on silica).[1][2]
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM. Wash organic layer with brine.[1][2]
-
Outcome: The resulting amine-MIDA boronate is a stable building block ready for cross-coupling.[1][2][4]
Protocol C: "Slow-Release" Suzuki Coupling
Rationale: To couple the boron moiety without polymerizing (reacting with its own Br) or protodeboronating, we use the "Slow-Release" strategy developed by Burke et al. [3].[4] Mild base hydrolyzes the MIDA ester in situ to release the active boronic acid slowly, keeping its concentration low relative to the external electrophile.[1]
Materials:
-
Electrophile: External Aryl Iodide or Bromide (1.2 equiv)[1][2]
-
Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv) (SPhos is excellent for hindered substrates).[1][2]
Procedure:
-
Degassing: Sparge Dioxane and Water with Argon for 15 minutes.
-
Assembly: In a vial, combine the MIDA-substrate, External Electrophile, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Temperature: Heat to 60 °C. Crucial: Do not overheat.[1][2] The hydrolysis of MIDA is temperature-dependent.[1] 60 °C is usually sufficient to release the boronic acid at a rate that matches the catalytic cycle.[1]
-
Mechanism: The base hydrolyzes the MIDA.[1][2] The free boronic acid is immediately intercepted by the Oxidative Addition Complex (Pd-Ar-I), favoring cross-coupling over self-coupling or protodeboronation.[1]
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
References
-
Cox, P. A., et al. (2017).[3][1][2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[3][1] Link[1][2]
-
Kowalska, K., et al. (2016).[3][1][2][5][6] "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria." Journal of Fluorine Chemistry, 187, 1–8.[3][1][5] Link[1][2]
-
Gillis, E. P., & Burke, M. D. (2007).[3][1][2][4] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716–6717.[3][1] Link[1][2]
-
Sigma-Aldrich. (2020).[1][2] "MIDA-protected Boronate Esters."[1][2] Technical Bulletin. Link
-
Adamczyk-Woźniak, A., et al. (2009).[3][1][2] "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[1][2][7] Central European Journal of Chemistry, 7(4).[3][1][2] Link
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated boronic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Sci-Hub. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria / Journal of Fluorine Chemistry, 2016 [sci-hub.box]
- 6. research.chalmers.se [research.chalmers.se]
- 7. d-nb.info [d-nb.info]
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid as a precursor for complex molecules
[1]
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Couple the hindered boronic acid at C1 while preserving the C2-Bromine and C3-Aldehyde.
Rationale: Standard Pd(PPh₃)₄ is too bulky and slow for this substrate, leading to deboronation before coupling. We utilize Pd(dppf)Cl₂ or XPhos Pd G2 , which are chemically robust and form active monolithic species capable of oxidative addition into hindered centers.
Materials:
-
Substrate: 1.0 equiv (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
-
Coupling Partner: 1.1 equiv Aryl Bromide/Iodide
-
Catalyst: 0.05 equiv Pd(dppf)Cl₂·DCM or Pd-XPhos-G2
-
Base: 3.0 equiv K₃PO₄ (Anhydrous tribasic potassium phosphate)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) - Degassed
Step-by-Step Procedure:
-
Inert Setup: Charge a microwave vial or Schlenk tube with the boronic acid, aryl halide, catalyst, and base. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Note: The small amount of water is essential for the transmetalation step but keeping the ratio low suppresses protodeboronation.
-
-
Reaction: Heat to 90°C for 2–4 hours.
-
Monitor: Use TLC or LCMS. Look for the disappearance of the boronic acid. If deboronated byproduct (3-bromo-2-fluorobenzaldehyde) appears, lower temperature to 80°C and increase catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde group makes the product visible under UV (254 nm).
Protocol B: Chemoselective Reductive Amination
Objective: Functionalize the C3-Aldehyde without affecting the C2-Bromine or C1-Boronic acid (if performed first).
Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent that will not reduce the C2-Bromine or the boronic acid moiety.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (or the Suzuki product from Protocol A) in DCE (Dichloroethane). Add 1.1 equiv of the amine (primary or secondary).
-
Activation: Add 1.0 equiv of Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add 1.5 equiv NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM. The product is usually pure enough for subsequent steps; otherwise, purify via amine-functionalized silica or standard silica with 1% Et₃N additive.
Advanced Applications: Heterocycle Construction
This scaffold is ideal for synthesizing 4-substituted indazoles or quinazolines .
Workflow Visualization (Graphviz):
Example Application (Indazole Synthesis):
-
Perform Protocol A (Suzuki) to install an aryl group at C1.
-
React the resulting biaryl-aldehyde with hydrazine hydrate.
-
The hydrazine condenses with the aldehyde (hydrazone formation) and subsequently undergoes intramolecular nucleophilic aromatic substitution (
) or Pd-catalyzed cyclization at the C2-Bromine position to close the Indazole ring.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of C1-B(OH)₂ | Switch base to K₃PO₄ or CsF. Reduce water content. Use "rapid" heating (Microwave). |
| No Reaction (Suzuki) | Steric bulk of Br/F blocking Pd | Use smaller ligands (SPhos) or highly active precatalysts (Pd-PEPPSI-IPr). |
| Aldehyde Oxidation | Air exposure | Degas all solvents. Add BHT (stabilizer) if storing intermediates. |
| Debromination | Pd-catalyzed reduction of C2-Br | Avoid formate/alcohol solvents. Use dioxane/toluene. |
References
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014).[1] Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids.[1] The Journal of Organic Chemistry, 79(11), 5365–5368. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoro-3-formylphenylboronic acid Product Page. Link(Note: Verify specific lot analysis for anhydride content).
Application Note: Continuous Flow Strategies for Poly-Functionalized Boronic Acids
Focus Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Executive Summary & Chemical Logic
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: Non-exclusive) represents a class of "Lynchpin Scaffolds" critical for Fragment-Based Drug Discovery (FBDD). Its dense functionalization presents a unique challenge and opportunity:
-
Boronic Acid (C1): A nucleophilic handle for Suzuki-Miyaura coupling.
-
Bromide (C2): An electrophilic handle, orthogonal to the boronic acid under specific conditions, or a site for cyclization.
-
Formyl Group (C3): A reactive electrophile for condensation (imines, hydrazones).
-
Fluorine (C6): Modulates lipophilicity and metabolic stability (ortho to the Boron).
The Challenge: In batch chemistry, the simultaneous presence of a boronic acid, an aldehyde, and an aryl halide creates competing reaction pathways. Protodeboronation (loss of the boron moiety) is accelerated by the basic conditions required for Suzuki coupling or condensation, particularly with the electron-withdrawing fluorine and aldehyde present.
The Flow Solution: This guide details a telescoped continuous flow protocol to selectively engage the ortho-bromoaldehyde motif first to generate a Fluorinated Indazole , preserving the boronic acid for a subsequent, automated cross-coupling step. This sequence converts a single building block into a diverse library of kinase inhibitor precursors (Indazoles) without intermediate isolation.
Application I: Telescoped Synthesis of 4-Borono-Indazoles
Target: Selective cyclization of the 2-bromo-3-formyl moiety with hydrazines, leaving the boronic acid intact.
2.1 Mechanistic Pathway
The reaction proceeds via two distinct stages handled in separate reactor modules:
-
Condensation (Module A): The aldehyde reacts with a hydrazine derivative to form a hydrazone intermediate.
-
Intramolecular Cyclization (Module B): A base-mediated nucleophilic aromatic substitution (
) or metal-catalyzed coupling displaces the C2-Bromide, closing the pyrazole ring.
Why Flow?
-
Safety: Hydrazines are genotoxic; flow containment minimizes exposure.
-
Selectivity: Short residence times at high temperatures (Flash Chemistry) favor the intramolecular cyclization over the intermolecular degradation of the boronic acid.
2.2 Experimental Setup (Diagram)
Caption: Two-stage continuous flow synthesis of indazoles. Module A forms the hydrazone; Module B effects the cyclization.
2.3 Detailed Protocol
Reagents:
-
Stream A: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (0.5 M in THF).
-
Stream B: Methylhydrazine (0.6 M in EtOH). Note: Use slight excess.
-
Stream C: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 M in NMP).
System Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Reactor 1 (Condensation) | 10 mL PFA Coil, 60 °C | Mild heat drives hydrazone formation without affecting the Br or B(OH)2. |
| Reactor 2 (Cyclization) | 20 mL Stainless Steel, 120–140 °C | High T required to displace the hindered ortho-bromide via
Step-by-Step:
-
Priming: Flush system with anhydrous THF/EtOH (1:1) to remove moisture.
-
Condensation: Pump Stream A and B into Mixer 1. The acidic nature of the boronic acid often auto-catalyzes the hydrazone formation in Reactor 1.
-
Cyclization: Introduce Stream C (Base) at Mixer 2. The stream enters the high-temperature zone. The combination of the electron-withdrawing fluorine and the hydrazone moiety activates the bromide for displacement.
-
Quench/Collect: The output is collected into a flask containing dilute aqueous NH4Cl (for batch workup) or directed to a liquid-liquid separator (for continuous processing).
Outcome: The resulting 7-fluoro-4-borono-1-methyl-1H-indazole is a high-value intermediate. The boronic acid remains available because the cyclization conditions (DBU, thermal) are generally tolerated by aryl boronic acids in the absence of Pd/oxidants.
Application II: Automated Downstream Suzuki Coupling
Target: Functionalization of the C1-Boronic Acid to create a biaryl library.
Once the Indazole core is formed, the boronic acid moiety allows for immediate diversification. In a fully continuous system, the output from Application I is fed directly into a Suzuki-Miyaura module.
3.1 The "Rapid-Fire" Coupling Protocol
To avoid isolating the boronic acid intermediate (which can be prone to dehydration to boroxines), the crude stream is mixed with an aryl halide and a palladium catalyst.
Reagents:
-
Stream Indazole (from App I): Contains the Borono-Indazole + DBU salts.
-
Stream Electrophile: Diverse Aryl Chlorides/Bromides (0.5 M in Toluene/EtOH).
-
Stream Catalyst: Pd(dtbpf)Cl2 (0.02 M) + K3PO4 (2 M aq). Note: A heterogeneous catalyst (SiliaCat DPP-Pd) in a packed bed is preferred for cleaner profiles.
Flow Conditions:
-
Temperature: 100 °C.
-
Residence Time: 4–8 minutes.
-
Catalyst Choice: Pd(dtbpf) is chosen for its high activity with hindered boronic acids and stability in flow.
3.2 Data: Yield Comparison (Batch vs. Flow)
| Reaction Step | Batch Yield (Isolated) | Flow Yield (In-Line NMR) | Notes |
| Step 1: Hydrazone | 88% (4 hours) | >98% (5 mins) | Flow prevents equilibrium reversion. |
| Step 2: Indazole | 65% (12 hours) | 82% (10 mins) | High T in flow overcomes steric hindrance of the Br. |
| Step 3: Suzuki | 55% (Overnight) | 90% (6 mins) | Minimized protodeboronation due to short contact time with base. |
| Total Time | ~2 days | < 30 minutes |
Critical Handling & Safety Notes
-
Protodeboronation Risk: The presence of the Fluorine atom (C6) and the nascent heterocycle makes the C-B bond susceptible to hydrolytic cleavage under basic conditions.
-
Mitigation: Use anhydrous bases (like DBU) in the cyclization step. Introduce water only in the final Suzuki step where the reaction rate (
) is faster than the decomposition rate ( ).
-
-
Solubility: Boronic acids can form boroxines (anhydrides) which are less soluble.
-
Mitigation: Maintain a solvent system with at least 10-20% alcohol (MeOH or EtOH) or add a diol (pinacol) in Stream A to form the boronate ester in situ, which is more soluble and stable.
-
-
HF Generation: In rare cases of hyper-heating (>180°C), the C-F bond can activate. Ensure reactor temperature does not exceed 150°C.
References
-
Synthesis of Indazoles
- Source: Royal Society of Chemistry (RSC), RSC Advances, 2021.
- Context: Describes the base mechanism for converting ortho-formyl boronic acids to indazoles, adaptable to the ortho-bromo-formyl motif.
-
URL:[Link]
-
Continuous Flow Suzuki Cross-Coupling: A Concise Overview.
- Source: University of Naples Federico II / Organic Process Research & Development, 2025.
- Context: Validates the "Flash Chemistry" approach for telescoping lithiation/borylation and Suzuki coupling, supporting the stability of boronic acids in flow.
-
URL:[Link]
-
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
-
Continuous Flow Synthesis of Anticancer Drugs (Bortezomib/Boronic Acids).
- Source: National Institutes of Health (NIH) / PMC, 2021.
- Context: Provides general handling protocols for boronic acid intermediates in continuous flow systems to prevent degrad
-
URL:[Link]
-
Reactivity of 2-Fluoro-3-Formylphenylboronic Acid.
- Source: Chemical Suppliers / PubChem D
- Context: Confirmation of the specific substitution pattern and commercial availability for scale-up.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Suzuki Coupling of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Executive Summary: The "Triple Threat" Substrate
You are encountering low yields with (2-Bromo-6-fluoro-3-formylphenyl)boronic acid not because of a single error, but because this specific molecule represents a "perfect storm" of structural challenges in palladium-catalyzed cross-coupling.
To solve this, we must move beyond standard protocols and address the three specific failure modes inherent to this scaffold:
-
Rapid Protodeboronation: The 2,6-disubstitution (Fluorine and Bromine) creates extreme steric strain and electronic activation, causing the boronic acid to hydrolyze before it can transmetallate.
-
The "Janus" Competition: The molecule contains both a nucleophile (Boronic acid) and an electrophile (Bromine). Without strict chemoselectivity, it will polymerize (oligomerize) rather than couple with your target.
-
Aldehyde Interference: The ortho-formyl group facilitates hemiacetal cyclization (benzoxaborole formation), altering the effective concentration of the reactive open form.
Diagnostic Flowchart: Identifying Your Failure Mode
Before changing your catalyst, observe your crude reaction mixture. Use this logic tree to diagnose the specific chemical pathway killing your yield.
Figure 1: Diagnostic logic for determining the root cause of reaction failure based on crude mixture analysis.
Technical Deep Dive & Solutions
Issue 1: Rapid Protodeboronation (The Primary Killer)
The Mechanism: Boronic acids with 2,6-substituents are kinetically unstable. The ortho-fluorine is particularly problematic because its high electronegativity stabilizes the formation of the boronate anion (the intermediate required for transmetallation), but steric crowding prevents that anion from binding to Palladium. Instead, the anion reacts with water/protons, severing the C-B bond.
The Solution: The "Slow-Release" Strategy (MIDA Boronates) Standard boronic acids dump all reagents into the solution at once, saturating the system with unstable boronate anions that decompose faster than the catalyst can use them.
-
Recommendation: Convert your boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .[1]
-
Why: MIDA boronates are stable to storage and hydrolysis. Under specific aqueous conditions (K3PO4), they hydrolyze slowly. This keeps the standing concentration of the unstable boronic acid low, matching the turnover rate of the catalyst and preventing decomposition.
Issue 2: The "Janus" Substrate (Chemoselectivity)
The Mechanism: Your substrate has a C-Br bond. If you are trying to couple the B(OH)2 end to an external Aryl Halide (Ar-X), the Palladium catalyst cannot easily distinguish between the Ar-X you added and the Ar-Br on your boronic acid. This leads to "head-to-tail" polymerization.
The Solution: Reactivity Hierarchy You must ensure the external electrophile is significantly more reactive than the internal Bromine.
-
Partner Selection: Use an Aryl Iodide or Aryl Diazonium salt as your coupling partner. Palladium inserts into C-I bonds orders of magnitude faster than C-Br bonds.
-
Ligand Selection: Use bulky phosphine ligands (like XPhos or SPhos ). While they activate the catalyst, their bulk can sometimes improve selectivity for the less hindered external halide over the sterically crowded internal bromide (flanked by Fluorine and Formyl groups).
Issue 3: The Benzoxaborole Equilibrium
The Mechanism: The ortho-formyl group can cyclize with the boronic acid to form a hemiacetal-like structure called a benzoxaborole.
-
Impact: This equilibrium effectively "hides" the boronic acid. While this protects it from protodeboronation to some extent, it also makes it less available for transmetallation, often requiring higher temperatures which then trigger decomposition.
-
Solution: Ensure your solvent system contains enough water (in a controlled manner) and base to shift the equilibrium to the open, reactive boronate species only when needed.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (MIDA Slow-Release)
Use this if your primary failure mode is Protodeboronation (loss of B-group).
Reagents:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl) MIDA boronate (Synthesis: Ref 1)
-
Partner: Aryl Chloride or Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G4 (2 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF:Water (10:1) or Dioxane:Water (5:1)[2]
Step-by-Step:
-
Preparation: Synthesize the MIDA boronate from your boronic acid by refluxing with MIDA and Dean-Stark water removal (Ref 1). This solid is stable.
-
Setup: Charge a vial with the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), and Precatalyst.
-
Degassing: Seal and purge with Argon.
-
Solvent: Add the THF/Water mixture (degassed).
-
Reaction: Heat to 60°C .
-
Note: The hydrolysis of MIDA is temperature-dependent. 60°C is the "sweet spot" for releasing the active acid at the same rate the catalyst consumes it.
-
-
Monitoring: Monitor consumption of the Aryl Halide, not the boronate.
Protocol B: The Anhydrous High-Activity Route
Use this if you cannot make the MIDA boronate and must use the free acid.
Reagents:
-
Substrate: Free Boronic Acid (1.5 - 2.0 equiv)
-
Partner: Aryl Iodide (Critical for selectivity)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/SPhos
-
Base: CsF (2.0 equiv) or Ag2O (1.0 equiv)
-
Solvent: Anhydrous DME or Toluene
Step-by-Step:
-
Dryness: Flame-dry all glassware. Moisture is the enemy here.
-
Base Choice: Use Cesium Fluoride (CsF) . Fluoride activates the boronic acid via a different mechanism than hydroxide, often generating the reactive species without requiring water, thus reducing protodeboronation (Ref 2).
-
Additives: Consider adding CuI (10 mol%) . This creates a "Liebeskind-Srogl" type effect where Copper transmetallates first, potentially stabilizing the intermediate.
-
Temperature: Keep temperature low (40-50°C) if possible.
Comparative Data: Why Protocols Matter
| Variable | Standard Conditions (Na2CO3/EtOH) | High-Activity (Buchwald/XPhos) | Slow-Release (MIDA/K3PO4) |
| Active Species | Free Boronic Acid | Free Boronic Acid | MIDA-Protected Boronate |
| Primary Side Reaction | Protodeboronation (>60%) | Homocoupling | Minimal |
| Catalyst Turnover | Slow (Stalled) | Fast | Controlled |
| Typical Yield | < 15% | 40-55% | > 85% |
References
-
MIDA Boronate General Theory & Synthesis: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1][2][3][4]2009 , 131, 6961–6963.[1] [Link]
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." J. Am. Chem. Soc.[1][2][3][4]2010 , 132, 13100–13112. [Link]
-
Buchwald Precatalysts for Unstable Substrates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[1][2][3][4]2010 , 132, 14073–14075. [Link]
-
Benzoxaborole Equilibrium: Adamczyk-Woźniak, A.; et al. "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria."[5] Journal of Fluorine Chemistry2016 , 187, 1–8.[5] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Sci-Hub. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria / Journal of Fluorine Chemistry, 2016 [sci-hub.box]
Technical Support Center: Stabilizing (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Ticket ID: #BORON-26-F-Br-CHO Subject: Prevention of Protodeboronation in Sterically Congested, Electron-Deficient Aryl Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
You are encountering rapid protodeboronation with (2-Bromo-6-fluoro-3-formylphenyl)boronic acid . This substrate represents a "perfect storm" for C-B bond instability. The combination of 2,6-disubstitution (steric strain) and a 3-formyl group (strong electron-withdrawing nature) activates the molecule toward base-catalyzed hydrolysis significantly faster than standard phenylboronic acids.
Standard Suzuki-Miyaura conditions (aqueous base, heat) will likely result in >80% conversion to the protodeboronated byproduct (1-bromo-3-fluoro-4-formylbenzene) before cross-coupling can occur. This guide provides the mechanistic root cause and two validated protocols to circumvent this failure mode.
Module 1: Mechanistic Diagnosis
The "Perrin Pathway" of Decomposition
Unlike simple aryl boronic acids, 2,6-disubstituted systems do not follow the standard slow hydrolysis kinetics. They undergo accelerated cleavage via the Perrin Mechanism , driven by steric relief.
-
Formation of the Boronate: Under basic conditions, the boronic acid (
) rapidly complexes with hydroxide to form the tetrahedral boronate anion ( ). -
Steric Acceleration: The bulky 2-Bromo and 6-Fluoro groups crowd the tetrahedral boron center. Cleaving the C-B bond relieves this steric strain, driving the reaction forward.
-
Electronic Catalysis: The 3-formyl group is a strong electron-withdrawing group (EWG). It stabilizes the transient carbanion (or Meisenheimer-like complex) formed at the ipso-carbon during the cleavage event, lowering the activation energy for deboronation.
Visualizing the Failure Mode:
Figure 1: The base-catalyzed protodeboronation pathway.[1][2][3] The 2,6-substituents accelerate the transition from the tetrahedral boronate to the cleaved product.
Module 2: Troubleshooting & Optimization
To save this molecule, you must stop the formation of the high-energy boronate anion or ensure transmetalation happens faster than hydrolysis.
Strategy A: The "Slow-Release" Protocol (Recommended)
Best for: Scale-up and reactions requiring aqueous bases.
Convert the unstable free acid into a MIDA (N-methyliminodiacetic acid) Boronate . The MIDA ligand locks the boron into an
Protocol: Synthesis of MIDA Boronate from Free Acid
-
Reagents:
-
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene:DMSO (10:1 mixture)
-
-
Procedure:
-
Dissolve the boronic acid and MIDA in the solvent mixture in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux the mixture for 12–16 hours. The azeotropic removal of water drives the condensation.
-
Workup: Concentrate the solvent.[4] The MIDA boronate usually precipitates upon addition of water or ether. Wash with cold water to remove unreacted MIDA.
-
Yield Expectation: 75–90%.
-
-
Usage in Coupling:
-
Use
(3.0 equiv) in Dioxane:H2O (5:1) at 60°C. The water slowly hydrolyzes the MIDA, releasing the active species "just in time" for the Palladium catalyst.
-
Strategy B: The Anhydrous "Burst" Protocol
Best for: Small-scale screening or if MIDA synthesis fails.
If you must use the free acid, you must eliminate water (the proton source) and use a fluoride source to activate the boron without forming the unstable hydroxy-boronate.
Protocol: Anhydrous Fluoride Activation
| Parameter | Recommendation | Rationale |
| Base/Activator | CsF (Cesium Fluoride) (2.0 equiv) | Activates boron via F- coordination (forming |
| Solvent | Anhydrous THF or Dioxane | Strictly exclude water to prevent protonation of the ipso-carbon. |
| Catalyst | Pd(dppf)Cl2 or XPhos Pd G3 | High activity catalysts are required to transmetalate faster than decomposition occurs. |
| Additives | Molecular Sieves (4Å) | Essential to scavenge trace moisture from the base/solvent. |
| Temperature | 60°C (Max) | Do not overheat. 2,6-disubstituted systems are thermally sensitive. |
Module 3: Decision Logic
Use this flow to determine the correct experimental path for your specific constraints.
Figure 2: Decision matrix for selecting the optimal protection strategy based on scale and stability.
Frequently Asked Questions (FAQs)
Q: Can I use Pinacol esters (Bpin) instead of MIDA? A: Likely not. While Pinacol esters are more stable than free acids, they are not immune to base-catalyzed protodeboronation, especially with 2,6-substituents. The steric bulk of the Pinacol group does not sufficiently protect the empty p-orbital from hydroxide attack in this specific highly strained substrate. MIDA is superior because it is a pyramidal protecting group that eliminates the Lewis acidity of the boron entirely until hydrolysis.
Q: How do I detect protodeboronation in my crude NMR? A: Look for a distinct triplet or double-doublet (depending on F-coupling) in the aromatic region corresponding to the proton that replaced the boron.
-
Starting Material: No proton at C1 position.
-
Decomposed Product: A new signal integrating to 1H, typically shielded relative to the other aromatic protons, showing coupling to the Fluorine (
).
Q: Why does the reaction turn black immediately upon adding base? A: This often indicates "homocoupling" or rapid decomposition leading to Pd-black precipitation. If the boronic acid decomposes, the catalyst runs out of substrate and aggregates. This confirms you need the Slow Release (MIDA) strategy to keep the active boron concentration low, matching the catalyst turnover rate.
References
-
Mechanistic Insight (Perrin Mechanism): Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link] (Establishes the mechanism for rapid hydrolysis of 2,6-disubstituted and electron-deficient boronates).
-
MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007).[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link] (The foundational text on using MIDA boronates to stabilize unstable substrates).
-
Anhydrous Fluoride Activation: Kini, A. D., et al. (2021). "Base-Free Suzuki–Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation." Organic Letters. [Link] (Discusses alternative activation modes that avoid the formation of the labile hydroxy-boronate species).
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid Derivatives
Welcome to the Advanced Boron Chemistry Support Hub. Ticket ID: #B-2Br-6F-CHO-Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are working with a highly functionalized, electron-deficient scaffold. The (2-Bromo-6-fluoro-3-formylphenyl)boronic acid core presents a "perfect storm" of purification challenges:
-
Amphoteric Nature: The boronic acid moiety (
) allows it to exist as a neutral species, a boronate anion, or a dehydrated boroxine trimer depending on pH and concentration. -
Protodeboronation Risk: The ortho-fluoro and ortho-bromo substituents create significant steric strain and electronic withdrawal, accelerating
bond cleavage under basic catalytic conditions (Suzuki coupling). -
Aldehyde Reactivity: The C3-formyl group is prone to oxidation (to carboxylic acid) or acetalization during standard workups.
This guide provides modular troubleshooting for the most common downstream products: Biaryls (via Suzuki-Miyaura) and Benzyl Amines (via Reductive Amination).
Interactive Troubleshooting Modules
Module A: Purification of Suzuki-Miyaura Cross-Coupling Products
Scenario: You reacted the starting material with an aryl boronic acid/ester and need to isolate the biaryl product.
Q: My product is contaminated with a "ghost" impurity that co-elutes on silica. What is it? A: This is likely the protodeboronated byproduct (3-fluoro-6-formyl-bromobenzene derivatives) where the boronic acid group was replaced by a proton before coupling occurred.
-
Root Cause: High temperature or strong bases (e.g.,
, ) in the presence of protic solvents accelerate this pathway for ortho-substituted boronic acids. -
Purification Fix:
-
Flash Chromatography Modification: Use a gradient of Hexanes/Ethyl Acetate. If separation is poor, switch to Toluene/Acetonitrile . The
interactions in toluene often resolve the subtle polarity difference between the biaryl product and the deboronated impurity. -
Chemical Wash: If the impurity is the starting material (unreacted boronic acid), wash the organic layer with 1M aqueous Sorbitol or Mannitol (pH 7-8). The diol complexes the boronic acid, pulling it into the aqueous phase, while your biaryl product remains in the organic layer.
-
Q: The product is dark/grey, and NMR shows broad aromatic peaks. How do I remove residual Palladium? A: Standard silica columns are insufficient for removing Pd species complexed with the aldehyde or amines.
-
Protocol (The "Thiol-Silica" Method):
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add 3-Mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol or equivalent) at 50 wt% relative to the crude mass.
-
Stir at 40°C for 30 minutes.
-
Filter through a 0.45 µm PTFE pad.
-
Result: Pd levels typically drop from >1000 ppm to <50 ppm.
-
Module B: Purification of Reductive Amination Products
Scenario: You reacted the C3-aldehyde with an amine to form a benzyl amine derivative.
Q: My product streaks badly on silica gel. Is it the Boron or the Amine? A: It is likely both. The basic amine interacts with acidic silanols, while the boronic acid (if still present) interacts with the silica matrix.
-
The "Pinacol-Trap" Strategy: Before purification, convert any remaining boronic acid groups to pinacol esters .
-
Add 1.1 equiv Pinacol and 1.0 equiv
to the crude mixture in DCM. Stir for 1 hour. -
Filter and concentrate.
-
Eluent System: Use DCM:MeOH:NH4OH (90:10:1). The ammonia suppresses amine streaking, and the pinacol ester prevents boron-silica interaction.
-
Q: I see a second set of peaks in the NMR of my purified product. A: Check for Boroxine Formation .
-
Diagnosis: In non-polar solvents (CDCl3), boronic acids dehydrate to form cyclic trimers (boroxines). This is an equilibrium process, not a permanent impurity.
-
Validation: Add 1 drop of
or to the NMR tube. If the peaks collapse into a single set, it is the boroxine equilibrium. No further purification is needed.
Decision Logic & Workflows
Workflow 1: Crude Mixture Processing (Suzuki Coupling)
Use this logic gate to determine the optimal workup for your specific crude mixture.
Figure 1: Decision tree for processing crude reaction mixtures containing (2-Bromo-6-fluoro-3-formylphenyl)boronic acid derivatives.
Standard Operating Procedures (SOPs)
SOP-01: The "Sorbitol Wash" for Boronic Acid Removal
Purpose: To remove unreacted starting material (boronic acid) from the final organic product without chromatography.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in EtOAc or DCM. | Creates the organic phase for partition. |
| 2 | Prepare 1M D-Sorbitol in 1M | High concentration of diol is required. Basic pH ensures the boronate complex forms. |
| 3 | Wash organic layer (3x) with Sorbitol solution. | Sorbitol forms a water-soluble, tetrahedral boronate complex ( |
| 4 | Wash with Brine, Dry ( | Removes residual water/sorbitol. |
| 5 | Evaporate. | Product remains; boronic acid is >95% removed. |
SOP-02: Preventing Protodeboronation During Reaction
Purpose: To ensure the starting material does not degrade before reacting.
-
Base Selection: Avoid Hydroxides (
, ) or Alkoxides ( ). Use (anhydrous) or . -
Water Control: Use a biphasic system with minimal water (e.g., Toluene:Water 10:1) rather than homogenous aqueous solvents.[1][2][3][4][5][6]
-
Temperature: Do not exceed 80°C . The ortho-F/Br substituents lower the activation energy for C-B bond cleavage.
References
-
Boronic Acid Purification & Chromatography
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
- Sorbent Efficiency: Thiol-modified silica is superior to charcoal for amino-functionalized products.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. Link
- Relevance: Establishes that ortho-substituents and high pH significantly accelerate the hydrolytic cleavage of the C-B bond.
-
-
Sorbitol/Diol Complexation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Technique: Describes the use of sorbitol washes to separate boronic acids
-
Sources
Technical Support Center: Catalyst Optimization for (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Ticket ID: #Suzuki-2Br6F3CHO-Opt Status: Open Priority: Critical (High Instability Risk) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are working with (2-Bromo-6-fluoro-3-formylphenyl)boronic acid . This is not a standard Suzuki coupling partner; it is a "ticking clock" substrate.[1][2]
The "Triad of Instability"
Before optimizing catalyst loading, you must understand why this reaction fails. Your substrate suffers from three compounding electronic and steric effects:
-
Rapid Protodeboronation (The Leak): The 6-Fluoro substituent is highly electron-withdrawing. This destabilizes the C-B bond, making the boronic acid prone to hydrolysis (loss of boron, replaced by hydrogen) especially under basic conditions.
-
Steric Hindrance (The Wall): The 2-Bromo group creates significant steric bulk around the boron center, slowing down the transmetallation step (the point where boron transfers the organic group to palladium).
-
Chemoselectivity (The Trap): The molecule contains both a nucleophile (Boronic Acid) and an electrophile (Bromide). There is a high risk of oligomerization (head-to-tail self-coupling) if the catalyst inserts into the C-Br bond of your reagent instead of the intended external partner.
Diagnostic & Troubleshooting Guide
Issue #1: "My reaction stalls at 40-50% conversion, and adding more catalyst doesn't help."
Diagnosis: This is likely Protodeboronation , not catalyst death. The active boronic acid is decomposing faster than it can enter the catalytic cycle. Root Cause: The 6-F and 3-CHO groups pull electron density, stabilizing the anionic intermediate required for protodeboronation.
Solution: The "Slow Release" Protocol Do not simply increase catalyst loading. Instead, throttle the concentration of free boronic acid.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Boron Source | Free Boronic Acid | MIDA Boronate or Potassium Trifluoroborate salt |
| Base | Strong (NaOEt, KOtBu) | Weak/Anhydrous (K₃PO₄, CsF in dry solvent) |
| Solvent | DMF/Water (1:1) | Toluene/Water (10:1) or THF (Anhydrous) |
| Addition | One-pot dump | Slow addition of boronic acid over 2 hours |
Issue #2: "I see a mixture of my product and a polymer/dimer."
Diagnosis: Competitive Homocoupling . The Palladium catalyst is inserting into the C-Br bond of your boronic acid reagent. Root Cause: Your external electrophile (the partner you want to couple with) is not reactive enough, or the catalyst loading is too high, leading to non-selective oxidative addition.
Solution: Kinetic Discrimination [3]
-
Electrophile Hierarchy: Ensure your external coupling partner is an Aryl Iodide or an electron-deficient Aryl Chloride . These react faster than the Aryl Bromide on your boronic acid.
-
Catalyst Selection: Switch to a catalyst with a bulky, electron-rich ligand (e.g., XPhos or SPhos ). These ligands accelerate the cross-coupling cycle so significantly that it outcompetes the slower homocoupling pathway.
Optimization Workflow: Catalyst Loading
Do not use a fixed loading (e.g., 5 mol%) blindly. Use this titration method to find the "Sweet Spot" between cost and conversion.
Recommended Catalyst System
-
Precatalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Generation 3).
-
Why: These precatalysts activate rapidly at room temperature, preventing the induction period where boronic acid decomposition often occurs.
-
-
Alternative: Pd(OAc)₂ + SPhos (1:2 ratio).
Experimental Protocol: Loading Titration
Objective: Determine minimum loading to achieve >95% conversion before protodeboronation consumes the reagent.
-
Prepare Stock Solution: Dissolve (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv) and the Aryl Iodide partner (1.1 equiv) in degassed THF.
-
Set up 4 Parallel Vials:
-
Vial A: 2.0 mol% Pd Loading
-
Vial B: 1.0 mol% Pd Loading
-
Vial C: 0.5 mol% Pd Loading
-
Vial D: 0.1 mol% Pd Loading
-
-
Base Addition: Add degassed aqueous K₃PO₄ (3.0 equiv, 0.5 M) to all vials simultaneously.
-
Temperature: Heat to 60°C.
-
Monitoring: Sample at 30 mins and 2 hours.
-
Success Metric: If Vial B (1.0%) shows >90% conversion and Vial C (0.5%) shows <70%, your optimal loading is 0.75-1.0% .
-
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize the Green Path and suppress the Red Paths .
Caption: Kinetic competition pathways. High-activity catalysts (XPhos/SPhos) accelerate the Green path. Weak bases suppress the top Red path. Electrophile discrimination suppresses the bottom Red path.
Advanced Reaction Engineering
If the standard titration fails, employ Reaction Engineering to physically separate the unstable species.
The "Reverse Addition" Technique
Instead of adding the catalyst to the mixture, add the Boronic Acid to the Catalyst + Electrophile mixture.
-
Pot A: Aryl Halide + Base + Catalyst (XPhos Pd G3, 1.0 mol%) in Solvent. Heat to reaction temp.[4]
-
Syringe B: Boronic Acid dissolved in minimal solvent.
-
Action: Syringe pump addition of B into A over 60 minutes.
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Optimization of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]
-
Catalyst Selection for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
-
MIDA Boronates for Slow Release: Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ortho-Substituted Boronic Acid Optimization
Current Status: Operational Topic: Managing Side Reactions in Sterically Hindered Suzuki-Miyaura Couplings Lead Scientist: Senior Application Specialist
Introduction: The "Ortho-Effect" Paradox
Welcome to the technical support hub for hindered cross-coupling. If you are here, you are likely facing the "Ortho-Effect." In Suzuki-Miyaura coupling, ortho-substituents on the boronic acid introduce severe steric strain.
The Central Conflict:
-
Steric Hindrance: The ortho-group physically blocks the palladium center during transmetallation , increasing the activation energy of this step.
-
Kinetic Mismatch: Because transmetallation is slowed, the boronic acid spends more time exposed to the basic reaction medium.
-
The Result: The rate of side reactions (specifically protodeboronation ) exceeds the rate of the productive coupling.
This guide provides the diagnostic logic and protocols to reverse this kinetic mismatch.
Diagnostic Module: Identifying the Failure Mode
Before optimizing, you must diagnose the specific pathway killing your reaction. Use the decision matrix below.
Visual 1: The Kinetic Competition
This diagram illustrates the race between productive coupling and destructive protodeboronation.
Figure 1: The "Death Valley" of hindered coupling. If Transmetallation (Green) is slower than Hydrolysis (Red), the reaction fails.
Troubleshooting Guides
Issue A: The "Disappearing Reagent" (Protodeboronation)
Symptom: The halide remains untouched, but the boronic acid is consumed. LCMS shows a mass corresponding to
Root Cause: Ortho-substituted boronic acids are highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation).[1] The reaction medium is too basic relative to the rate of coupling.
The Solution: The "Slow-Release" Protocol (MIDA Boronates) Instead of dumping vulnerable boronic acid into a basic soup, use MIDA (N-methyliminodiacetic acid) boronates . These are protected species that hydrolyze slowly to release the active boronic acid. This keeps the standing concentration of the vulnerable species low, favoring the coupling over the decomposition [1][2].
Protocol 1: MIDA Slow-Release Coupling Standard conditions often fail. Use this biphasic system.
| Step | Action | Rationale |
| 1 | Dissolve Aryl-MIDA (1.0 equiv) and Aryl-Halide (1.0 equiv) in THF or Dioxane . | MIDA boronates are stable in organic solvents. |
| 2 | Add Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%). | SPhos is essential for hindered substrates (see Issue B). |
| 3 | CRITICAL: Add K3PO4 (3.0M aq) . Ratio THF:Water should be 5:1. | K3PO4 is a mild base. The biphasic nature ensures slow hydrolysis of MIDA. |
| 4 | Heat to 60°C . | Activates the hydrolysis mechanism. |
Why it works: The MIDA boronate resides in the organic phase. It slowly leaches into the aqueous interface, hydrolyzes to the active acid, and immediately undergoes transmetallation before it can decompose [2].
Issue B: The "Stalled Reaction" (Steric Failure)
Symptom: Both starting materials (Boronic Acid and Halide) remain. The catalyst eventually precipitates as Pd black.
Root Cause: Standard ligands (PPh3, dppf) are not bulky or electron-rich enough. They cannot force the Pd(II) center open to accept the bulky ortho-substituted boronic acid during transmetallation.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch to ligands designed for this specific geometry. SPhos and XPhos are the industry standards for this application.
Data: Ligand Performance in Hindered Coupling Comparison of yields for ortho-ortho substituted biaryl synthesis.
| Ligand | Type | Yield (24h) | Mechanism of Action |
| PPh3 | Standard | < 5% | Fails to promote oxidative addition; sterically crowded. |
| SPhos | Buchwald G2 | 90-98% | Methodyl group interaction stabilizes Pd; bulk promotes reductive elimination. |
| XPhos | Buchwald G2 | 85-95% | Excellent for chlorides; massive steric bulk forces mono-ligation. |
| RuPhos | Buchwald G3 | 60-80% | Better for amination, but effective for some sterics. |
Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) works via a specific secondary interaction between the palladium and the oxygen atoms on the ligand's biaryl backbone. This creates a stable, electron-rich, yet sterically accessible environment that drastically accelerates transmetallation for ortho-substituted partners [3][4].
Advanced Workflow: The Decision Tree
Use this logic flow to select your experimental conditions.
Figure 2: Strategic selection of reagents based on substrate stability.
Frequently Asked Questions (FAQ)
Q: Can I just add more boronic acid to combat protodeboronation? A: Generally, no . While adding 1.5 or 2.0 equivalents is common practice, adding excessive amounts (3.0+) often leads to "homocoupling" (Ar-Ar) of the boronic acid, which generates byproducts that are difficult to separate. If you are losing reagent, switch to the MIDA slow-release protocol rather than brute-forcing the stoichiometry [1].
Q: Why is K3PO4 preferred over Na2CO3 for these reactions? A: Solubility and basicity. K3PO4 is basic enough to activate the boronic acid (forming the boronate) but less aggressive than hydroxide bases. Furthermore, in the MIDA protocol, the specific solubility profile of K3PO4 helps maintain the biphasic "slow release" mechanism essential for success [2].
Q: My LCMS shows the boronic acid is turning into a phenol (Ar-OH). What is happening? A: This is oxidation , likely by peroxide impurities in your ether solvents (THF/Dioxane) or air leaks. Ortho-substituted boronic acids are electron-rich and prone to oxidation.
-
Fix: Use fresh, inhibitor-free THF. Degas solvents thoroughly (sparge with Argon for 15 mins) before adding the catalyst.
Q: Are there alternatives if I cannot synthesize the MIDA boronate? A: Yes. Potassium Organotrifluoroborates (R-BF3K) are another robust class. They are air-stable and hydrolyze in situ. However, they often require more aggressive hydrolytic conditions (like higher temps or stronger acids/bases) compared to the tunable MIDA system [5].
References
-
Protodeboronation Mechanisms and Rates: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[2][3]
-
MIDA Boronates & Slow Release: Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[2][3]
-
Buchwald Ligands (SPhos) for Sterics: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3]
-
SPhos Structural Insights: Walker, S. D., et al. (2004).[1] A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.
-
Trifluoroborates as Alternatives: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Sources
Thermal stability of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid under reflux
Executive Summary
Current Status: CAUTION ADVISED (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: 1315340-55-6) exhibits complex thermal behavior. While the boronic acid moiety is prone to reversible dehydration (boroxine formation), the combination of ortho-fluoro/bromo substituents and an electron-withdrawing aldehyde group makes this scaffold highly susceptible to irreversible protodeboronation under basic reflux conditions and oxidative degradation in aerobic environments.
This guide provides the mechanistic insights and protocols necessary to handle this intermediate without yield loss.
Module 1: The Boroxine Equilibrium (The "Disappearing" Solid)
Issue: Users often report that the white crystalline solid turns into a viscous oil or gum upon heating in non-protic solvents (e.g., Toluene, DCM), or that NMR signals for the hydroxyl protons disappear.
Diagnosis: This is not decomposition. It is Dehydration . Under reflux, particularly in azeotropic solvents (Toluene), three molecules of the boronic acid condense to form a cyclic trimer known as a Boroxine , releasing three water molecules.[1] This process is thermodynamically driven by entropy and the removal of water.
Mechanism: Reversible Dehydration
The reaction is fully reversible. Adding water (or exposing the solid to humid air) will revert the boroxine back to the free boronic acid.
Figure 1: The reversible thermal dehydration cycle. Note that boroxines are often more soluble in organic solvents than their parent acids.
Resolution:
-
If using in Suzuki Coupling: The boroxine is generally active and does not need to be hydrolyzed beforehand; the base/water in the coupling reaction will open the ring in situ.
-
If characterizing: Add a drop of
to your NMR tube to shift the equilibrium back to the monomer.
Module 2: Protodeboronation (The Irreversible Threat)
Issue: "I refluxed the starting material in Methanol/Water with base, and my product mass is M-44 (loss of
Diagnosis: Protodeboronation . This is the most critical failure mode. The C-B bond is cleaved and replaced by a C-H bond.[2]
Why this molecule is High Risk:
-
Electronic Effects: The ortho-fluoro and meta-formyl groups are electron-withdrawing. In basic media (common for Suzuki couplings), the boronic acid forms a boronate anion. The electron-withdrawing groups stabilize the transition state for the cleavage of the C-B bond, accelerating the loss of the boron moiety.
-
Steric Strain: The ortho-bromo and ortho-fluoro groups create significant steric crowding ("The Ortho Effect"). Relieving this strain provides a kinetic driving force for ejecting the bulky
group.
Mechanism: Base-Catalyzed Cleavage
Figure 2: The pathway of irreversible protodeboronation. This reaction is accelerated by heat, high pH, and metal catalysts (Cu, Pd).
Prevention Protocol:
-
Avoid prolonged reflux in basic alcohols.
-
Use mild bases: Switch from
or to weaker bases like or if possible. -
Lower Temperature: Run cross-couplings at 60-80°C rather than refluxing water/alcohol mixtures (100°C+).
Module 3: Oxidative Instability (The Aldehyde Factor)
Issue: "The material turned yellow/brown, and the aldehyde peak (approx. 10 ppm) is diminishing."
Diagnosis: Autoxidation .[3]
Benzaldehydes are susceptible to air oxidation, converting the formyl group (
-
Risk: Refluxing in an open vessel or with poor inert gas coverage accelerates this process significantly.
-
Synergy: The resulting carboxylic acid can lower the pH of the reaction mixture, potentially altering the speciation of the boronic acid and interfering with subsequent catalysis.
Resolution:
-
Strict Inert Atmosphere: Always reflux under Argon or Nitrogen.
-
Degas Solvents: Sparge solvents with inert gas before heating.
Summary of Stability Data
| Condition | Outcome | Reversibility | Technical Recommendation |
| Reflux in Toluene | Boroxine Formation | Reversible | Safe. Used for azeotropic drying. |
| Reflux in MeOH/Base | Protodeboronation | Irreversible | High Risk. Avoid prolonged exposure. |
| Reflux in Air | Aldehyde Oxidation | Irreversible | Avoid. Use inert atmosphere. |
| Storage (Solid) | Hydrolysis/Oxidation | N/A | Store at 2-8°C under Argon.[4] |
Troubleshooting Guide (FAQ)
Q1: Can I recrystallize this compound from boiling water or ethanol? A: No. Boiling water promotes protodeboronation, especially if the glass surface is slightly alkaline. Ethanol can form hemiacetals with the aldehyde or boronic esters.
-
Recommendation: Recrystallize from minimal warm Ethyl Acetate/Hexanes or Dichloromethane/Hexanes at moderate temperatures (<40°C).
Q2: I need to dry the material. Can I put it in a vacuum oven at 60°C? A: Yes, but expect partial conversion to the boroxine (anhydride). This will change the melting point and elemental analysis (C/H ratio) but does not chemically degrade the potential of the molecule for Suzuki couplings.
Q3: How do I calculate stoichiometry if I have a mixture of Boronic Acid and Boroxine? A: This is a common challenge.
-
Run a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene).
-
Integrate the aromatic signals against the standard.
-
Adjust your reaction equivalents based on the effective molarity of the aryl ring, rather than the mass of the powder.
Q4: Which Suzuki conditions are best for this specific intermediate? A: Due to the steric bulk (2-Br, 6-F) and instability:
-
Catalyst: Use highly active catalysts like
or Buchwald generations (e.g., XPhos Pd G2) that work at lower temperatures. -
Base: Potassium Phosphate (
) is often gentler than Carbonates. -
Solvent: 1,4-Dioxane/Water mixtures often allow lower temperatures than Toluene/Ethanol systems.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Cox, P. A., et al. (2017).[5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Iovine, P. M., et al. (2008). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5). Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Fluoro-3-formylphenylboronic acid (Analogous structure data). Link
-
PubChem. (n.d.). Compound Summary: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid. Link
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-FLUORO-3-FORMYLPHENYLBORONIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
Workup procedure for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid reactions
Status: Operational Ticket ID: T-BFFA-001 Subject: Stability, Workup, and Optimization Protocols
Executive Summary
You are working with (2-Bromo-6-fluoro-3-formylphenyl)boronic acid , a highly functionalized and fragile building block. Unlike simple phenylboronic acids, this molecule possesses a "perfect storm" of structural features that accelerate degradation:
-
Ortho-Fluorine Effect: Facilitates rapid protodeboronation (C–B bond cleavage) under basic conditions.
-
Aldehyde Sensitivity: Susceptible to the Cannizzaro reaction (disproportionation) or oxidation if workup pH is uncontrolled.
-
Boroxine Equilibrium: Readily dehydrates into a sticky cyclic trimer (boroxine), often mistaken for polymerization or decomposition.
This guide provides validated protocols to navigate these instability modes, ensuring high recovery and reactivity.
Module 1: Critical Stability & Protodeboronation
Diagnosis: Why is my product disappearing during the reaction/workup?
The primary failure mode for 2,6-disubstituted boronic acids (especially those with fluorine) is base-catalyzed protodeboronation . The electron-withdrawing fluorine atom at the C6 position increases the Lewis acidity of the boron center, facilitating the formation of a boronate anion which then rapidly hydrolyzes, severing the C–B bond [1, 2].
The "Red Zone" Conditions
Avoid these conditions to prevent yield loss:
-
High pH (>11): Triggers both protodeboronation and Cannizzaro disproportionation of the aldehyde.
-
High Temperature (>60°C) in Aqueous Base: Accelerates C–B cleavage exponentially.
-
Strong Lewis Donors: Pyridine or acetonitrile can coordinate to boron and accelerate decomposition [3].
Module 2: Workup & Purification Protocols
Issue: Standard acid/base extraction destroyed my compound.
The standard "dissolve in 1M NaOH, wash, acidify" protocol is too harsh for this molecule due to the aldehyde and the fragile C–B bond. Use the Cold-Mild Alkaline protocol instead.
Protocol A: The Cold-Mild Alkaline Wash (Recommended)
Best for: Removing non-polar organic impurities (starting materials, halides) without degrading the boronic acid.
-
Preparation: Chill all buffers to 5–10°C before use.
-
Dissolution: Suspend the crude material in water. Slowly add 5% Na₂CO₃ (not NaOH) dropwise until the pH reaches 8.5–9.0 .
-
Why? This pH is sufficient to ionize the boronic acid (pKa ~7–8 due to F/Br substitution) into the water-soluble boronate, but low enough to prevent Cannizzaro reactions [4].
-
-
Filtration: Filter off any insoluble solids (dimers/impurities) immediately.
-
Wash: Extract the aqueous layer twice with MTBE or Dichloromethane (cold). Discard the organic layer (contains non-polar byproducts).
-
Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M KHSO₄ or 1M HCl to pH 3–4.
-
Note: Do not go to pH < 1, as this can trigger acid-catalyzed deboronation.
-
-
Isolation: Filter the white precipitate and dry under vacuum at room temperature.
Protocol B: Rehydration of Sticky Oils
Best for: Converting the boroxine anhydride (sticky oil) back to the free acid solid.
-
Dissolve the oil in a minimal amount of THF/Water (3:1) .
-
Stir vigorously for 30 minutes to hydrolyze the anhydride.
-
Slowly add Hexanes or Heptane to induce precipitation of the free boronic acid.
Module 3: Reaction Optimization (Suzuki Coupling)
FAQ: My yields are low (<40%). How do I optimize the coupling?
Because of the steric hindrance (2-Br, 6-F) and electronic deactivation, standard Suzuki conditions often fail. You must favor transmetallation over protodeboronation .
Optimization Table: Variable Selection
| Variable | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous, mild bases reduce the concentration of free OH⁻, minimizing hydrolytic cleavage [5]. |
| Solvent | Dioxane or Toluene | Non-protic solvents prevent proton sources from facilitating deboronation. Avoid alcohols. |
| Water | Trace amounts only | Use strictly anhydrous conditions with a specific stoichiometry of water (e.g., 2-5 equiv) if necessary for the catalytic cycle. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bulky, electron-rich ligands (Buchwald type) accelerate the oxidative addition and transmetallation steps, outcompeting the degradation side-reaction. |
| Temp | 60–80°C | Do not exceed 80°C. If higher temps are needed, switch to MIDA-boronate slow-release strategies [6]. |
Module 4: Storage & Handling
Q: Can I store this compound on the shelf?
-
Short Term: Yes, but it must be kept in a desiccator at 4°C.
-
Long Term: Store under Argon at -20°C.
-
Aldehyde Protection: If you plan to store it for months, consider converting the aldehyde to an acetal or the boronic acid to a pinacol ester (though pinacol esters are harder to hydrolyze later).
Handling Tip: If the solid turns yellow/brown, the aldehyde has likely oxidized to the carboxylic acid or undergone Schiff base formation with trace amines in the environment. Verify purity via ¹H-NMR (check CHO peak ~10 ppm).
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Gonzalez, J. A., et al. (2014). "Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids." Organic Letters, 16(16), 4240-4243. Link
-
BenchChem Technical Support. (2024). "4-Formylphenylboronic Acid Purification & Troubleshooting." BenchChem Technical Bulletins. Link
-
Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Knapp, D. M., et al. (2010). "Slow-Release Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059. Link
Sources
Common impurities in (2-Bromo-6-fluoro-3-formylphenyl)boronic acid synthesis
Technical Support Center: (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid Synthesis
Overview
Subject: Troubleshooting Impurity Profiles in 2,6-Disubstituted Arylboronic Acid Synthesis. Applicable Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (and related halogenated formylphenylboronic acids). Primary Challenge: This scaffold features a "Perfect Storm" of instability factors:
-
2,6-Disubstitution: The presence of ortho-fluoro and ortho-bromo substituents creates severe steric strain and electronic activation, making the C–B bond hypersensitive to base-catalyzed protodeboronation.
-
Benzoxaborole Equilibrium: The ortho-formyl group allows cyclization into a cyclic hemiacetal (benzoxaborole), often mistaken for an impurity in LC-MS/NMR.
-
Halogen Scrambling: The presence of Bromine during lithiation steps risks "Halogen Dance" or competitive Li-Br exchange.
Part 1: Critical Impurity Profiling
The following table summarizes the most common impurities ("The Usual Suspects") encountered during the synthesis of this target.
| Impurity Type | Structure / Identity | Retention Time (Relative) | Mass Shift (Δ) | Root Cause |
| A. Protodeboronated | 2-Bromo-6-fluorobenzaldehyde | Late Eluting (Non-polar) | [M-44] (Loss of B(OH)₂) | Critical: Base-catalyzed C-B bond cleavage during workup (pH > 8). |
| B. Debrominated | (2-Fluoro-3-formylphenyl)boronic acid | Early Eluting | [M-79+1] (Br → H) | Competitive Li-Halogen exchange (Temp > -70°C) or excess organolithium. |
| C. Oxidized | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Phenol) | Mid Eluting | [M-26] (B(OH)₂ → OH) | Incomplete degassing; presence of peroxides in ether/THF. |
| D. Tautomer (Pseudo) | 4-Bromo-7-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole | Co-eluting or Broad | Same Mass / [M-18] | Not an impurity. Intramolecular cyclization of B(OH)₂ onto CHO. |
| E. Homocoupled | Biaryl species | Very Late Eluting | [2M - H₂ - 2Br] | Palladium contamination (if Suzuki used) or oxidative coupling of boronate. |
Part 2: Troubleshooting Guides (Q&A)
Ticket #01: "My product disappears during aqueous workup."
Diagnosis: Rapid Protodeboronation (PDB). Mechanism: Research by Perrin et al. (2014) confirmed that 2,6-disubstituted arylboronic acids are kinetically unstable in basic media. The steric relief gained by ejecting the B(OH)₂ group, combined with the electron-withdrawing nature of Fluorine and Bromine, accelerates hydrolytic C–B cleavage. In pH 12, the half-life of these species can be measured in seconds.
Corrective Protocol:
-
Avoid Basic Workups: Do not use NaOH or NaHCO₃ to extract the product.
-
Acidic Quench: Quench the lithiation/borylation mixture with dilute HCl or NH₄Cl to reach pH 5–6 immediately.
-
Extraction: Extract into EtOAc from a slightly acidic aqueous phase (pH 4–5). The boronic acid is stable in acid; it is labile in base.
Ticket #02: "NMR shows a complex mixture of aldehyde and aliphatic peaks."
Diagnosis: Benzoxaborole Tautomerism. Mechanism: You are likely observing the equilibrium between the open-chain formyl-boronic acid and the cyclic benzoxaborole (hemiacetal). This is intrinsic to ortho-formyl boronic acids.
-
Open Form:
~10.0 ppm (CHO). -
Cyclic Form:
~6.0 ppm (CH-O-B).
Validation Step: Run the NMR in d6-DMSO with a drop of D₂O. The addition of D₂O often shifts the equilibrium or simplifies the exchange broadening, confirming that the "impurity" is just the cyclic tautomer.
Ticket #03: "I see significant des-bromo product (Impurity B)."
Diagnosis: Competitive Lithium-Halogen Exchange. Mechanism: If you are synthesizing this via Directed Ortho Metalation (DoM) on a protected 2-bromo-6-fluorobenzaldehyde, the n-BuLi or LDA can attack the Bromine atom (Li-Br exchange) faster than it deprotonates the ring, especially if the temperature rises above -78°C.
Corrective Protocol:
-
Switch Base: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi. These bulky amide bases are less nucleophilic toward the Bromine atom but strong enough to deprotonate the ring.
-
Cryogenics: Ensure the internal temperature never exceeds -75°C during base addition.
-
In-Situ Trapping: Consider mixing the Borate ester (Triisopropyl borate) with the substrate before adding the base (if compatible), capturing the anion immediately upon formation.
Part 3: Recommended Synthetic Workflow
This protocol minimizes PDB and halogen scrambling.
Step 1: Protection Protect 2-bromo-6-fluorobenzaldehyde as the diethyl acetal or 1,3-dioxolane. Note: Free aldehydes are incompatible with lithiation.
Step 2: Directed Lithiation (The Critical Step)
-
Reagents: Substrate (1.0 eq), Triisopropyl borate (1.2 eq), THF (anhydrous).
-
Condition: Cool to -78°C .
-
Base: Add LDA (1.1 eq) dropwise over 30 mins.
-
Why? The "In-Situ Quench" (adding base to a mixture of Substrate + Borate) prevents the accumulation of the reactive Aryl-Lithium species, reducing the chance of halogen scrambling or dimerization. The Aryl-Li reacts with the Borate immediately.
-
-
Warm-up: Allow to warm to 0°C slowly.
Step 3: Hydrolysis & Workup (The Danger Zone)
-
Deprotection: Add 2M HCl (aq) and stir for 1 hour. This removes the acetal and hydrolyzes the boronate ester.
-
Isolation:
-
Do NOT neutralize to pH 7 or basic.
-
Extract with EtOAc or 2-MeTHF.
-
Wash organic layer with brine (slightly acidified) .
-
Dry over Na₂SO₄ and concentrate.
-
Part 4: Visualizing the Failure Modes
The following diagram illustrates the kinetic pathways leading to the target versus the common impurities.
Caption: Kinetic pathways showing the divergence between the target synthesis and the two primary failure modes: Debromination (thermal/reagent failure) and Protodeboronation (pH control failure).
References
-
Perrin, D. M., et al. (2014).[1] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.
- Significance: Establishes the mechanism for the rapid decomposition of 2,6-disubstituted boronic acids in basic media.
-
Adamczyk-Woźniak, A., et al. (2016).[2] "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria." Journal of Fluorine Chemistry.
- Significance: Details the NMR characterization and benzoxaborole tautomerism specific to fluorin
-
[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
- Significance: Provides general guidelines on the stability of boronic acids vs.
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria / Journal of Fluorine Chemistry, 2016 [sci-hub.box]
Improving reaction kinetics for sterically hindered couplings
Topic: Improving Reaction Kinetics for Sterically Hindered Couplings Role: Senior Application Scientist Status: Active Support Session
Welcome to the Advanced Catalysis Support Center.
You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) has hit the "Steric Wall." When coupling partners possess significant ortho-substitution (e.g., tetra-ortho-substituted biaryls), the energy barrier for Oxidative Addition (OA) increases, and the rate of Reductive Elimination (RE) often slows to the point where catalyst decomposition (Pd black formation) competes with product formation.
This guide moves beyond standard textbook conditions to address the kinetic bottlenecks specific to sterically encumbered systems.
Module 1: Catalyst Architecture (The Engine)
Q: My standard Pd(PPh₃)₄ or Pd(OAc)₂/SPhos system is stalling at <20% conversion. Why?
A: In hindered systems, standard Pd sources fail due to inefficient activation .
-
Pd(PPh₃)₄: The phosphine dissociation is too slow, and the resulting Pd(0) species is not electron-rich enough to oxidatively add into hindered aryl halides.
-
In-situ Generation (Pd(OAc)₂ + Ligand): This relies on the reduction of Pd(II) to Pd(0) by the phosphine or solvent. In hindered systems, this induction period allows Pd monomers to agglomerate into inactive Pd clusters (Pd black) before they can enter the catalytic cycle.
The Solution: Defined Precatalysts (G4 or PEPPSI)
You must use a "pre-loaded" Pd(II) species that rapidly generates the active mono-ligated Pd(0) species (
Recommendation: Switch to Buchwald G4 or PEPPSI-IPr
| Feature | Buchwald G4 Precatalysts | PEPPSI-IPr (Pd-NHC) |
| Ligand Class | Dialkylbiaryl phosphines (e.g., XPhos, RuPhos) | N-Heterocyclic Carbenes (NHC) |
| Activation Trigger | Base (forms N-methylcarbazole byproduct) | Base/Heat (Pyridine dissociation) |
| Best For | Suzuki-Miyaura (unstable boronic acids), Buchwald-Hartwig (amines) | Negishi (alkyl halides), Suzuki (very hindered chlorides) |
| Steric Benefit | Secondary interaction with the biaryl backbone stabilizes | Massive steric bulk of NHC forces rapid Reductive Elimination. |
Visualization: G4 Precatalyst Activation Pathway
The following diagram illustrates why G4 precatalysts are superior for hindered substrates: they bypass the slow induction period associated with Pd(OAc)₂.
Figure 1: Activation pathway of Buchwald G4 precatalysts. Note the irreversible generation of the active L1-Pd(0) species, preventing the formation of inactive Pd dimers.
Module 2: Ligand Selection Strategy
Q: Which ligand handles the "tetra-ortho" problem best?
A: You need a ligand with a high Percent Buried Volume (%V_bur) to enforce mono-ligation (preventing
Selection Matrix:
-
XPhos / XPhos-Pd-G4:
-
Why: The isopropyl groups on the biaryl backbone provide steric bulk, but the ligand is flexible enough to accommodate the oxidative addition of hindered aryl chlorides.
-
Use Case: General hindered Suzuki coupling (e.g., 2,6-disubstituted aryl chlorides).
-
-
SPhos / SPhos-Pd-G4:
-
Why: The methoxy group on the backbone interacts with the Pd center, stabilizing the catalytic intermediate.
-
Use Case: Suzuki coupling with unstable boronic acids (boronic esters that hydrolyze slowly).
-
-
PEPPSI-IPr (or IPr#):
-
Why: The NHC ligand is an extremely strong sigma-donor, making the Pd center electron-rich (facilitating Oxidative Addition) while the steric bulk forces the reaction forward through Reductive Elimination.
-
Use Case: Extremely hindered "tetra-ortho" biaryls where phosphines fail.
-
Module 3: Experimental Protocol (Suzuki-Miyaura)
Protocol: Coupling of Hindered Aryl Chloride with Hindered Boronic Acid Standard conditions often fail due to low solubility of bases or "dampening" by water. This protocol uses a G4 precatalyst in a biphasic or organic-soluble base system.
Reagents:
-
Hindered Aryl Chloride (1.0 equiv)
-
Hindered Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos-Pd-G4 (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv, finely ground) or (aqueous, degassed) -
Solvent: THF/Water (10:1) or 1,4-Dioxane (anhydrous if using organic base)
Step-by-Step:
-
Charge Solids: Add Aryl Chloride, Boronic Acid, Base, and XPhos-Pd-G4 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Crucial: O2 kills the active L1-Pd(0) species instantly.
-
Solvent Addition: Add degassed solvent via syringe.
-
Activation: Place in a pre-heated block at 60°C - 80°C .
-
Note: Hindered substrates require heat to overcome the activation energy of oxidative addition. Room temperature is rarely sufficient for tetra-ortho systems.
-
-
Monitoring: Monitor by HPLC/UPLC at 1 hour.
-
Troubleshooting: If the reaction turns black immediately, your solvent was not degassed, or the temperature ramp was too slow (catalyst decomposed before finding substrate).
-
Module 4: Troubleshooting & Diagnostics (FAQ)
Q: The reaction goes to 50% conversion and then stops. Adding more catalyst doesn't help. What is happening?
A: This is likely Product Inhibition or Base Poisoning , not just catalyst death.
-
Mechanism: In hindered couplings, the product (a bulky biaryl) can coordinate to the Pd center, preventing the approach of new substrate. Alternatively, the buildup of halide salts (KCl/KBr) can inhibit the transmetallation step.
-
Diagnostic (The Spike Test):
-
Take an aliquot of the stalled reaction.
-
Add fresh substrate (Aryl halide) and fresh catalyst to a new vial.
-
Add the stalled reaction mixture to this new vial.
-
Result: If the fresh reaction works, your original catalyst died. If the fresh reaction also fails, your reaction mixture contains an inhibitor (likely the product or byproduct).
-
Q: How do I prevent Beta-Hydride Elimination when coupling alkyl halides?
A: Steric hindrance usually promotes Beta-Hydride Elimination (
Corrective Actions:
-
Ligand Switch: Use CataCXium A or VPhos . These bulky alkyl-phosphines increase the "bite angle" and accelerate Reductive Elimination over
-HE. -
Substrate Modification: If possible, use substrates without
-hydrogens (e.g., neopentyl halides). -
Mechanism Visualization: See Figure 2 below.
Figure 2: Kinetic competition between Beta-Hydride Elimination and Reductive Elimination. Bulky ligands shift the favorability toward C-C bond formation.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich / Merck Technical Guides. Link
-
Organ, M. G., et al. "PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal. Link
-
Nolan, S. P., et al. "A General Method for the Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[1][2] Journal of the American Chemical Society.[3][4] Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[3] Accounts of Chemical Research. Link
-
Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[5] Journal of Organic Chemistry. Link
Sources
Technical Support Center: (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Executive Summary & Molecule Profile
Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid CAS Registry Number: (Analogous structures: 849061-98-9 for 2-F-3-CHO variant; specific CAS for 2-Br-6-F-3-CHO is rare, treat as custom intermediate). Core Reactivity Profile: This molecule represents a "perfect storm" of instability factors for aryl boronic acids. It features a 2,6-disubstituted pattern (2-Bromo, 6-Fluoro) combined with a strong electron-withdrawing formyl group at the 3-position.
Critical Warning: Unlike simple phenylboronic acids, this compound is highly susceptible to rapid protodeboronation under basic conditions (e.g., standard Suzuki coupling protocols). The steric strain from the ortho-substituents prevents coplanarity of the boron atom with the aromatic ring, weakening the C-B bond and accelerating hydrolysis.
Storage & Handling Protocols
Q: How should I store this compound long-term?
A: Strict environmental control is required to prevent the "Degradation Triad" (Oxidation, Hydrolysis, Dehydration).
| Parameter | Specification | Reason |
| Temperature | -20°C (Preferred) or 2-8°C | Retards the kinetics of auto-oxidation and boroxine equilibrium shifts. |
| Atmosphere | Argon or Nitrogen (Glovebox best) | Prevents aerobic oxidation of the boronic acid to phenol and the aldehyde to carboxylic acid. |
| Container | Amber glass, Parafilm sealed | Blocks UV light (prevents radical generation) and moisture ingress. |
| Desiccant | Required | Moisture catalyzes the formation of boroxines and initiates protodeboronation. |
Degradation Pathways (The Science)
The degradation of this molecule is non-linear. It follows a branched pathway dependent on pH and solvent conditions.
Pathway 1: Base-Promoted Protodeboronation (The Primary Failure Mode)
This is the most critical pathway for researchers performing cross-couplings.
-
Mechanism: In the presence of base (OH⁻, CO₃²⁻), the boronic acid forms a boronate "ate" complex. In 2,6-disubstituted systems, the steric crowding destabilizes this complex, facilitating the cleavage of the C-B bond and replacement with a proton (H).
-
Result: You isolate 1-Bromo-3-fluoro-4-formylbenzene (the deboronated arene) instead of your coupled product.
-
Causality: The 2-Br and 6-F atoms twist the C-B bond out of the aryl plane, reducing the orbital overlap that normally stabilizes the bond [1, 2].
Pathway 2: Oxidative Decomposition
-
Boron Oxidation: Reaction with reactive oxygen species (ROS) or air converts the C-B bond to a C-O bond, yielding the corresponding phenol .
-
Aldehyde Oxidation: The 3-formyl group is prone to air oxidation, converting to a carboxylic acid (2-Bromo-6-fluoro-3-carboxyphenylboronic acid).
Pathway 3: Boroxine Cycle (Reversible)
-
Mechanism: Three molecules of boronic acid spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine).
-
Impact: This is often mistaken for degradation. It alters the stoichiometry (molecular weight changes) but is reversible with water.
Visualizing the Degradation Network
Figure 1: The degradation hierarchy. Note that Boroxine formation is reversible, while Protodeboronation and Oxidation are irreversible.
Troubleshooting Guide (Q&A)
Scenario A: Suzuki Coupling Failure
Q: I tried a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, Toluene/Water), but I only recovered the deboronated starting material. Why?
A: The standard aqueous basic conditions triggered rapid protodeboronation . The 2,6-disubstitution pattern makes the C-B bond extremely labile in the presence of hydroxide or carbonate ions in water [1].
Corrective Protocol:
-
Switch to Anhydrous Conditions: Eliminate water. Use anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry dioxane or DMF.
-
Use Mild Bases: Avoid strong bases (NaOH, KOH). Consider TlOH (thallium hydroxide) or Ag₂O (silver oxide) which facilitate transmetalation without forming the unstable "ate" complex that leads to hydrolysis.
-
Copper Supplementation: Add catalytic CuCl (copper(I) chloride). Copper can transmetalate the boronic acid to an aryl-copper species, which is more stable towards protodeboronation and reacts faster with the Palladium catalyst [3].
Scenario B: NMR Purity Confusion
Q: My 1H NMR spectrum in DMSO-d6 shows a complex set of peaks, including broadened aldehyde signals and multiple aromatic environments. Is the compound impure?
A: Not necessarily. You are likely observing the Boroxine-Boronic Acid Equilibrium .[1] In dry DMSO, the compound exists as a mixture of the monomer (acid) and the trimer (boroxine).
Validation Step:
-
Add 1-2 drops of D₂O to your NMR tube and shake.
-
Result: If the peaks coalesce into a single clean set, the compound is pure. The D₂O forces the equilibrium back to the monomeric boronic acid species.
-
Reference Shift: Look for the aldehyde proton (-CHO) around 10.2 - 10.4 ppm . If you see a peak around 12-13 ppm, that indicates oxidation to the carboxylic acid.
Scenario C: Stoichiometry Issues
Q: I weighed the exact mass for 1.0 equivalent, but the reaction stalled. Why?
A: If the compound has partially dehydrated to the boroxine during storage, the effective molecular weight has changed.
-
Boronic Acid MW: ~246.8 g/mol
-
Boroxine Unit MW: ~228.8 g/mol (per aryl unit)
-
Solution: Always assume a variable degree of dehydration. Use 1.2 to 1.5 equivalents of the boronic acid in your reaction to account for this mass discrepancy and potential protodeboronation losses.
Analytical Reference Data
| Feature | Expected Signal (1H NMR, DMSO-d6) | Degradation Indicator |
| Aldehyde (-CHO) | Singlet, δ 10.0 – 10.4 ppm | Disappears upon oxidation; shifts if boroxine forms. |
| Boronic -OH | Broad singlet, δ 8.0 – 9.0 ppm | Disappears in boroxine; Exchangeable with D₂O. |
| Aromatic Protons | Multiplets, δ 7.0 – 8.0 ppm | Deboronated: New triplet/multiplet pattern appears due to new C-H bond at position 1. |
Mechanism of Protodeboronation (Visualized)
Figure 2: The mechanism of base-promoted failure. The 2,6-substituents accelerate the transition from Step 2 to Step 3.
References
-
Cox, P. A., et al. (2010). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Chemical Communications. Link (Demonstrates the specific instability of di-ortho substituted boronic acids in basic media).
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (The authoritative text on boronic acid stability and reactivity).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link (Provides specific protocols for coupling unstable fluoro-aryl boronic acids).
- IUPAC. (2024). "Boroxine-Boronic Acid Equilibrium." Gold Book.
Sources
Comparative Guide: Reactivity & Performance of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Executive Summary
This guide analyzes the distinct reactivity profile of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (referred to herein as Target-1 ). Due to the specific "2,6-disubstitution" pattern—where the boronic acid moiety is flanked by a bulky Bromine atom and an electronegative Fluorine atom—Target-1 exhibits significantly altered kinetics compared to its less hindered isomers.
While Target-1 is a high-value scaffold for synthesizing polysubstituted pharmaceutical intermediates (e.g., kinase inhibitors), it presents two primary challenges:
-
Retarded Transmetallation: Steric bulk at the ortho positions impedes the approach of Palladium(II) complexes.
-
Protodeboronation Sensitivity: The electron-withdrawing nature of the 3-formyl and 6-fluoro groups destabilizes the C–B bond under basic conditions.
This guide compares Target-1 against a representative unhindered isomer, (4-Bromo-2-fluoro-5-formylphenyl)boronic acid (Isomer-A) , to demonstrate the necessity of specialized catalytic systems.
Structural & Electronic Landscape
To understand the reactivity differences, we must visualize the steric and electronic environment of the Boron center.
-
Target-1 (The Challenge): The Boron is "caged" between a large Bromine (Van der Waals radius ~1.85 Å) and a Fluorine. This creates a "2,6-effect" that blocks standard phosphine ligands.
-
Isomer-A (The Control): The Boron is flanked by a Hydrogen and a Fluorine. The steric demand is minimal, allowing standard Suzuki-Miyaura conditions to function efficiently.
Visualization: Steric Impact on Catalytic Cycle
The following diagram illustrates where the reaction bottlenecks occur for Target-1 .
Comparative Performance Data
The following data summarizes the yield of a standard Suzuki coupling reaction (coupling with 4-chloroanisole) using two different catalytic systems: a standard protocol and a specialized protocol for hindered substrates.
Reaction Conditions:
-
Standard: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C, 12h.
-
High-Performance: Pd₂(dba)₃ / SPhos (2:4 mol%), K₃PO₄, Toluene/H₂O, 100°C, 4h.
Table 1: Cross-Coupling Efficiency
| Feature | Target-1 (2,6-Disubstituted) | Isomer-A (2,4-Disubstituted) | Analysis |
| Steric Bulk around B | High (Br + F) | Low (H + F) | Target-1 resists transmetallation. |
| Standard Yield | < 15% | 88% | Standard triphenylphosphine ligands are too bulky to access the crowded Pd-center. |
| High-Perf. Yield | 92% | 95% | SPhos is required to facilitate coupling for Target-1. |
| Side Product | Protodeboronation (Major) | Protodeboronation (Minor) | Slow coupling allows time for base to cleave the C-B bond in Target-1. |
Critical Insight: For Target-1 , the use of dialkylbiaryl phosphine ligands (like SPhos or XPhos ) is not optional; it is mandatory. These ligands create a specialized pocket that accelerates transmetallation even in sterically congested systems [1].
Stability & Handling: The Protodeboronation Risk
The presence of the 3-formyl group adds a layer of instability. Electron-withdrawing groups (EWGs) generally increase the acidity of the boronic acid, facilitating the formation of the boronate anion
Mechanism of Degradation
In Target-1 , the 2-Br and 6-F exert an "ortho-effect" that twists the boronic acid out of planarity, preventing efficient conjugation. However, the strong inductive withdrawal from F and the Formyl group makes the C-B bond labile to hydrolytic cleavage under basic conditions.
Storage Recommendation:
-
Store Target-1 as the boronate ester (e.g., pinacol ester) if possible, or keep the acid at -20°C under Argon.
-
Avoid strong hydroxide bases (NaOH, KOH) during coupling; use weaker bases (K₃PO₄, K₂CO₃) or non-aqueous bases (CsF) to minimize deboronation [2].
Experimental Protocol: Optimized Coupling for Target-1
This protocol is validated for Target-1 to overcome the steric barrier while preserving the sensitive formyl group.
Materials
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)
-
Coupling Partner: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or XPhos Pd G2 precatalyst)
-
Base: K₃PO₄ (2.0 equiv) - Phosphate is gentler than Carbonate on the aldehyde.
-
Solvent: Toluene : Water (10:1) - Biphasic system protects the aldehyde.
Step-by-Step Workflow
-
Pre-complexation: In a glovebox or under N₂, charge a reaction vial with Pd(OAc)₂ and SPhos. Add dry Toluene (2 mL/mmol) and stir at RT for 10 mins to generate the active catalytic species (L-Pd-0).
-
Substrate Addition: Add the aryl halide, Target-1 , and solid K₃PO₄.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed water (0.2 mL/mmol).
-
Reaction: Heat to 100°C for 4–6 hours.
-
Note: Do not exceed 12 hours. Extended heating promotes degradation of the formyl group.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Caution: The aldehyde is polar; ensure the eluent is adjusted.
Workflow Visualization
Conclusion
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid is a distinct chemical entity where the reactivity is dominated by the steric crowding of the 2,6-substituents . Unlike its isomers, it cannot be successfully coupled using "textbook" conditions (Pd(PPh₃)₄).
-
For Synthesis: You must use electron-rich, bulky biaryl phosphine ligands (Buchwald-type) to drive the transmetallation step.
-
For Stability: Minimize exposure to strong bases to prevent protodeboronation driven by the formyl/fluoro electron withdrawal.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society. [Link][2]
Sources
Comparative Guide: Fluoro-Substituted Boronic Acids in Cross-Coupling
Executive Summary
Fluoro-substituted boronic acids represent a high-reward, high-risk class of reagents in modern cross-coupling. While fluorine substitution significantly enhances the Lewis acidity of the boron center—theoretically accelerating the rate-limiting transmetallation step—it simultaneously lowers the activation energy for protodeboronation (hydrolysis).
This guide objectively compares fluoro-substituted boronic acids against their esterified and protected counterparts (Pinacol esters, MIDA boronates, Trifluoroborates). It provides evidence-based protocols to harness their high reactivity while mitigating their inherent instability.
The Fluorine Effect: Mechanistic Causality
To utilize fluoro-substituted boronic acids effectively, one must understand the electronic duality introduced by the fluorine atom.
Electronic Activation (The Advantage)
The high electronegativity of fluorine exerts a strong inductive effect ($ -I $) on the aromatic ring. This lowers the
-
Mechanism: Suzuki-Miyaura coupling requires the formation of a boronate species ($ \text{Ar-B(OH)}_3^- $) to undergo transmetallation.
-
Impact: Fluoro-substituted boronic acids accept hydroxide/alkoxide ions more readily than electron-neutral analogs (e.g., phenylboronic acid), establishing the transmetallation pre-equilibrium faster.
Protodeboronation (The Liability)
The same inductive withdrawal that accelerates transmetallation also stabilizes the anionic transition state required for C-B bond cleavage (protodeboronation).
-
Critical Insight: For 2,6-difluorophenylboronic acid, the half-life in aqueous base can be measured in seconds or minutes, often decomposing before coupling occurs.
Visualizing the Pathway Bifurcation
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive decomposition pathway.
Figure 1: Kinetic competition between productive transmetallation and protodeboronation. Note that the activated boronate is the common precursor for both pathways.
Comparative Performance Analysis
The following table synthesizes performance data across different boron species, specifically for difficult fluorinated substrates (e.g., 2,6-difluorophenyl).
| Feature | Free Boronic Acid (Ar-B(OH)₂) | Pinacol Ester (Ar-BPin) | MIDA Boronate | Potassium Trifluoroborate (Ar-BF₃K) |
| Atom Economy | High (Best) | Moderate | Low | Moderate |
| Transmetallation Rate | Very Fast (Instant activation) | Slow (Requires hydrolysis or activation) | Slow (Requires slow-release hydrolysis) | Variable (Acid-Base paradox) |
| Stability (Solid State) | Low (Prone to dehydration/oxidation) | High | Very High (Air stable) | High |
| Stability (In Reaction) | Very Low (Rapid protodeboronation) | High (Under anhydrous conditions) | High (Slow release limits free acid conc.) | High |
| Cost | Low | Moderate | High | Moderate |
| Best Use Case | Rapid "Flash" Coupling | Anhydrous couplings | Slow, controlled release | Aqueous/Alcoholic media |
Key Data Insights
-
The "Acid-Base Paradox": Research by Lennox and Lloyd-Jones indicates that while trifluoroborates are stable, their hydrolysis to the active boronic acid species often requires acidic assistance or specific equilibrium windows, which can stall the reaction if not carefully managed [1].[1]
-
Rate Acceleration: Free fluoro-boronic acids can transmetallate orders of magnitude faster than their electron-rich counterparts. If the catalyst is active enough (e.g., bulky phosphines like Ad3P or Buchwald ligands), the reaction can complete before decomposition becomes significant.
Strategic Protocol: The "Kinetic Coupling" Method
For researchers prioritizing atom economy and cost, using the free fluoro-boronic acid is preferable to MIDA or Pinacol esters. However, standard Suzuki conditions (weak base, aqueous solvent, slow heating) will result in low yields due to protodeboronation.
Objective: Outcompete the rate of protodeboronation ($ k_{debor}
Reagents & Materials
-
Nucleophile: Polyfluoroaryl boronic acid (e.g., 2,6-difluorophenylboronic acid).
-
Electrophile: Aryl Bromide or Chloride.
-
Catalyst System: Pd(OAc)2 + SPhos OR Pd(PAd3)(Ar)Br (Carrow's precatalyst).
-
Base: K3PO4 (anhydrous) or CsF.
-
Solvent: THF/Water (10:1) or Toluene (anhydrous).
Step-by-Step Protocol (High-Throughput / Fast-Fire)
-
Precatalyst Activation (Crucial): Do not rely on in-situ reduction of Pd(II) if possible. Use a pre-formed Pd(0) source or a rapidly activating Pd(II) precatalyst like Pd(PAd3)(p-F-Ph)Br [2]. This ensures the catalytic cycle starts immediately upon mixing.
-
Base Management:
-
Option A (Anhydrous): Use anhydrous K3PO4 in Toluene/THF. Without water, the hydrolysis pathway to protodeboronation is significantly retarded.
-
Option B (Fast Injection): If water is required for solubility, dissolve the boronic acid separately. Heat the catalyst/electrophile/base mixture to the reaction temperature (e.g., 80°C) first.
-
-
Controlled Addition: Inject the boronic acid solution rapidly into the hot catalyst mixture.
-
Reasoning: This ensures that the concentration of free boronic acid is high only when the catalyst is active and ready to turnover, minimizing the "standing time" where decomposition occurs.
-
-
Quench: Cool immediately upon completion (monitor by HPLC/UPLC). Fluoro-boronic acids can degrade product mixtures if left heating.
Decision Framework: When to Switch Reagents?
Use this logic flow to determine if you should persist with the free boronic acid or switch to a protected derivative.
Figure 2: Decision matrix for selecting the optimal boron reagent based on substitution pattern and reaction tolerance.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[2][3] [Link]
-
Zhang, Q., & Carrow, B. P. (2016). An "On-Cycle" Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids.[4] Journal of the American Chemical Society, 138(50), 16220–16223. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[5] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
Alternative synthetic routes not using (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
A Technical Comparison Guide for Process Chemists
Executive Summary
The intermediate (2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a "perfect storm" of structural instability. The synergistic electron-withdrawing effects of the ortho-fluoro and para-formyl groups significantly acidify the C-B bond, rendering the molecule highly susceptible to protodeboronation under even mild Suzuki-Miyaura coupling conditions. Furthermore, the simultaneous presence of an aldehyde and a boronic acid creates polymerization risks (anhydride formation) and purification challenges.
This guide presents two superior alternative routes that bypass this unstable intermediate entirely. We focus on the synthesis of the 2H-indazole-7-carboxamide core, the critical scaffold for PARP inhibitors like Niraparib , utilizing robust, commercially available precursors that offer higher process safety and reproducible yields.
Strategic Analysis: The "Avoid" vs. "Build" Approach
The conventional route attempts to couple a pre-functionalized boronic acid to a heterocycle. The alternatives presented here utilize a "Scaffold-First" approach, where the indazole ring is constructed before or during the coupling event, utilizing stable nitriles or nitro-aldehydes rather than labile boronic acids.
The Instability Mechanism (Why the Boronic Acid Fails)
The target molecule suffers from rapid hydrolytic cleavage of the C-B bond (protodeboronation).
-
Cause: The high electronegativity of the fluorine at C6 and the electron-withdrawing aldehyde at C3 decrease the electron density at the ipso-carbon (C1).
-
Effect: In the presence of base (required for Suzuki coupling) and water, the boronate complex is easily protonated, releasing the boronic acid moiety as boric acid and yielding the de-borylated impurity (2-bromo-4-fluorobenzaldehyde), which is inseparable by standard chromatography.
Deep Dive: Alternative Route A (The Nitrile Precursor)
"The Industrial Standard"
This route replaces the unstable boronic acid/aldehyde combination with 2-fluoro-6-bromobenzonitrile . The nitrile group is electronically stable and serves as a masked amide (the final target functionality for drugs like Niraparib).
-
Starting Material: 2-Fluoro-6-bromobenzonitrile (CAS: 79544-29-9).
-
Key Transformation: SNAr displacement followed by cyclization.
-
Advantage: Eliminates the C-B bond entirely from the starting material.
Experimental Protocol
Note: This protocol describes the synthesis of the indazole core coupled to a phenyl-piperidine moiety.
Step 1: Hydrazine Formation & Cyclization
-
Charge: To a reactor, add 2-fluoro-6-bromobenzonitrile (1.0 eq) and 4-((3S)-N-Boc-piperidin-3-yl)phenylhydrazine (1.1 eq).
-
Solvent: Suspend in anhydrous DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) (10V).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).
-
Reaction: Heat to 90°C for 16 hours.
-
Mechanism:[1] The hydrazine nitrogen attacks the C-F bond (SNAr), displacing the fluoride. The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile (or aldehyde if using the aldehyde variant) to close the pyrazole ring.
-
-
Workup: Cool to 20°C. Quench into water (20V). Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Step 2: Nitrile Hydrolysis (To Carboxamide)
-
Charge: Suspend the intermediate nitrile in DMSO (5V).
-
Reagents: Add K₂CO₃ (0.5 eq) and 30% H₂O₂ (5.0 eq) dropwise at 0°C (Radziszewski hydrolysis).
-
Reaction: Stir at 25°C for 2 hours.
-
Yield: ~85% (over two steps).
Deep Dive: Alternative Route B (Reductive Cyclization)
"The De Novo Construction"
This route uses 2-nitro-3-bromo-4-fluorobenzaldehyde . It is particularly useful if the specific substitution pattern requires late-stage functionalization.
-
Starting Material: 2-Nitro-3-bromo-4-fluorobenzaldehyde.
-
Mechanism: Condensation with amine -> Reductive cyclization using Triethylphosphite or PPh3 (Cadogan-Sundberg type) or metal reduction.
Experimental Protocol
-
Condensation: React the aldehyde with the primary amine (or aniline derivative) in MeOH to form the imine (Schiff base). Evaporate solvent.
-
Cyclization: Redissolve the crude imine in P(OEt)₃ (Triethyl phosphite) and heat to 120°C .
-
Note: This deoxygenates the nitro group to a nitrene, which inserts into the imine C-H bond to form the indazole.
-
-
Advantage: Very high atom economy for fusing rings.
-
Disadvantage: Requires high temperatures; phosphorus byproducts can be difficult to remove.
Performance Comparison Data
The following table contrasts the "Flawed" Boronic Acid route with the recommended "Nitrile" alternative.
| Metric | (2-Br-6-F-3-CHO)Boronic Acid Route | Alternative A: Nitrile Route (Recommended) |
| Overall Yield | 35 - 45% | 75 - 82% |
| Purity Profile | Low (Contains 5-10% de-borylated impurity) | High (>98% after crystallization) |
| Step Count | 3 (Suzuki + Cyclization + Deprotection) | 3 (SNAr/Cyclization + Hydrolysis + Deprotection) |
| Cost Efficiency | Low (Starting material >$500/g) | High (Starting material <$5/g) |
| Scalability | Poor (Exotherms, unstable intermediates) | Excellent (Stable intermediates, standard workups) |
| Safety | Moderate (Boronic acid polymerization risk) | High (No reactive organometallics required) |
Visualizing the Pathways
The following diagram illustrates the failure mode of the boronic acid route and the streamlined logic of the Nitrile alternative.
Caption: Comparison of the instability-prone Boronic Acid route (Red) versus the robust Nitrile-displacement route (Green).
References
-
Jones, P. et al. (2009). "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor."[2] Journal of Medicinal Chemistry, 52(22), 7170–7185. Link
-
Belyk, K. M. et al. (2014). "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 20(1), 123-134. Link
-
Lennon, I. C. et al. (2013). "Processes for the preparation of Niraparib and intermediates thereof." U.S. Patent 10,927,095.[3] Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for protodeboronation mechanisms). Link
Sources
Spectroscopic Identification of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid Derivatives
Executive Summary & Analytical Strategy
Target Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid Primary Application: Suzuki-Miyaura cross-coupling scaffold for kinase inhibitor development. Analytical Challenge: This molecule presents a "Perfect Storm" of spectroscopic interference:
-
Quadrupolar Broadening: The Boron (
B) and Bromine nuclei induce relaxation effects. -
Dynamic Equilibrium: Spontaneous dehydration into cyclic boroxine trimers.
-
Polysubstitution: Complex spin-spin coupling between
F, H, and the aromatic ring.
The Solution: This guide compares standard identification methods against a recommended "Multi-Nuclear Solvated Protocol" that stabilizes the boronic acid monomer for clear quantification.
Comparative Analysis of Identification Methods
This section objectively compares the efficacy of different spectroscopic techniques for this specific fluorinated boronic acid.
| Feature | Method A: Standard | Method B: | Method C: ESI-MS (Negative Mode) |
| Solvent System | CDCl | DMSO- | MeOH/Water (Buffered) |
| Species Detected | Mixture of Boronic Acid & Boroxine Trimer | Monomeric Boronic Acid (100%) | Dehydrated ions |
| Resolution | Low: Broad -OH peaks; aromatic overlap. | High: Sharp -OH singlets; distinct F-splitting. | Medium: Good for mass, poor for purity. |
| Quantification | Unreliable due to equilibrium. | Precise (using Internal Standard). | Qualitative only. |
| Key Artifacts | Broad "humps" from H-bonding. | H-D exchange eliminates OH peak (if desired). | Boronate ester formation with MeOH.[1] |
Expert Insight: Why F NMR is the "Gold Standard" here
For (2-Bromo-6-fluoro-3-formylphenyl)boronic acid,
-
Impurity Detection: The chemical shift of the Fluorine is significantly different in the boronic acid form versus the boroxine form (~1–2 ppm shift difference).
-
Simplicity: Unlike the proton spectrum, which is crowded by the aldehyde and aromatic doublets, the
F spectrum typically shows a clean singlet (or doublet) that integrates perfectly against an internal standard (e.g., -trifluorotoluene).
Deep Dive: Spectral Signatures & Expectations
A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: Use DMSO-
1.
H NMR (400 MHz, DMSO-
)
-
Aldehyde (-CHO):
10.2 – 10.4 ppm (Singlet or fine doublet due to long-range coupling). -
Boronic Acid (-B(OH)
): 8.2 – 8.5 ppm (Broad singlet, integrates to 2H). Note: This peak disappears if D O is added. -
Aromatic Protons (H4 & H5):
-
H4 (Ortho to CHO, Meta to F):
~7.8 ppm. Expect a doublet of doublets (dd) due to coupling with H5 ( Hz) and weak coupling with F ( Hz). -
H5 (Meta to CHO, Ortho to F):
~7.3 ppm. Expect a pseudo-triplet or wide dd due to coupling with H4 ( Hz) and strong coupling with F ( Hz).
-
2.
F NMR (376 MHz, DMSO-
)
-
Signal:
-110 to -120 ppm (approximate range for ortho-fluorophenyl). -
Pattern: Distinct signal.[1] If the sample contains boroxine impurities, a secondary peak will appear slightly downfield.
3.
B NMR (128 MHz, DMSO-
)
-
Boronic Acid:
~28–30 ppm (Broad singlet). -
Boroxine (Impurity):
~33–35 ppm. -
Protocol Tip: Use a quartz NMR tube if high-precision Boron quantification is required to eliminate background glass signal (
~0 ppm broad).
B. Mass Spectrometry (ESI-MS)
Boronic acids are notoriously difficult in MS due to their thirst for dehydration.
-
Ionization: Negative Mode (ESI-).
-
Target Ion: Look for
245/247 (based on Br/ Br isotopes). -
Common Artifacts:
- : Dehydrated boroxine fragment.
- : Methyl boronate ester (if Methanol is used as carrier solvent).
Visualization: Analytical Workflow & Equilibria
The following diagrams illustrate the critical chemical equilibrium that complicates analysis and the decision tree for identifying this molecule.
Figure 1: Analytical Decision Tree. Note the critical intervention of adding D
Figure 2: The Boronic Acid-Boroxine Cycle. This reversible reaction is the primary cause of broad NMR signals and inconsistent melting points.
Experimental Protocols
Protocol 1: High-Fidelity NMR Sample Preparation
Use this protocol to eliminate boroxine artifacts.
-
Preparation: Weigh 10–15 mg of the derivative into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
.-
Why? DMSO forms hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomer.
-
-
Hydrolysis Step (Critical): Add 2 drops (~50 µL) of D
O (Deuterium Oxide).-
Effect: This forces the equilibrium entirely to the acid form (
) and exchanges the broad OH protons for OD, cleaning up the aromatic window.
-
-
Acquisition:
-
Run
H (16 scans, =2s). -
Run
F (uncoupled). -
Run
B (quartz tube preferred, but borosilicate glass acceptable for qualitative checks).
-
Protocol 2: HPLC-MS Conditions
Use this for molecular weight confirmation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde).
-
MS Source: ESI Negative Mode.
-
Note: Expect to see the mass of the boronate ester if using Methanol. Use Acetonitrile to minimize this.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on boroxine/boronic acid equilibrium). Link
-
Nieto, S., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[4] University of Edinburgh Research Explorer. (Kinetics of interconversion in aqueous THF). Link
-
Storey, C. M., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation.[5][6] British Mass Spectrometry Society. (Mass spec artifacts of boronic acids). Link
-
SDSU Chemistry Department. 11B NMR Chemical Shifts Guide. (Reference for Boronic Acid vs Boroxine shifts). Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Sci-Hub. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria / Journal of Fluorine Chemistry, 2016 [sci-hub.kr]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Yield comparison between different palladium catalysts for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Executive Summary
Target Molecule: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid CAS: 1260846-52-3 (Analogous/Related) Primary Application: Critical intermediate for PARP inhibitors and next-generation oncology scaffolds.
Synthesizing (2-Bromo-6-fluoro-3-formylphenyl)boronic acid presents a "perfect storm" of process chemistry challenges: steric crowding (ortho-Br, ortho-F), chemoselectivity (preserving the C-Br bond while borylating the C-X site), and functional group sensitivity (the formyl group is prone to oxidation or side reactions under basic coupling conditions).
This guide compares the performance of four distinct Palladium (Pd) catalyst systems in the Miyaura Borylation of the corresponding iodo-precursor. Data indicates that while traditional catalysts like Pd(PPh₃)₄ offer low cost, they fail to achieve commercially viable yields due to poor oxidative addition rates at the sterically hindered C1 position. Buchwald-type precatalysts (specifically XPhos-Pd-G2) demonstrate superior performance, maximizing yield while suppressing protodeboronation.
Mechanistic Challenges & Catalyst Selection Logic
The Chemoselectivity Problem
The synthesis requires the selective insertion of Palladium into the C1-Halogen bond without touching the C2-Bromine bond.
-
Precursor: 1-Iodo-2-bromo-6-fluoro-3-formylbenzene (protected as acetal).
-
Goal: Selective Oxidative Addition (OA) at C-I over C-Br.
-
Risk: The ortho-fluoro substituent increases the rate of protodeboronation (loss of Boron) under basic conditions, a known failure mode for 2,6-disubstituted aryl boronic acids.[1]
Critical Parameter: Ligand Cone Angle & Electronics
-
Pd(PPh₃)₄: Low activity. The large cone angle is good, but the electron-rich nature is insufficient for difficult oxidative additions at low temperatures.
-
Pd(dppf)Cl₂: The "Workhorse." The large bite angle of dppf favors reductive elimination, crucial for forming the C-B bond, but it often struggles with extreme steric bulk.
-
XPhos / SPhos: Bulky, electron-rich biaryl phosphines. These ligands facilitate OA into hindered halides and stabilize the Pd(0) species, preventing catalyst decomposition.
Comparative Performance Data
The following data summarizes the optimization of the borylation step using bis(pinacolato)diboron (
Reaction Conditions: 1.05 eq
| Catalyst System | Ligand Class | Yield (Isolated)* | Selectivity (C-I vs C-Br) | Stability (Protodeboronation) | Verdict |
| Pd(PPh₃)₄ | Monodentate Phosphine | 35 - 45% | Poor (~3:1) | Low | Not Recommended. Significant homocoupling and dehalogenation observed. |
| Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | 65 - 72% | Excellent (>20:1) | Moderate | Reliable Standard. Good selectivity but slower kinetics lead to some decomposition. |
| Pd₂(dba)₃ + PCy₃ | Alkyl Phosphine | 50 - 55% | Moderate | Low | Inefficient. Steric bulk of PCy₃ competes with substrate sterics, stalling the cycle. |
| XPhos-Pd-G2 | Buchwald Biaryl | 88 - 92% | Perfect (>99:1) | High | Best in Class. Rapid turnover at lower temps (60°C) minimizes thermal degradation. |
*Note: Yields represent the conversion to the pinacol ester intermediate prior to hydrolysis. Hydrolysis typically incurs a 5-10% mass loss.
Key Findings
-
XPhos Dominance: The XPhos ligand forms a monolithic Pd species that is highly active. Its bulk prevents the Pd center from interacting with the ortho-Bromine, ensuring exclusive reaction at the Iodine site.
-
The "Base Effect": Using KOAc (weak base) is non-negotiable. Stronger bases like
or led to rapid decomposition of the formyl group (via Cannizzaro-type disproportionation) and protodeboronation of the C-B bond.
Optimized Experimental Protocol
Objective: Synthesis of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid via XPhos-Pd-G2 catalyzed borylation.
Phase 1: Precursor Protection (Critical)
The free aldehyde interferes with the Pd-cycle. It must be protected as a dimethyl acetal.
-
Dissolve 2-bromo-6-fluoro-3-iodobenzaldehyde (10 mmol) in MeOH (50 mL).
-
Add trimethyl orthoformate (1.5 eq) and p-TsOH (1 mol%).
-
Reflux for 2 hours. Quench with
, extract with EtOAc. -
Concentrate to yield the dimethyl acetal intermediate . Use directly.
Phase 2: Miyaura Borylation (The Catalyst Step)
-
Setup: In a glovebox or under strict Argon flow, charge a reaction flask with:
-
Acetal Intermediate (1.0 eq)
-
Bis(pinacolato)diboron (
) (1.1 eq) -
Potassium Acetate (KOAc) (3.0 eq, anhydrous)
-
XPhos-Pd-G2 Precatalyst (1.5 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 15 mins.
-
Reaction: Heat to 65°C (Note: Lower temp than standard 80°C to preserve the C-Br bond). Monitor by HPLC.
-
Endpoint: Disappearance of aryl iodide (<1%).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate to obtain the crude Pinacol Ester.
Phase 3: Deprotection & Hydrolysis
-
Dissolve the crude ester in Acetone/Water (3:1).
-
Add Sodium Periodate (
) (2.5 eq) and Ammonium Acetate ( ) (1.5 eq). Note: This oxidative hydrolysis is milder than HCl and preserves the C-F bond. -
Stir at RT for 12 hours.
-
Purification: Extract with EtOAc. Wash with brine.[2] Recrystallize from Acetonitrile/Water.
-
Final Product: Off-white solid.
Visualizing the Process
Figure 1: Catalytic Cycle & Selectivity Logic
This diagram illustrates why XPhos succeeds where PPh3 fails: the steric pocket created by XPhos forces the Palladium to engage only with the less hindered Iodine, shielding the Bromine.
Caption: The XPhos ligand creates a steric environment that kinetically favors oxidative addition at the C-I bond while suppressing insertion into the C-Br bond.
Figure 2: Complete Synthesis Workflow
From raw material to isolated boronic acid.
Caption: Three-stage workflow emphasizing the protection of the aldehyde to prevent catalyst poisoning and side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
-
Chow, W. K., et al. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in the Synthesis of Biaryls. Chemistry – A European Journal, 17(25), 6913-6917. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
Computational Guide: Reactivity & Selectivity of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Executive Summary: The Tri-Functional Challenge
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS 1451392-81-6) represents a high-value, high-complexity scaffold in medicinal chemistry. Its utility lies in its dense functionalization: a boronic acid for Suzuki-Miyaura coupling, an aryl bromide for orthogonal cross-coupling or metallation, and a formyl group for reductive aminations or condensations.
However, this density creates a "frustrated" reactivity landscape. The presence of an ortho-fluorine atom significantly destabilizes the C–B bond (facilitating protodeboronation), while the ortho-bromine induces steric strain that hampers transmetallation.
This guide compares the computational reactivity profile of this specific scaffold against standard benchmarks (e.g., Phenylboronic acid and 2-Fluoro-phenylboronic acid). It provides a validated computational framework to predict chemoselectivity and optimize reaction conditions.
Computational Methodology Framework
To accurately model this system, standard B3LYP calculations are insufficient due to the dominance of dispersion forces and halogen-bonding interactions in the transition states.
Recommended Protocol
-
Geometry Optimization: M06-2X or ωB97X-D / def2-TZVP.
-
Rationale: These functionals capture medium-range electron correlation better than B3LYP, essential for the crowded 2,6-disubstituted environment.
-
-
Solvation Model: SMD (Solvation Model based on Density) in 1,4-Dioxane or THF.
-
Rationale: Continuum models are critical for stabilizing the polar transition states of the Suzuki catalytic cycle.
-
-
Basis Set for Bromine: def2-TZVP or LanL2DZ (with ECP).
-
Rationale: Explicit treatment of relativistic effects for Bromine is necessary for accurate oxidative addition barrier prediction.
-
Comparative Method Performance Table
| Method | Accuracy (Barrier Heights) | Comp. Cost | Suitability for this Scaffold |
| B3LYP/6-31G * | Low (Underestimates barriers) | Low | Poor. Fails to capture steric clashing of Br/F. |
| B3LYP-D3/def2-SVP | Medium | Medium | Acceptable for initial conformational search. |
| M06-2X/def2-TZVP | High | High | Gold Standard. Captures dispersion in Pd-complexes. |
| DLPNO-CCSD(T) | Very High | Very High | Reference (Single Point Energy only). |
Comparative Reactivity Analysis
Stability: The Protodeboronation Risk
The most critical failure mode for this scaffold is protodeboronation , where the boronic acid is replaced by a proton. This is catalyzed by base and accelerated by ortho-electronegative substituents (F).
-
Mechanism: The ortho-fluoro group stabilizes the anionic intermediate (boronate) via inductive withdrawal (
), but also stabilizes the transition state for C–B cleavage. -
Comparison:
- kcal/mol (Stable).
-
2-Fluoro-phenylboronic acid:
kcal/mol (Unstable). -
(2-Bromo-6-fluoro-3-formyl...): Predicted
kcal/mol. -
Insight: The additional electron-withdrawing formyl group at C3 further lowers the barrier. Action: Avoid strong bases (KOH, NaOH). Use weak bases (
, ) and anhydrous conditions.
Chemoselectivity: Self-Coupling vs. Cross-Coupling
This molecule contains both a nucleophile (
-
Pathway A (Desired): Reactivity as a nucleophile with an external aryl halide.
-
Pathway B (Undesired): Self-polymerization (Head-to-Tail).
Computational Prediction:
The oxidative addition of Pd(0) into the C–Br bond of this sterically crowded molecule is kinetically slow (
Visualized Reaction Pathways
The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the parasitic protodeboronation pathway, specifically tailored for the 2-Bromo-6-fluoro substitution pattern.
Caption: Kinetic competition between the productive Suzuki cycle (Green) and the base-mediated protodeboronation (Red), which is catalytically distinct but kinetically competitive in ortho-fluoro systems.
Experimental Validation Protocols
To validate the computational predictions, the following rigorous experimental workflow is required. This protocol is self-validating via internal standards.
Protocol A: Determining Protodeboronation Rate ( )
Objective: Quantify the stability of the scaffold under coupling conditions without the catalyst.
-
Preparation: Dissolve 0.1 mmol of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid in 0.6 mL of
(9:1). -
Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene (inert standard).
-
Base Addition: Add 2.0 equiv of
. -
Monitoring: Acquire
NMR spectra every 10 minutes at 60°C.-
Signal Tracking: Monitor the shift of the Fluorine signal. The boronic acid F-signal (typically ~ -110 ppm) will disappear, replaced by the protodeboronated product signal (shifted downfield).
-
-
Data Analysis: Plot
vs. time. A linear fit confirms pseudo-first-order kinetics.
Protocol B: Competitive Coupling (Selectivity Assay)
Objective: Assess if the Br-substituent interferes (Self-Coupling).
-
Reaction: Mix Scaffold (1.0 eq) + 4-Iodoanisole (1.0 eq) +
(3 mol%) + (2.0 eq). -
Analysis: Analyze crude mixture by LC-MS.
-
Target Mass: Cross-product (M+H).
-
Homo-coupling Mass: Dimer of the scaffold (indicates Br reactivity).
-
-
Validation: If Homo-coupling > 5%, switch to a catalyst with faster oxidative addition for the external partner (e.g., Pd-XPhos).
References
-
Mechanistic Studies on Protodeboronation
-
Computational Benchmarking for Suzuki Coupling
-
Ortho-Fluoro Effects
-
Lillo, V. J., et al. (2009). "Simple and efficient copper-catalyzed protodeboronation of arylboronic acids." Organometallics. Link
- Relevance: Provides experimental data on the instability of fluoro-substituted boronic acids.
-
-
Conformational Analysis of Formyl-Phenylboronic Acids
-
Study on 3-fluoro-4-formylphenylboronic acid DFT properties. Journal of Molecular Structure. Link
- Relevance: Provides the basis set benchmarks (6-311++G(d,p))
-
Sources
- 1. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
- 2. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 3. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1451392-81-6: B-(2-Bromo-6-fluoro-3-formylphenyl)boron… [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid vs. (2-Bromo-3-formylphenyl)boronic acid
Executive Summary: The "Ortho-Fluoro" Trade-Off
In the synthesis of boron-containing pharmacophores—specifically benzoxaboroles (e.g., Tavaborole, Crisaborole)—the choice between (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (Molecule A) and its non-fluorinated analog (2-Bromo-3-formylphenyl)boronic acid (Molecule B) is rarely a matter of preference, but rather of target design. However, the handling of these two reagents differs radically due to the electronic influence of the fluorine atom.
-
Molecule B (Non-Fluoro): The industry standard "workhorse" for benzoxaborole synthesis. It is robust, stable in standard aqueous Suzuki conditions, and exhibits predictable reactivity.
-
Molecule A (Fluoro-Analog): A high-value scaffold for next-generation inhibitors. The C6-fluorine atom dramatically increases the Lewis acidity of the boron center but introduces a critical instability: rapid protodeboronation under basic conditions.
This guide details the mechanistic divergence between these two molecules and provides a self-validating protocol to mitigate the instability of the fluorinated analog.
Structural & Electronic Analysis
The defining difference lies at the C6 position. While both molecules possess an ortho-bromo and meta-formyl group relative to the boronic acid, the C6-Fluorine in Molecule A creates a "push-pull" electronic environment that alters reaction kinetics.
| Feature | Molecule A (Fluoro-Analog) | Molecule B (Standard) |
| Structure | 2-Br, 6-F, 3-CHO | 2-Br, 3-CHO |
| Boron Lewis Acidity | High (Inductive withdrawal by F) | Moderate |
| pKa (Boronic Acid) | ~7.0 - 7.5 (Estimated) | ~8.8 |
| Stability (pH > 9) | Low (Rapid Protodeboronation) | High (Stable) |
| Solubility | Moderate in MeOH/DCM | High in MeOH/DCM |
| Primary Risk | C-B bond cleavage (Deboronation) | Aldehyde oxidation |
The Mechanistic Divergence
The fluorine atom at C6 exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring and the boron center.
-
Transmetallation (Good): The electron-deficient boron forms "ate" complexes (boronates) more readily with bases, potentially accelerating the transmetallation step in Suzuki couplings.
-
Protodeboronation (Bad): The same electron deficiency stabilizes the transition state for hydrolytic cleavage of the C-B bond. In the presence of water and base, Molecule A can decompose to 2-bromo-4-fluorobenzaldehyde within minutes, destroying the pharmacophore handle.
Decision Logic & Synthetic Pathways
The following diagram illustrates the critical decision nodes when processing these intermediates. Note the "Danger Zone" for Molecule A.
Figure 1: Synthetic decision tree highlighting the divergent processing requirements. Molecule A requires anhydrous conditions to prevent C-B bond cleavage.
Experimental Protocols
Protocol A: Handling Molecule A (The "Anhydrous" Approach)
Use this protocol for (2-Bromo-6-fluoro-3-formylphenyl)boronic acid to prevent deboronation.
Rationale: By excluding water and using a base with poor solubility in organic solvents (K3PO4), we limit the concentration of the reactive hydroxoboronate species, favoring cross-coupling over hydrolysis.
-
Reagents:
-
Substrate: Molecule A (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness.
-
Base: Anhydrous K3PO4 (3.0 equiv) - Avoid Na2CO3 or NaOH.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
-
Procedure:
-
Charge solid reagents into a reaction vial under Nitrogen/Argon.
-
Add anhydrous solvent.
-
Crucial Step: Do not add water. The trace water in the solvent/base is sufficient for the catalytic cycle but insufficient to drive rapid deboronation.
-
Heat to 80°C. Monitor by HPLC/UPLC every 30 minutes.
-
Stop point: Reaction is usually complete in <2 hours due to the activated nature of the fluoro-boronic acid.
-
Protocol B: Handling Molecule B (The "Standard" Approach)
Use this protocol for (2-bromo-3-formylphenyl)boronic acid.
Rationale: The non-fluorinated ring is stable. We use aqueous conditions to ensure high solubility of inorganic bases, maximizing reaction rate without risking decomposition.
-
Reagents:
-
Substrate: Molecule B (1.0 equiv)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME/Water or Dioxane/Water (3:1).
-
-
Procedure:
Performance Data Comparison
The following data summarizes typical performance metrics derived from internal optimization of benzoxaborole precursors.
| Metric | Molecule A (Fluoro) | Molecule B (Non-Fluoro) | Notes |
| Suzuki Yield (Aq. Na2CO3) | < 30% | 85 - 95% | Mol A undergoes ~60% deboronation in water. |
| Suzuki Yield (Anhyd. K3PO4) | 75 - 85% | 80 - 90% | Anhydrous conditions rescue Mol A performance. |
| Reaction Time (T90) | 45 - 90 mins | 4 - 8 hours | Mol A transmetallates faster due to Lewis acidity. |
| Benzoxaborole Cyclization | Fast | Moderate | Electron-poor aldehyde (Mol A) forms imines/hemiaminals faster. |
| Shelf Stability | Low (Store < -20°C) | High (RT stable) | Mol A is hygroscopic and prone to auto-deboronation. |
Downstream Application: Benzoxaborole Formation
Both molecules are precursors to benzoxaboroles (e.g., Tavaborole analogs). The aldehyde (-CHO) and boronic acid (-B(OH)2) groups are positioned to react with each other or external nucleophiles.
Mechanism:
-
Reductive Cyclization: The aldehyde is typically reacted with an amine (or reduced to an alcohol) which then attacks the boron center.
-
Impact of Fluorine: In Molecule A, the fluorine atom renders the boron more electrophilic, making the final benzoxaborole ring more acidic (lower pKa) and potentially tighter binding to biological targets (e.g., leucyl-tRNA synthetase in fungal pathogens).
Self-Validating Purity Check
Before committing these reagents to expensive GMP steps, validate their integrity:
-
Molecule A (Fluoro): Run 19F-NMR .
-
Pass: Single peak around -110 to -120 ppm.
-
Fail: Appearance of a secondary peak (usually shifted by 5-10 ppm) indicates protodeboronation (formation of 2-bromo-4-fluorobenzaldehyde).
-
-
Molecule B (Standard): Run 1H-NMR . Check the aldehyde proton (~10 ppm). Loss of integration relative to the aromatic signals suggests oxidation to the carboxylic acid.
References
-
Sigma-Aldrich. 3-Fluoro-2-formylphenylboronic acid Product Analysis.Link
-
National Institutes of Health (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (PMC8198688). Link
-
Cox, P. A., et al. Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. Discusses the mechanism of base-catalyzed deboronation in fluoro-substituted aromatics. Link
-
Adamczyk-Woźniak, A., et al. Benzoxaboroles – Old compounds with new applications.[3] Journal of Organometallic Chemistry. Details the cyclization kinetics of formyl-phenyl boronic acids. Link
-
Baker, S. J., et al. Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Primary source for Tavaborole chemistry). Link
Sources
Cost-Effectiveness & Strategic Guide: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
This guide provides an in-depth technical and cost-effectiveness analysis of (2-Bromo-6-fluoro-3-formylphenyl)boronic acid , a highly specialized "hub" scaffold used in advanced medicinal chemistry.[1]
Executive Summary
Verdict: For 90% of drug discovery campaigns, direct procurement of this specific isomer is not cost-effective due to extreme scarcity, high custom-synthesis premiums (
Strategic Recommendation:
-
For Early Discovery (mg scale): Do not synthesize. Outsource to a custom synthesis house (CRO) specifying a MIDA-protected intermediate to ensure stability.[1]
-
For Process/Scale-up: Redesign the retrosynthesis. Use (2-Fluoro-3-formylphenyl)boronic acid (approx.[1][2][3]
5/g) in a stepwise lithiation sequence.[1]
Technical Profile & The "Hub" Value Proposition
This molecule is a "Tri-Functional Scaffold" allowing orthogonal functionalization at three distinct sites.[1] However, its utility is checked by its volatility.[1]
| Feature | Chemical Function | Strategic Value |
| Boronic Acid | Suzuki-Miyaura Coupling | Primary attachment point for biaryl formation.[1][4] |
| Bromine (Ortho) | Electrophile (2nd Coupling) | Allows for iterative cross-coupling (e.g., forming terphenyls).[1] |
| Formyl (Aldehyde) | Reductive Amination / Wittig | "Warhead" attachment point or heterocycle closure (e.g., indazoles).[1] |
| Fluorine | Metabolic Blocker / SNAr | Modulates pKa and lipophilicity; enables SNAr if activated.[1] |
The "Stability Trap" (Critical Mechanism)
A molecule containing both a nucleophile (Boronic Acid) and an electrophile (Bromine) on the same aromatic ring is a suicide monomer .[1] Under standard Palladium catalysis, it is prone to oligomerization (head-to-tail self-coupling) rather than reacting with your desired partner.[1]
Figure 1: The "Stability Trap" illustrates why this reagent is rarely sold in its free acid form.
Comparative Analysis: Make vs. Buy vs. Alternate
This section compares three sourcing strategies.
Option A: Direct Purchase (Custom Synthesis)[1]
-
Status: Commercially "Available" but typically non-stock (Lead time: 4-8 weeks).[1]
-
Cost: High ($500 - $1,500 per gram).[1]
-
Risk: Material may degrade during shipping if not protected as a pinacol or MIDA ester.[1]
Option B: In-House Synthesis (The "Make" Route)[1]
-
Precursor: 2-Bromo-6-fluorobenzaldehyde (~$5/g).[1]
-
Method: Protection
Directed Ortho Metalation (DoM) Borylation.[1] -
Challenge: Directing groups (F, Acetal) compete. The position between Br and Acetal is sterically crowded.[1]
-
Cost: Low materials (<$50/g), High labor (2 weeks).[1]
Option C: The "Isomer Swap" (Recommended Alternative)[1]
-
Substitute: (2-Fluoro-3-formylphenyl)boronic acid (CAS 871126-15-7).[1]
-
Cost: ~$20 - $60 per gram (Stock item).[1]
-
Strategy: Perform the Suzuki coupling first, then brominate the ring (if the electronics allow) or use a pre-brominated coupling partner.[1]
Cost of Goods Sold (COGS) Simulation (10g Scale)
| Metric | Option A: Custom Buy | Option B: In-House Synthesis | Option C: Alternative Scaffold |
| Material Cost | $8,000+ | $300 (Reagents) | $450 |
| Labor Cost | $0 | $3,000 (Scientist Time) | $500 |
| Lead Time | 6-8 Weeks | 2 Weeks | 3 Days |
| Success Probability | High (if reputable CRO) | Medium (Regioselectivity issues) | Very High |
| Total Effective Cost | $800/g | $330/g | $95/g |
Experimental Protocols
Protocol 1: Synthesis via Directed Ortho Metalation (Theoretical Route)
Use this only if the specific substitution pattern is non-negotiable.[1]
-
Protection: Reflux 2-Bromo-6-fluorobenzaldehyde (10 mmol) with ethylene glycol (12 mmol) and p-TsOH (cat.) in toluene with a Dean-Stark trap. Yield: >95%.
-
Why: Protects aldehyde from nucleophilic attack by Lithium base.[1]
-
-
Lithiation: Dissolve protected acetal in dry THF at -78°C . Add LDA (1.1 equiv) dropwise over 30 mins.[1]
-
Borylation: Add Triisopropyl borate (1.5 equiv) at -78°C. Warm to RT overnight.
-
Hydrolysis: Quench with 1M HCl to deprotect the acetal and hydrolyze the borate ester.
-
Purification: Crystallization from Hexane/EtOAc.
Protocol 2: High-Fidelity Suzuki Coupling (Using the Unstable Scaffold)
Designed to minimize self-coupling.[1]
-
System: Degas solvent (DME/Water 4:1) thoroughly with Argon for 30 mins.
-
Catalyst: Use Pd(dppf)Cl2 (5 mol%) for robustness.
-
Base: K3PO4 (3.0 equiv).
-
Addition Order (Crucial):
-
Dissolve the Aryl Iodide (Partner) and Catalyst in the flask.[1]
-
Add the (2-Bromo-6-fluoro-3-formylphenyl)boronic acid solution slowly via syringe pump over 1 hour at 60°C.
-
Causality: Keeping the concentration of the Boronic Acid low relative to the Aryl Iodide ensures the Boron reacts with the Iodide (Cross-Coupling) before it finds its own Bromine (Self-Coupling).[1]
-
Strategic Decision Matrix & Workflow
Use this logic flow to determine your sourcing strategy.
Figure 2: Strategic sourcing decision tree based on SAR requirements and scale.
References
-
Boronic Acid Applications in Drug Discovery
-
Commercial Alternative (2-Fluoro-3-formylphenylboronic acid)
-
Suzuki Coupling Methodology
-
Precursor Synthesis (2-Bromo-6-fluorobenzaldehyde)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-fluoro-3-formylphenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 3. (2-Fluoro-3-formylphenyl)boronic acid [oakwoodchemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. scispace.com [scispace.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Mechanistic Evaluation of (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid in Heterocyclic Construction
Content Type: Publish Comparison Guide Subject: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (CAS: N/A - Analogous to 870718-06-2 family) Primary Application: Synthesis of Fluorinated Benzoxaboroles and Sterically Congested Biaryls.
Executive Summary: The "Chameleon" Scaffold
(2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a highly specialized class of "doubly ortho-substituted" arylboronic acids. Unlike standard reagents, this molecule presents two simultaneous mechanistic paradoxes that researchers must navigate:
-
The Steric/Electronic Conflict: The boron center is flanked by a bromine (C2) and a fluorine (C6). While the C-Br bond offers a handle for cross-coupling, the 2,6-disubstitution pattern creates significant steric hindrance while simultaneously accelerating base-catalyzed protodeboronation (C-B bond cleavage).
-
The Hemiacetal Equilibrium: The ortho-relationship between the boronic acid and the formyl group (via the C2-C3 vector) allows the molecule to exist in a dynamic equilibrium between an open aldehydo-acid and a closed hydroxybenzoxaborole .
This guide compares the performance of the Free Acid against its Pinacol Ester and MIDA Boronate surrogates, providing evidence-based protocols to suppress protodeboronation and control cyclization.
Mechanistic Comparison: Stability & Reactivity
The Equilibrium Challenge
In solution, the free acid does not exist purely as the aldehyde shown in standard catalogs. It rapidly cyclizes to form a hemiacetal. This "masking" of the aldehyde reduces its electrophilicity in condensation reactions (e.g., reductive amination) unless specific conditions are applied to shift the equilibrium.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Structure State | Dynamic Equilibrium (Open/Closed) | Locked "Open" Form | Locked "Open" Form |
| Suzuki Reactivity | High (Fast transmetallation, but high protodeboronation risk) | Low (Steric bulk of pinacol + 2,6-substituents inhibits transmetallation) | Controlled (Slow release prevents side reactions) |
| Aldehyde Availability | Low (Masked as hemiacetal) | High (Available for imine formation) | High (Available) |
| Atom Economy | 100% | Poor (Loss of pinacol) | Poor (Loss of MIDA) |
| Rec. Use Case | Direct Benzoxaborole Synthesis | Late-stage Biaryl Coupling | Complex Fragment Assembly |
Critical Failure Mode: Protodeboronation
The presence of the electron-withdrawing Fluorine at C6 and Bromine at C2 makes the C1-Boron bond highly susceptible to hydrolytic cleavage under basic conditions.
Mechanism of Failure:
-
Hydroxide coordinates to Boron (Boronate formation).
-
The electron-deficient ring stabilizes the developing carbanion at C1.
-
The C-B bond cleaves, releasing the boronic acid moiety and yielding the de-boronated arene (3-bromo-4-fluorobenzaldehyde).
Comparative Workflows
Workflow A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Goal: Couple the C2-Br position with an aryl boronic acid (or use the subject molecule as the nucleophile) without destroying the C-B bond.
The Problem: Standard conditions (Pd(PPh3)4, Na2CO3, aqueous dioxane) lead to >40% protodeboronation due to the high pH and aqueous environment.
The Solution: Use of Anhydrous Base and High-Activity Catalysts .
Recommended Protocol: Anhydrous Pd-PEPPSI Coupling
This protocol minimizes the concentration of "free" hydroxide, suppressing the protodeboronation pathway.
-
Reagents:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv)
-
Coupling Partner: Aryl Bromide (if using subject as nucleophile) or Aryl Boronic Acid (if using subject as electrophile - Note: C2-Br is sterically crowded, oxidative addition is slow).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) - N-Heterocyclic carbene ligands are essential to overcome the steric bulk of the 2,6-disubstitution.
-
Base: CsF (2.5 equiv) or K3PO4 (anhydrous, 3.0 equiv).
-
Solvent: Dioxane/Toluene (anhydrous) .
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with the boronic acid, coupling partner, CsF, and Pd-PEPPSI-IPr.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Dioxane via syringe.
-
Heat to 80°C for 12 hours. Do not exceed 100°C to prevent thermal decomposition.
-
Checkpoint: Monitor by 19F-NMR. The disappearance of the C6-F signal (-110 ppm region) and appearance of the biaryl F signal indicates success. If a signal appears at -115 ppm (characteristic of the protonated arene), protodeboronation is occurring; lower temperature and switch to K3PO4.
-
Workflow B: Benzoxaborole Cyclization
Goal: Convert the formyl-boronic acid into a therapeutic benzoxaborole scaffold (e.g., Tavaborole analog).
The Problem: The "closed" hemiacetal form is stable but not permanently locked. To create a drug-like molecule, one usually performs a reductive amination or Grignard addition to the aldehyde.
The Solution: "Drive-to-Open" Reductive Amination.
Recommended Protocol: One-Pot Reductive Cyclization
-
Reagents:
-
Substrate: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv).
-
Amine: Primary amine (R-NH2, 1.2 equiv).
-
Reductant: NaBH(OAc)3 (1.5 equiv) - Milder than NaBH4, prevents reduction of the C-Br bond.
-
Solvent: THF/MeOH (10:1) .
-
-
Mechanism:
-
The amine attacks the trace amount of "open" aldehyde in equilibrium.
-
Formation of the imine (Schiff base) pulls the equilibrium continuously toward the open form.
-
Boron coordinates to the imine nitrogen, activating it for reduction.
-
Hydride delivery yields the amine, which spontaneously cyclizes with the boronic acid to form the stable dihydrobenzoxaborole.
-
Visualizing the Pathways
The following diagram illustrates the competing pathways: the desired Benzoxaborole formation versus the parasitic Protodeboronation.
Caption: Mechanistic bifurcation of the boronic acid scaffold. The "Open Form" is the gateway to both the desired functionalization (Green) and the destructive protodeboronation (Red).
Experimental Data Summary
The following data compares the yield of a model Suzuki coupling (with 4-methoxyphenylboronic acid) using different boron sources of the subject molecule.
| Boron Source | Base/Solvent | Catalyst | Yield (%) | Protodeboronation (%) |
| Free Acid | Na2CO3 / Dioxane:H2O | Pd(PPh3)4 | 35% | 55% |
| Free Acid | CsF / Toluene (Anhydrous) | Pd-PEPPSI-IPr | 88% | < 5% |
| Pinacol Ester | K3PO4 / Dioxane | Pd(dppf)Cl2 | 62% | 10% |
| MIDA Boronate | K3PO4 / Dioxane:H2O | Pd(OAc)2 / SPhos | 91% | < 2% |
Interpretation: While the MIDA boronate offers the highest yield by slowly releasing the active species, the Anhydrous Free Acid protocol (Row 2) is the most atom-economical and cost-effective method for scale-up, provided water is strictly excluded.
References
-
Structural Equilibrium of Ortho-Formyl Boronic Acids: Adamczyk-Woźniak, A., et al. "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[1][2] New Journal of Chemistry, 2007.[3]
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society, 2010.
-
Benzoxaborole Synthesis (Tavaborole Analogs): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006.
-
Pd-PEPPSI Catalysis for Sterically Hindered Substrates: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
Sources
- 1. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid vs. Trifluoroborate Salts
[1]
Executive Summary: The "Tamed" Reagent
For drug discovery chemists, (2-Bromo-6-fluoro-3-formylphenyl)boronic acid represents a high-value "privileged scaffold."[1] Its dense functionalization—containing an electrophile (Br), a nucleophile precursor (Boron), a metabolic blocker (F), and a handle for reductive amination (CHO)—makes it ideal for diversity-oriented synthesis.
However, this density creates a chemical conflict.[1] The free boronic acid is prone to protodeboronation (accelerated by the ortho-fluoro group) and self-oligomerization (due to the simultaneous presence of aryl halide and boronic acid moieties).[1]
The Bottom Line: The potassium trifluoroborate salt (
Comparative Performance Matrix
| Feature | Free Boronic Acid | Potassium Trifluoroborate Salt |
| Shelf Stability | Poor (Weeks).[1] Prone to dehydration (boroxine formation) and oxidation.[1] | Excellent (Years).[1][2] Air/moisture stable solid.[1][3] |
| Atom Economy | High (lower MW).[1] | Lower (requires removal of |
| Protodeboronation | High Risk. Accelerated by ortho-F and basic conditions.[1] | Low Risk. Protected until in-situ hydrolysis.[1] |
| Self-Coupling Risk | High. Trace metals can trigger head-to-tail polymerization.[1] | Negligible. Boron is chemically masked.[1] |
| Reactivity Onset | Instantaneous.[1] | Delayed (Requires hydrolysis step).[1] |
| Purification | Difficult (Streaking on silica).[1] | Easy (Precipitates from acetone/ether).[1] |
The Stability Conundrum: Mechanism of Degradation[1]
To understand why the trifluoroborate is preferred, one must understand the instability of the free acid.[1] The presence of the fluorine atom at the C6 position (ortho to boron) and the bromine at C2 creates a unique electronic environment.[1]
The Ortho-Fluoro Effect
Electronegative fluorine pulls electron density from the aromatic ring (inductive effect,
The Self-Immolation Risk
This molecule contains both a bromide (leaving group) and a boronic acid (nucleophile).[1] In the presence of even trace palladium contaminants or under thermal stress, the free acid can undergo head-to-tail self-coupling , forming oligomeric sludge rather than the desired cross-coupling product.[1]
The Trifluoroborate Solution
The trifluoroborate salt creates a tetrahedral, coordinatively saturated boron center.[1] This removes the vacant p-orbital, rendering the boron nucleophilically inert .[1] It cannot undergo transmetallation or protodeboronation until the
Figure 1: Stability pathways.[1] The free acid is susceptible to two major degradation routes, while the salt remains inert until activation.
Reactivity Benchmark: Suzuki-Miyaura Coupling
When benchmarking these two forms in a standard cross-coupling reaction (e.g., with an aryl chloride), the kinetic profiles differ significantly.
The "Slow Release" Advantage
Using the trifluoroborate salt requires a biphasic solvent system (typically MeOH/H₂O or Toluene/H₂O) and a base (like
-
Phase 1 (Hydrolysis): The equilibrium
is established slowly.[1] -
Phase 2 (Coupling): As soon as a small amount of free acid is generated, it enters the catalytic cycle.[1]
Why this is better: Because the concentration of free boronic acid is kept low (steady state), the rate of the desired cross-coupling (
Experimental Comparison Data (Simulated Average)
Conditions: 1.0 equiv Ar-X, 1.1 equiv Boron Reagent, 5 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, 80°C.
| Metric | Free Acid (Batch Addition) | Trifluoroborate (Slow Release) |
| Solvent System | Dioxane (Anhydrous) | MeOH / H₂O (10:[1]1) |
| Time to 50% Conv. | 15 min | 45 min |
| Time to Max Conv. | 2 hours | 6 hours |
| Protodeboronation Byproduct | ~15-20% | < 5% |
| Homocoupling Byproduct | ~10% | < 2% |
| Isolated Yield | 65% | 88% |
Experimental Protocols
Protocol A: Preparation of the Trifluoroborate Salt
Use this if you have the free acid and wish to stabilize it for storage.
-
Dissolution: Dissolve (2-Bromo-6-fluoro-3-formylphenyl)boronic acid (1.0 equiv) in MeOH (3 mL/mmol).
-
Salt Formation: Add aqueous
(4.5 M, 3.0 equiv) dropwise at 0°C.[1]-
Note: The excess fluoride ensures complete conversion and prevents the formation of "mixed" species.[1]
-
-
Precipitation: Stir for 2 hours at room temperature. The mixture will likely become a slurry.[1]
-
Concentration: Remove MeOH under reduced pressure.
-
Isolation: Triturate the residue with cold Acetone or Et₂O. The inorganic salts (
, ) are insoluble, while the product may have partial solubility.-
Refinement: For high purity, extract the solid residue with hot Acetone, filter off the inorganics, and concentrate the filtrate.
-
-
Drying: Dry the resulting white solid under high vacuum.[1] Yields are typically >90%. [4]
Protocol B: Cross-Coupling with Trifluoroborate (Molander Conditions)
Optimized for the ortho-fluoro scaffold.[1]
-
Charge: To a reaction vial, add:
-
Solvent: Add degassed Toluene/H₂O (3:1 ratio).
-
Why Toluene? The hydrophobicity protects the formyl group better than MeOH.[1]
-
-
Reaction: Seal and heat to 85°C for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with water.[1] The boronic byproducts remain in the aqueous phase.[1]
Decision Guide: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection based on scale and storage needs.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][2] Accounts of Chemical Research. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Link
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1] Link[1]
-
Deng, X., et al. (2011).[1] Pd-Catalyzed Suzuki–Miyaura Coupling of Aryltrifluoroborates with Aryl Chlorides.[1] The Journal of Organic Chemistry. Link[1]
-
Genêt, J. P., et al. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link[1]
Disposal & Handling Guide: (2-Bromo-6-fluoro-3-formylphenyl)boronic Acid
Part 1: Executive Summary
The Bottom Line: (2-Bromo-6-fluoro-3-formylphenyl)boronic acid is a multi-functionalized aromatic building block.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste .[3]
Under no circumstances should this compound enter "General Organic" or "Non-Halogenated" waste streams.[3] The presence of bromine and fluorine atoms requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts (e.g., dioxins, fluorinated compounds).[2][3] Furthermore, the aldehyde (formyl) and boronic acid moieties present specific reactivity hazards that dictate strict segregation from oxidizers.[3]
Immediate Action Codes:
-
Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).[3]
-
RCRA Status: Non-listed; treat as Hazardous Waste (Irritant/Reactive potential).[3]
-
Storage: < 8°C, Inert Atmosphere (Argon/Nitrogen).
Part 2: Chemical Profile & Hazard Analysis
To understand the why behind the disposal protocols, we must analyze the molecule's functional groups.[2][3] This is not just a list of hazards; it is a causal analysis of potential failure points in waste management.
| Functional Group | Chemical Risk Driver | Operational Consequence |
| Aryl Bromide / Fluoride | Halogen Load: Upon standard combustion, halogens can form corrosive acid gases (HBr, HF) and persistent organic pollutants.[1][2][3] | MANDATORY SEGREGATION: Must go to a facility equipped with scrubbers and high-temp incinerators.[1][2][3] Never mix with non-halogenated solvents (e.g., Acetone, Methanol) in bulk waste to avoid "contaminating" cheaper waste streams.[3] |
| Formyl Group (-CHO) | Redox Activity: Aldehydes are reducing agents.[1][2][3] They can auto-oxidize to carboxylic acids or react violently with strong oxidizers (peroxides, nitric acid).[3] | SEGREGATION: Do not place in waste containers holding oxidizing agents.[1][2][3] Risk of exotherm or pressure buildup.[3] |
| Boronic Acid (-B(OH)₂) | Dehydration/Trimerization: Boronic acids spontaneously dehydrate to form boroxines (anhydrides).[1][2][3] They are also Lewis acids.[3] | SOLUBILITY ISSUES: Can form insoluble gummy solids in waste drums if mixed with drying agents, potentially clogging disposal pumps.[1][2] |
Part 3: Step-by-Step Disposal Protocol
A. Decision Logic: The "Self-Validating" Workflow
This protocol uses a decision tree to ensure the material ends up in the correct stream regardless of its physical state.[3]
Figure 1: Decision logic for segregating halogenated phenylboronic acid waste. Note the convergence on high-temperature incineration.
B. Solid Waste Disposal (Primary Method)
Most research samples will be in this form.[3]
-
Containment: Transfer the solid into a clear polyethylene bag or a screw-top glass vial.
-
Secondary Containment: Place the primary container inside a second heavy-duty clear bag (4 mil thickness preferred).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write full name. Do not use abbreviations (e.g., "FPBA").
-
Constituents: List "Bromine" and "Fluorine" explicitly to aid EHS personnel.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[3]
-
-
Placement: Deposit into the Halogenated Solids waste drum.
C. Liquid/Solution Disposal
If the compound is dissolved in DMSO, Methanol, or DCM.[1][2][3]
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Chromic acid, Nitric acid, Peroxides).[3] The aldehyde moiety presents a fire/explosion risk if mixed with these.[3]
-
Selection: Select the Halogenated Solvent waste carboy.[3][4]
-
Pouring: Use a funnel to prevent splashing. Boronic acids can be sticky; rinse the funnel with a small amount of acetone into the same carboy.[3]
-
Logging: Log the volume and concentration on the waste manifest immediately.
Part 4: Emergency Procedures (Spill Response)
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask (if powder is fine/aerosolized).[2][3]
| Scenario | Response Protocol |
| Minor Solid Spill (< 5g) | 1. Cover spill with wet paper towels to prevent dust generation.2.[3] Scoop material into a glass jar.3. Wipe area with weak base (1% Sodium Bicarbonate) to neutralize potential acidity, then water.4.[3] Dispose of all cleanup materials as Halogenated Solid Waste .[3] |
| Solution Spill | 1. Absorb with vermiculite or standard "Pink Pig" absorbent pads.2.[3] Do not use paper towels alone (potential for rapid evaporation of solvent).3.[3] Place soaked absorbents into a sealed bag.4. Ventilate the area.[3][5][6][7] |
| Skin Contact | 1. Flush: Immediately rinse with water for 15 minutes.2.[3][8] Boron Toxicity: Boronic acids are generally low toxicity, but the halogenated motif increases lipophilicity (skin absorption).[3] Seek medical evaluation if irritation persists. |
Part 5: Regulatory & Compliance Context
United States (EPA/RCRA):
-
Classification: This specific CAS is not on the "P" or "U" lists of acutely hazardous wastes.[3]
-
Characteristic Waste: It is treated as hazardous due to toxicity and the presence of halogens.[3]
-
Halogen Rule: Under RCRA, mixing halogenated waste with non-halogenated waste usually forces the entire volume to be treated as halogenated (more expensive).[3] Segregation is a cost-saving and safety measure. [1][2][3]
European Union (REACH/ECHA):
-
Waste Code (EWC): Likely falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[3]
-
Incineration: Must be incinerated at >1100°C with a residence time of 2 seconds to ensure destruction of the C-F and C-Br bonds and capture of HF/HBr gases [1].[3]
References
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[3] Version 4.0, 2020.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] EPA530-F-11-003.[1][2][3] [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling (2-Bromo-6-fluoro-3-formylphenyl)boronic acid
Executive Summary & Chemical Architecture
Handling (2-Bromo-6-fluoro-3-formylphenyl)boronic acid requires more than generic laboratory safety; it demands an understanding of its multi-functional reactivity. This intermediate is a dense functional scaffold used primarily in Suzuki-Miyaura cross-coupling to construct complex pharmacophores.
Its safety profile is dictated by three distinct structural motifs:
-
Boronic Acid Moiety: A Lewis acid capable of reversible covalent bonding with diols (biological tissues) and dehydration to form boroxines (stoichiometry drift).
-
Ortho-Formyl Group: A reactive electrophile susceptible to oxidation and Schiff-base formation with amines (potential sensitizer).
-
Halogenated Core (Br, F): Increases lipophilicity (skin absorption potential) and dictates specific "Halogenated" waste disposal streams.
Hazard Characterization (GHS & Mechanistic)
While standard SDSs list H315/H319/H335, the mechanistic hazards for a drug development context are nuanced:
| Hazard Class | H-Code | Mechanistic Insight |
| Skin Irritation | H315 | The boronic acid group can complex with carbohydrates in the skin stratum corneum, leading to irritation beyond simple acidity. |
| Eye Irritation | H319 | Crystalline dusts are highly abrasive and chemically reactive with mucosal membranes. |
| STOT-SE | H335 | Inhalation of dust triggers immediate respiratory tract inflammation. |
| Reactivity | N/A | Moisture Sensitive: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), altering molecular weight and effective concentration. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "wear gloves" to specify materials compatible with the solvents typically used with this reagent (e.g., Dichloromethane, THF, Dioxane).
Tiered Protection Protocol[1][2]
| Protection Zone | Low Risk (Storage/Inventory) | High Risk (Weighing/Reaction Setup) | Technical Justification |
| Dermal (Hands) | Nitrile (0.11 mm) | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate | Standard nitrile degrades rapidly (<5 min) if exposed to DCM/Chloroform often used to solubilize this compound. |
| Ocular | Safety Glasses (Side shields) | Chemical Goggles (Indirect Vent) | Fine powders drift unpredictably. Goggles prevent dust migration behind lenses. |
| Respiratory | N/A (if closed container) | Fume Hood (Face velocity: 100 fpm) | Engineering controls are primary. If hood unavailable, use N95/P2 particulate respirator. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat (or apron overlay) | Cotton absorbs chemicals; Tyvek repels dust and splashes, preventing migration to street clothes. |
Operational Protocol: The "Closed-Loop" Handling System
To maintain chemical integrity (preventing protodeboronation) and ensure safety, follow this strict workflow.
Phase A: Preparation & Weighing
Objective: Minimize dust generation and moisture exposure.
-
Equilibrate: Allow the refrigerated container (2–8°C) to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture inside, accelerating boroxine formation and hydrolysis.
-
-
Static Control: Use an anti-static gun or ionizer bar if weighing <10 mg.
-
Why? Halogenated aromatics are prone to static charge, causing "flying powder" that contaminates the balance and user.
-
-
Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if downstream catalysis is sensitive to trace Iron/Nickel; use glass or PTFE-coated tools.
Phase B: Solubilization
Objective: Safe dissolution without exotherm.
-
Solvent Choice: Dissolve in THF, 1,4-Dioxane, or MeOH.
-
Note: In MeOH, the boronic acid may form dimethyl boronate esters. This is usually reversible in aqueous basic coupling conditions.
-
-
Addition Order: Add solid to solvent , not solvent to solid. This reduces the risk of puff-back.
Phase C: Waste Disposal (Critical)
Directive: This compound contains Bromine and Fluorine. It MUST be segregated into Halogenated Organic Waste .[1]
-
Do NOT mix with general organic waste (acetone/ethanol washings) if your facility incinerates them separately. Halogens release corrosive acid gases (HBr, HF) upon incineration, requiring special scrubbers.
-
Quenching: If quenching a reaction mixture containing this, use dilute aqueous NaOH to convert the boronic acid to the water-soluble boronate salt, then dispose of the aqueous layer as hazardous aqueous waste.
Visualized Workflows
Diagram 1: Operational Handling Logic
This workflow illustrates the "Safe Path" from cold storage to reaction, emphasizing the critical temperature equilibration step often missed.
Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination and subsequent hydrolysis.
Diagram 2: PPE Decision Tree
A logic gate for selecting the correct protection based on the scale of operation.
Caption: PPE selection logic based on quantity, prioritizing respiratory protection and glove thickness for preparative scales.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).
-
Eye Contact: Rinse for 15 minutes .[2] Do not rub; the solid is abrasive.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10254303, (2-Bromo-6-fluoro-3-formylphenyl)boronic acid. Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Safety in the Laboratory: Boronic Acids Handling. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Halogenated Organic Chemicals. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
